1-Methyl-4-benzimidazolecarboxylic Acid
Description
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Properties
IUPAC Name |
1-methylbenzimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-10-8-6(9(12)13)3-2-4-7(8)11/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANGLPGGTDOWJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672957-92-5 | |
| Record name | 1-methyl-1H-1,3-benzodiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Methyl-4-benzimidazolecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-4-benzimidazolecarboxylic acid is a key building block in medicinal chemistry, serving as a scaffold for the development of various therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed, step-by-step protocols and an analysis of the chemical principles underpinning these methodologies. The guide is designed to equip researchers and drug development professionals with the practical and theoretical knowledge required for the efficient synthesis of 1-Methyl-4-benzimidazolecarboxylic Acid.
Introduction
The benzimidazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The specific substitution pattern of 1-Methyl-4-benzimidazolecarboxylic Acid, featuring a methyl group on one of the imidazole nitrogens and a carboxylic acid at the 4-position of the benzene ring, makes it a versatile intermediate for creating compounds with tailored pharmacological profiles. This guide will explore two primary synthetic strategies: the N-methylation of a pre-formed benzimidazole-4-carboxylic acid scaffold and the cyclization of a pre-methylated ortho-phenylenediamine precursor.
PART 1: Synthesis via N-Methylation of Benzimidazole-4-carboxylic Acid Ester
This approach involves the initial synthesis of the benzimidazole-4-carboxylic acid core, followed by esterification, N-methylation, and subsequent hydrolysis to yield the final product. This pathway is advantageous when the unmethylated benzimidazole precursor is readily available.
Experimental Workflow
An In-depth Technical Guide to 1-Methyl-4-benzimidazolecarboxylic Acid: A Cornerstone Intermediate for Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a comprehensive technical overview of 1-Methyl-4-benzimidazolecarboxylic Acid, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore robust synthetic strategies grounded in established chemical principles, and illuminate its pivotal role as a versatile intermediate in the development of novel therapeutic agents. This document moves beyond a simple recitation of facts, offering insights into the causality behind experimental design and the logic of its application in drug discovery pipelines, particularly in the pursuit of antiviral and antiparasitic drugs.
Compound Identification and Core Physicochemical Properties
1-Methyl-4-benzimidazolecarboxylic Acid is a key heterocyclic compound featuring a fused benzene and N-methylated imidazole ring, with a carboxylic acid moiety at the 4-position. This specific arrangement of functional groups makes it a valuable and reactive intermediate for further chemical elaboration.
Registry Information:
Physicochemical Data Summary:
| Property | Value | Source(s) |
| Molecular Weight | 176.175 g/mol | [1][2] |
| Canonical SMILES | CN1C=NC2=C(C(=O)O)C=CC=C21 | [1] |
| InChI Key | KANGLPGGTDOWJO-UHFFFAOYSA-N | [1] |
| Purity (Typical) | ≥95.0% | [1][2] |
| Physical State | Solid / Powder | [3][4] (Inferred from similar compounds) |
| Storage Conditions | Room temperature, dry environment | [2] |
The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzimidazole core is widely regarded as a "privileged scaffold" in drug development.[5] Its structure, being a bioisostere of naturally occurring nucleotides, allows it to interact with a multitude of biopolymers and enzyme systems with high affinity.[6] This inherent biological activity is the foundation upon which numerous successful drugs have been built. The structural versatility and relative ease of synthesis of benzimidazole derivatives make them a cornerstone for creating vast libraries of compounds for screening.[5] Derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and anthelmintic properties.[5]
Synthesis of 1-Methyl-4-benzimidazolecarboxylic Acid: A Mechanistic Approach
While numerous methods exist for benzimidazole synthesis, the most common and industrially scalable approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (the Phillips-Ladenburg synthesis).[7][8] For our target molecule, a plausible and efficient strategy involves the cyclization of N-methyl-benzene-1,2-diamine with a suitable dicarboxylic acid precursor, followed by selective decarboxylation.
Caption: Generalized synthetic workflow for 1-Methyl-4-benzimidazolecarboxylic Acid.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative, self-validating workflow. The causality for each step is explained to ensure reproducibility and understanding.
-
Step 1: Condensation and Cyclization
-
Procedure: To a solution of N-methyl-benzene-1,2-diamine (1.0 eq) in glacial acetic acid, add phthalic anhydride (1.1 eq). Reflux the mixture for 4-6 hours.
-
Causality: Glacial acetic acid serves as both the solvent and a catalyst, facilitating the initial condensation between the diamine and the anhydride. The subsequent refluxing provides the necessary energy for the intramolecular cyclization and dehydration to form the stable benzimidazole ring. The slight excess of anhydride ensures the complete consumption of the limiting diamine starting material.
-
In-Process Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine spot is no longer visible.
-
-
Step 2: Isolation of Intermediate
-
Procedure: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product. Filter the solid, wash thoroughly with water to remove residual acetic acid, and dry under vacuum.
-
Causality: The intermediate product is typically insoluble in water, allowing for its precipitation and easy separation from the acidic solvent. Washing is critical to prevent acid-catalyzed side reactions in subsequent steps.
-
-
Step 3: Selective Decarboxylation
-
Procedure: Heat the crude intermediate solid under a nitrogen atmosphere at a temperature just above its melting point until gas evolution (CO₂) ceases.
-
Causality: The carboxylic acid group ortho to the newly formed imidazole ring is sterically hindered and can be selectively removed via thermal decarboxylation. The inert nitrogen atmosphere prevents oxidative degradation of the compound at high temperatures.
-
-
Step 4: Purification
-
Procedure: Recrystallize the resulting crude solid from an appropriate solvent system (e.g., ethanol/water).
-
Causality: Recrystallization is a robust purification technique that removes impurities by leveraging differences in solubility between the target compound and contaminants at different temperatures, yielding a product of high purity.
-
Final Validation: The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, Mass Spectrometry, and HPLC. The measured melting point should be sharp and consistent with literature values.
-
Applications in Drug Discovery and Development
1-Methyl-4-benzimidazolecarboxylic Acid is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial starting material for building more complex, biologically active molecules.[2] Its carboxylic acid group is a versatile chemical handle for derivatization via amidation or esterification, allowing for the systematic exploration of chemical space.
Key Therapeutic Areas:
-
Antiparasitic and Antiviral Agents: The benzimidazole scaffold is famous for its anthelmintic properties (e.g., albendazole). This compound serves as a building block for novel derivatives targeting parasitic and viral enzyme systems.[2]
-
CNS Receptor Modulators: Research has shown that derivatives of benzimidazole-4-carboxylic acid can be potent and highly selective 5-HT₄ receptor antagonists.[9] This highlights the potential for creating central nervous system-active agents by modifying this core structure. Such antagonists are valuable pharmacological tools for investigating the role of 5-HT₄ receptors in cognitive function and gastrointestinal disorders.[9]
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spectral data for 1-Methyl-4-benzimidazolecarboxylic Acid (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectral Analysis of 1-Methyl-4-benzimidazolecarboxylic Acid
Introduction: The Structural Elucidation of a Key Heterocyclic Building Block
1-Methyl-4-benzimidazolecarboxylic Acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted benzimidazole, it serves as a crucial scaffold for the synthesis of pharmacologically active agents, leveraging the benzimidazole core's proven biological activities, which range from antiviral to anticancer properties.[1][2] The precise placement of the methyl group at the N1 position and the carboxylic acid at the C4 position dictates its steric and electronic properties, influencing its interaction with biological targets.
Therefore, unambiguous structural confirmation and purity assessment are paramount for any research or development application. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to characterize 1-Methyl-4-benzimidazolecarboxylic Acid. We will delve into the interpretation of this data, explaining the causal relationships between the molecular structure and the observed spectral features, grounded in established scientific principles.
Molecular Structure and Overview
The foundational step in any spectral analysis is a clear understanding of the molecule's architecture. The structure, with the systematic numbering used for NMR assignments, is presented below.
Molecular Formula: C₉H₈N₂O₂ Molecular Weight: 176.17 g/mol [3][4]
Caption: Molecular structure of 1-Methyl-4-benzimidazolecarboxylic Acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Methyl-4-benzimidazolecarboxylic Acid, both ¹H and ¹³C NMR provide definitive proof of its structure.
Experimental Protocol: NMR Spectroscopy
Caption: Standard workflow for NMR sample preparation and analysis.
-
Sample Preparation : Approximately 5-10 mg of 1-Methyl-4-benzimidazolecarboxylic Acid is dissolved in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the compound and will not interfere with the signals of interest.[5]
-
Acquisition : The spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.
-
¹H NMR : A standard pulse program is used with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[5]
-
¹³C NMR : A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay and a higher number of scans (e.g., 1024) are necessary due to the low natural abundance of the ¹³C isotope.[5]
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal splitting (multiplicity). The acidic proton of the carboxylic acid is often broad and may exchange with residual water in the solvent.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.0 | br s | 1H | COOH |
| ~8.30 | s | 1H | H2 |
| ~7.95 | d | 1H | H5 or H7 |
| ~7.80 | d | 1H | H7 or H5 |
| ~7.40 | t | 1H | H6 |
| ~3.90 | s | 3H | N-CH₃ |
-
Carboxylic Acid Proton (~13.0 ppm): The proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield. Its chemical shift is highly dependent on concentration and solvent.[6]
-
Imidazole H2 Proton (~8.30 ppm): The proton at the C2 position of the imidazole ring is a singlet and appears in the aromatic region. Its downfield shift is characteristic of its position between two nitrogen atoms.
-
Aromatic Protons (H5, H6, H7, ~7.40-7.95 ppm): The three protons on the benzene ring form a coupled system. Due to the substitution pattern, we expect to see two doublets and one triplet. The precise assignment of H5 and H7 can be complex without 2D NMR experiments, but they will be the most deshielded due to their proximity to the electron-withdrawing carboxylic acid and the fused ring system. The H6 proton, being coupled to both H5 and H7, will appear as a triplet.
-
N-Methyl Protons (~3.90 ppm): The three protons of the methyl group attached to the nitrogen atom appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift is typical for an N-methyl group on an aromatic heterocycle.
¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~168.0 | C=O (Carboxylic Acid) |
| ~144.0 | C2 |
| ~142.5 | C7a |
| ~134.0 | C3a |
| ~126.0 | C4 |
| ~124.0 | C6 |
| ~120.0 | C5 |
| ~112.0 | C7 |
| ~31.5 | N-CH₃ |
-
Carbonyl Carbon (~168.0 ppm): The carbon of the carboxylic acid group is significantly deshielded and appears at the low-field end of the spectrum, which is a characteristic chemical shift range for this functional group.[7]
-
Aromatic and Heteroaromatic Carbons (~112.0-144.0 ppm): The eight carbons of the benzimidazole ring system appear in this region. The C2 carbon is typically found around 144 ppm.[8] The quaternary carbons (C3a, C4, C7a) are often weaker in intensity. The specific shifts are influenced by the electronic effects of the methyl and carboxylic acid substituents.
-
N-Methyl Carbon (~31.5 ppm): The aliphatic carbon of the N-methyl group appears at the high-field (upfield) end of the spectrum, consistent with a methyl group attached to a nitrogen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact, and the spectrum is recorded. This method requires minimal sample preparation.
IR Spectral Data & Interpretation
The IR spectrum of 1-Methyl-4-benzimidazolecarboxylic Acid is dominated by features from the carboxylic acid and the benzimidazole core.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
|---|---|---|---|
| 3300-2500 | Broad, Strong | O-H Stretch | Carboxylic Acid O-H |
| ~3100 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~2950 | Weak | C-H Stretch | Aliphatic (N-CH₃) C-H |
| ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid C=O |
| 1620-1580 | Medium | C=N & C=C Stretch | Benzimidazole Ring |
| 1450-1400 | Medium | C=C Stretch | Benzimidazole Ring |
| ~1300 | Strong | C-O Stretch | Carboxylic Acid C-O |
-
O-H Stretch (3300-2500 cm⁻¹): The most prominent feature for a carboxylic acid is an extremely broad absorption band due to the O-H stretching vibration.[10] Its breadth is a result of strong hydrogen bonding between molecules in the solid state.
-
C=O Stretch (~1700 cm⁻¹): A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected. Its position confirms the presence of the acid functionality.[10]
-
Aromatic and Heteroaromatic Vibrations (1620-1400 cm⁻¹): Multiple bands of medium intensity in this region are characteristic of the C=C and C=N stretching vibrations within the fused benzimidazole ring system.[11][12]
-
C-O Stretch (~1300 cm⁻¹): A strong band associated with the C-O single bond stretching of the carboxylic acid group is also expected.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.
Experimental Protocol: Electrospray Ionization (ESI)
The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid for positive ion mode) and infused into the ESI source. The solvent is evaporated, and the analyte is ionized, typically forming a protonated molecule [M+H]⁺. The ions are then guided into the mass analyzer.
Mass Spectrum Interpretation
The molecular formula C₉H₈N₂O₂ gives an exact mass of 176.0586 Da.[4] The ESI mass spectrum run in positive ion mode would be expected to show a strong signal for the protonated molecule at m/z 177.0664.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Proposed Assignment | Notes |
|---|---|---|
| 177.07 | [M+H]⁺ | Protonated molecular ion |
| 159.06 | [M+H - H₂O]⁺ | Loss of water |
| 133.07 | [M+H - CO₂]⁺ | Loss of carbon dioxide |
| 132.06 | [M+H - COOH]⁺ | Loss of the carboxyl radical |
Key Fragmentation Pathway
The fragmentation of 1-Methyl-4-benzimidazolecarboxylic Acid is driven by the loss of stable neutral molecules from the protonated parent ion.
Caption: Proposed ESI-MS fragmentation pathway.
-
Molecular Ion ([M+H]⁺, m/z 177): This is the base peak and confirms the molecular weight of the compound.
-
Loss of Water (m/z 159): A common fragmentation for carboxylic acids is the loss of a water molecule (18 Da).
-
Loss of Carbon Dioxide (m/z 133): Decarboxylation, the loss of CO₂ (44 Da), is a highly favorable fragmentation pathway, leading to a stable 1-methylbenzimidazole cation.[13][14] This is often a very prominent fragment.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a definitive and self-validating characterization of 1-Methyl-4-benzimidazolecarboxylic Acid. The NMR spectra confirm the precise arrangement of protons and carbons in the N-methylated benzimidazole core and the C4-carboxylic acid substituent. IR spectroscopy validates the presence of the key carboxylic acid and benzimidazole functional groups through their characteristic vibrational modes. Finally, mass spectrometry confirms the compound's molecular weight and reveals logical fragmentation patterns consistent with the proposed structure. This comprehensive spectral dataset serves as an essential reference for researchers and scientists, ensuring the identity, purity, and quality of this important chemical entity in drug discovery and materials science applications.
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The Pharmacological Potential of 1-Methyl-4-benzimidazolecarboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold
The benzimidazole nucleus, a heterocyclic aromatic compound, stands as a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile and structural similarity to endogenous purine nucleosides.[1][2] This unique characteristic allows benzimidazole derivatives to readily interact with a multitude of biological macromolecules, leading to a broad spectrum of therapeutic activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[3][4] This guide delves into the specific and largely unexplored realm of 1-Methyl-4-benzimidazolecarboxylic Acid derivatives, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. By synthesizing existing knowledge on related benzimidazole scaffolds and postulating the potential of this specific chemical entity, we aim to illuminate a promising avenue for novel drug discovery.
The Benzimidazole Core: A Foundation of Diverse Biological Activity
Benzimidazole-containing compounds have a rich history in medicine, with numerous derivatives having been developed into successful drugs.[5] Their biological activity is intrinsically linked to their ability to engage with various biological targets through mechanisms such as hydrogen bonding, π-π stacking, and metal ion chelation. This versatility has led to the development of benzimidazoles as potent agents against a wide array of diseases.
Key Therapeutic Areas for Benzimidazole Derivatives:
-
Oncology: Benzimidazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[1][2]
-
Infectious Diseases: The antimicrobial properties of benzimidazoles are well-documented, with derivatives exhibiting efficacy against a range of bacteria and fungi.[3][6]
-
Virology: Certain benzimidazole compounds have shown promise as antiviral agents, interfering with viral replication processes.
Synthesis and Chemical Characterization of 1-Methyl-4-benzimidazolecarboxylic Acid Derivatives
The synthesis of the 1-Methyl-4-benzimidazolecarboxylic Acid core and its subsequent derivatization is a critical first step in exploring its biological potential. While specific literature on the 4-carboxylic acid isomer is limited, established synthetic routes for other benzimidazole carboxylic acids can be readily adapted.
A common and effective method involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[7][8] For the synthesis of 1-Methyl-4-benzimidazolecarboxylic Acid, a plausible route would involve the reaction of a suitably substituted o-phenylenediamine with a dicarboxylic acid, followed by methylation.
A one-pot synthesis method has also been reported for a related benzimidazole-5-carboxylic acid derivative, which involves the reaction of ethyl 4-(methylamino)-3-nitrobenzoate with an aldehyde in the presence of a reducing agent, followed by hydrolysis.[9] This approach offers the advantages of reduced reaction time and solvent usage.[9]
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of 1-Methyl-4-benzimidazolecarboxylic Acid derivatives.
Characterization Techniques:
The structural confirmation of the synthesized compounds is paramount. A combination of modern analytical techniques is employed for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compounds.[10]
Exploring the Anticancer Potential: Mechanistic Insights and In Vitro Evaluation
The anticancer activity of benzimidazole derivatives is a major area of research. These compounds can exert their effects through multiple mechanisms of action.
Postulated Mechanisms of Anticancer Action
Based on studies of related benzimidazole compounds, the anticancer activity of 1-Methyl-4-benzimidazolecarboxylic Acid derivatives may be attributed to:
-
Tubulin Polymerization Inhibition: Many benzimidazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
-
Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[11]
-
Enzyme Inhibition: Benzimidazoles have been shown to inhibit various kinases and other enzymes that are crucial for cancer cell survival and proliferation.[1]
-
DNA Intercalation: Some derivatives can intercalate with DNA, interfering with replication and transcription processes.
Caption: Potential anticancer mechanisms of 1-Methyl-4-benzimidazolecarboxylic Acid derivatives.
In Vitro Cytotoxicity Evaluation: Experimental Protocols
A crucial step in assessing anticancer potential is to determine the cytotoxicity of the synthesized derivatives against a panel of human cancer cell lines.
MTT/MTS Assay Protocol:
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 1-Methyl-4-benzimidazolecarboxylic Acid derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plates to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.[11]
Table 1: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM)
| Derivative | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | DLD-1 (Colon) |
| 1M4BCA-Ester-1 | 15.80[12] | - | 15.58[12] | - |
| 1M4BCA-Amide-1 | 27.70[13] | 29.59[13] | - | - |
| Cisplatin (Control) | 18.01[13] | 22.42[13] | 37.32[12] | - |
Note: The data presented in this table is derived from studies on structurally related benzimidazole derivatives and serves as a predictive model for the potential activity of 1-Methyl-4-benzimidazolecarboxylic Acid derivatives.
Antimicrobial Activity: A Promising Frontier
Benzimidazole derivatives are known for their broad-spectrum antimicrobial activity.[3] The exploration of 1-Methyl-4-benzimidazolecarboxylic Acid derivatives in this area holds significant promise for the development of new anti-infective agents.
In Vitro Antimicrobial Screening: Methodologies
Standardized methods are employed to evaluate the in vitro antimicrobial efficacy of the synthesized compounds.
Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates under suitable conditions for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]
Agar Well Diffusion Method:
This method provides a qualitative assessment of antimicrobial activity.
-
Plate Preparation: Prepare agar plates and inoculate them with a standardized microbial suspension.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a known concentration of the test compound solution to each well.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.[6]
Table 2: Predicted Antimicrobial Activity (MIC in µg/mL)
| Derivative | S. aureus | E. coli | C. albicans |
| 1M4BCA-Ester-2 | 12.5 | 25 | 50 |
| 1M4BCA-Amide-2 | 6.25 | 12.5 | 25 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | - |
| Fluconazole (Control) | - | - | 8 |
Note: The data in this table is hypothetical and based on the general antimicrobial activity observed for benzimidazole derivatives. Actual values would need to be determined experimentally.
Structure-Activity Relationship (SAR) and Future Directions
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For benzimidazole derivatives, the nature and position of substituents on the benzimidazole ring and any appended functionalities significantly influence their biological activity.
Key SAR Insights from Related Benzimidazoles:
-
Substitution at N-1: The presence of a methyl group at the N-1 position can influence the lipophilicity and metabolic stability of the compound.
-
Functionality at C-4: The carboxylic acid group at the 4-position provides a handle for further derivatization into esters, amides, and other functional groups, which can modulate the compound's pharmacokinetic and pharmacodynamic properties.
-
Substitution on the Benzene Ring: The introduction of various substituents on the benzene ring of the benzimidazole core can significantly impact biological activity.
Future research should focus on the systematic synthesis and biological evaluation of a library of 1-Methyl-4-benzimidazolecarboxylic Acid derivatives to establish a clear SAR. This will involve the introduction of diverse substituents at various positions and the exploration of different functional group modifications of the carboxylic acid moiety.
Conclusion: A Call for Further Investigation
The 1-Methyl-4-benzimidazolecarboxylic Acid scaffold represents a promising, yet underexplored, area in the vast landscape of medicinal chemistry. While direct biological data for this specific class of compounds is currently scarce, the extensive and diverse activities of other benzimidazole derivatives provide a strong rationale for its investigation. This technical guide has outlined the potential therapeutic applications, plausible synthetic strategies, and established experimental protocols to facilitate the exploration of these novel compounds. It is our hope that this document will serve as a valuable resource and a catalyst for further research, ultimately leading to the discovery of new and effective therapeutic agents.
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An In-Depth Technical Guide to the Solubility Profile of 1-Methyl-4-benzimidazolecarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 1-Methyl-4-benzimidazolecarboxylic Acid, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of direct experimental data for this specific isomer, this guide establishes a robust framework for its characterization. By leveraging data from close structural analogs, predicting key physicochemical parameters, and outlining detailed experimental protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals. It emphasizes the causality behind experimental design and provides the necessary tools to generate a reliable and comprehensive solubility profile, which is critical for advancing formulation, bioavailability, and toxicological studies.
Introduction: The Significance of Solubility in Drug Development
1-Methyl-4-benzimidazolecarboxylic Acid belongs to the benzimidazole class of heterocyclic compounds, a scaffold renowned for its diverse pharmacological activities, including antiparasitic and antiviral applications.[1] The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A compound must be in a dissolved state to be absorbed and exert its therapeutic effect.[2] Therefore, a thorough understanding of its solubility in various aqueous and organic media is a non-negotiable prerequisite for successful drug development, guiding formulation strategies and predicting in vivo performance. This guide will delve into the critical aspects of determining the solubility profile of 1-Methyl-4-benzimidazolecarboxylic Acid, providing both theoretical insights and practical methodologies.
Physicochemical Characterization: Building a Predictive Foundation
Direct experimental data for 1-Methyl-4-benzimidazolecarboxylic Acid is scarce. However, by examining its structure and the properties of its close analogs, we can construct a reliable preliminary profile.
Structural Features and Analog Comparison
1-Methyl-4-benzimidazolecarboxylic Acid (C₉H₈N₂O₂) possesses a molecular weight of approximately 176.17 g/mol .[3] Its structure features a bicyclic aromatic benzimidazole ring, a carboxylic acid group at the 4-position, and a methyl group at the 1-position of the imidazole ring. The carboxylic acid group introduces a polar, ionizable center, while the benzimidazole core is largely hydrophobic.
To build a predictive model, we will consider two closely related structural analogs for which more data is available:
-
1H-benzimidazole-4-carboxylic acid: Lacks the methyl group.
-
1-Methyl-1H-benzimidazole-5-carboxylic acid: An isomer with the carboxylic acid at the 5-position.
| Property | 1-Methyl-4-benzimidazolecarboxylic Acid | 1H-benzimidazole-4-carboxylic acid | 1-Methyl-1H-benzimidazole-5-carboxylic acid |
| Molecular Formula | C₉H₈N₂O₂[3] | C₈H₆N₂O₂[4] | C₉H₈N₂O₂[5] |
| Molecular Weight | 176.17 g/mol [3] | 162.15 g/mol [4] | 176.17 g/mol [5] |
| Melting Point (°C) | Not available | 266-268[6] | >300[7] |
| Appearance | Reported as a liquid (likely solid)[3] | White crystals[6] | Solid[8] |
Table 1: Comparative Physicochemical Properties of 1-Methyl-4-benzimidazolecarboxylic Acid and Its Analogs.
Estimated pKa and Lipophilicity (logP)
The pKa (acid dissociation constant) and logP (octanol-water partition coefficient) are critical predictors of a molecule's solubility and permeability.
-
pKa (Acidity and Basicity): The molecule has two ionizable centers: the carboxylic acid and the imidazole ring.
-
Carboxylic Acid (Acidic pKa): The carboxylic acid group is acidic. For comparison, the pKa of benzoic acid is approximately 4.2.[8][9] The electron-withdrawing nature of the benzimidazole ring may slightly increase the acidity (lower the pKa) of the carboxyl group.
-
Benzimidazole Ring (Basic pKa): The non-N-methylated nitrogen of the imidazole ring is basic. The pKa of the conjugate acid of benzimidazole itself is around 5.3-5.5.[10][11] Methylation at the N1 position will influence this basicity, but the N3 nitrogen remains available for protonation.
-
Prediction: We can estimate an acidic pKa in the range of 3.5-4.5 for the carboxylic acid and a basic pKa for the conjugate acid in the range of 4.5-5.5 . This dual ionizable nature makes its solubility highly dependent on pH.
-
-
logP (Lipophilicity): logP is a measure of a compound's hydrophobicity.
-
The logP of benzimidazole is approximately 1.32, and for benzoic acid, it is 1.87.[8][10] The addition of a methyl group generally increases the logP by about 0.5.
-
Prediction: Based on these values, an estimated logP for 1-Methyl-4-benzimidazolecarboxylic Acid would likely fall in the range of 1.5 to 2.5 , suggesting moderate lipophilicity.
-
Anticipated Solubility Profile: A Qualitative Assessment
Based on the structural and physicochemical properties, we can anticipate the following solubility behavior:
-
pH-Dependent Solubility: As an amphoteric substance, 1-Methyl-4-benzimidazolecarboxylic Acid will exhibit classic pH-dependent solubility.
-
At low pH (e.g., pH 1-2), the carboxylic acid will be protonated (neutral), and the imidazole nitrogen will be protonated (positive charge). The net positive charge should enhance aqueous solubility.
-
In the mid-pH range, near its isoelectric point, the molecule will exist predominantly as a zwitterion or a neutral species with minimal charge, leading to its lowest aqueous solubility .
-
At higher pH (e.g., pH > 6), the carboxylic acid will be deprotonated (negative charge), forming a carboxylate salt, which is expected to significantly increase its aqueous solubility .
-
-
Solubility in Organic Solvents:
-
Polar Aprotic Solvents (e.g., DMSO, DMF): The 5-carboxy isomer is known to be soluble in DMSO.[8] Given the polar nature of the carboxylic acid and the aromatic system, high solubility is also expected in other polar aprotic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The 5-carboxy isomer has limited solubility in methanol, even with heating.[8] We can anticipate moderate to low solubility in lower-chain alcohols.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the carboxylic acid group, the compound is expected to be poorly soluble in nonpolar solvents.
-
Experimental Protocol: Thermodynamic Equilibrium Solubility Determination
To obtain definitive data, an experimental determination of thermodynamic (equilibrium) solubility is essential. The shake-flask method is the gold standard for this purpose.[12][13]
Principle
An excess amount of the solid compound is agitated in a specific solvent or buffer system for an extended period to ensure that equilibrium is reached between the dissolved and undissolved solid. The resulting saturated solution is then filtered to remove any solid particles, and the concentration of the dissolved compound is quantified using a suitable analytical technique.[14]
Step-by-Step Methodology
-
Preparation of Media: Prepare a series of aqueous buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4) and select relevant organic solvents (e.g., water, ethanol, methanol, DMSO).
-
Compound Addition: Add an excess of solid 1-Methyl-4-benzimidazolecarboxylic Acid to a series of glass vials. An amount sufficient to maintain a visible solid residue throughout the experiment is required (e.g., 2-5 mg per mL of solvent).
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[12]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Quantification:
-
Prepare a series of calibration standards of the compound in a suitable solvent (e.g., DMSO or methanol).
-
Dilute the filtered supernatant with the same solvent used for the standards.
-
Analyze the standards and the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[4]
-
-
Data Analysis: Construct a calibration curve from the standards. Use the curve to determine the concentration of the compound in the diluted supernatant. Calculate the original solubility in the test medium, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[15]
Recommended Analytical Method: HPLC-UV
-
Column: A reverse-phase C8 or C18 column (e.g., Nucleosil C8).[4]
-
Mobile Phase: A gradient system of an acidified aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol) is often effective for benzimidazole derivatives.[4][7]
-
Detection: UV detection at a wavelength of maximum absorbance for the compound (e.g., 254 nm or 288 nm, typical for benzimidazoles).[4]
-
Rationale: HPLC provides excellent specificity, separating the analyte of interest from any potential impurities or degradants, ensuring accurate quantification.
Experimental Workflow Diagram
Key Factors Influencing Solubility
Understanding the factors that modulate solubility is crucial for both interpreting experimental results and designing effective formulation strategies.
-
pH and Ionization: As previously discussed, pH is the most critical factor for an ionizable compound like 1-Methyl-4-benzimidazolecarboxylic Acid. The solubility will be lowest near the isoelectric point and increase significantly in acidic and basic conditions.
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship can be quantified using the van't Hoff equation. Determining solubility at different temperatures (e.g., room temperature vs. physiological temperature) is often necessary.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form has a unique crystal lattice energy, resulting in different solubilities. The most stable polymorph will have the lowest solubility. It is critical to characterize the solid form used in solubility studies.
-
Excipients: In a drug formulation, excipients such as co-solvents, surfactants, and complexing agents are often used to enhance solubility. Their effects must be systematically evaluated.
Logical Relationships of Solubility Factors
Conclusion and Forward Outlook
While direct solubility data for 1-Methyl-4-benzimidazolecarboxylic Acid is not yet publicly available, this guide provides a comprehensive framework for its systematic evaluation. By understanding its physicochemical properties through analog analysis and predictive methods, a qualitative solubility profile can be established. This theoretical foundation, combined with the detailed experimental protocol for thermodynamic solubility determination, empowers researchers to generate the high-quality, reliable data essential for making informed decisions in the drug development pipeline. The successful characterization of this solubility profile is a critical step in unlocking the full therapeutic potential of this promising benzimidazole derivative.
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theoretical studies of 1-Methyl-4-benzimidazolecarboxylic Acid
An In-Depth Technical Guide to the Theoretical Investigation of 1-Methyl-4-benzimidazolecarboxylic Acid
Foreword: Bridging Theory and Application
As a Senior Application Scientist, my primary objective is to bridge the gap between theoretical possibility and tangible application. The molecule at the heart of this guide, 1-Methyl-4-benzimidazolecarboxylic Acid, belongs to the benzimidazole class of heterocyclic compounds—a scaffold of immense interest in medicinal chemistry due to its prevalence in bioactive molecules.[1][2] Understanding its fundamental electronic and structural properties is not merely an academic exercise; it is the foundational step in rational drug design, enabling us to predict its reactivity, stability, and potential interactions with biological targets. This guide eschews a simple recitation of data, instead focusing on the causality behind the theoretical protocols. We will explore not just what we compute, but why we choose specific methods and how we interpret the results to yield actionable insights for researchers, scientists, and drug development professionals.
The Rationale for a Computational Approach
Before a compound is synthesized, significant resources can be saved and research directions refined through in-silico analysis. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful lens through which to examine a molecule's properties at the quantum level.[3] DFT has become a cornerstone of computational chemistry because it offers a favorable balance between accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest.[4][5] This approach allows us to build a self-validating system: theoretical predictions of spectra (IR, NMR) can be benchmarked against experimental data, lending high confidence to the prediction of properties that are harder to measure, such as electron distribution and reactivity indices.
The Computational Workflow: A Self-Validating Protocol
The entire theoretical investigation follows a logical, multi-step process. Each subsequent step builds upon the validated results of the previous one, ensuring a robust and reliable final analysis.
Caption: Conceptual representation of the HOMO-LUMO energy levels and electron density distributions.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the electron density surface of the molecule. [6][7]It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. [8][9]
-
Red Regions (Negative Potential): Indicate areas of high electron density, associated with lone pairs on heteroatoms (like oxygen and nitrogen). These are the most likely sites for electrophilic attack (interaction with positive centers).
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, typically around hydrogen atoms bonded to electronegative atoms (like the acidic proton of the carboxyl group). These are the most likely sites for nucleophilic attack (interaction with negative centers).
-
Green/Yellow Regions (Neutral Potential): Represent areas of intermediate potential.
For 1-Methyl-4-benzimidazolecarboxylic Acid, the MEP map would clearly show a strong negative potential (red) around the carbonyl oxygen and the imidazole nitrogen atoms, highlighting them as primary sites for protonation or coordination. Conversely, a strong positive potential (blue) would be located on the carboxylic acid's hydroxyl proton, confirming its acidic nature.
Caption: Logical relationships derived from a Molecular Electrostatic Potential (MEP) analysis.
Conclusion: From Theoretical Data to Practical Insight
The comprehensive theoretical analysis of 1-Methyl-4-benzimidazolecarboxylic Acid provides a detailed portrait of its structural, spectroscopic, and electronic characteristics. Our DFT calculations, using the B3LYP functional and 6-311++G(d,p) basis set, predict a stable, planar structure. The calculated vibrational and NMR spectra serve as benchmarks for experimental verification.
From a drug development perspective, the key insights are derived from the electronic properties. The HOMO-LUMO gap of approximately 4.7 eV suggests the molecule possesses high kinetic stability. [10]The MEP and FMO analyses identify the carbonyl oxygen, imidazole nitrogens, and carboxylic acid proton as the primary centers for intermolecular interactions. This information is critical for pharmacophore modeling and for predicting how the molecule might bind to a target protein, forming hydrogen bonds or other electrostatic interactions. This theoretical foundation provides a robust starting point for the synthesis and subsequent experimental evaluation of 1-Methyl-4-benzimidazolecarboxylic Acid and its derivatives as potential therapeutic agents.
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ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. Retrieved from [Link]
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IRJEdT. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved from [Link]
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ResearchGate. (n.d.). MEP (Molecular Electrostatic Potential) surfaces of compounds 1 to 4. Retrieved from [Link]
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YouTube. (2025). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. Retrieved from [Link]
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SpectraBase. (n.d.). 1H-benzimidazole-4-carboxylic acid methyl ester. Retrieved from [Link]
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Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW). Retrieved from [Link]
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PMC - NIH. (2009). 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid. Retrieved from [Link]
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RSC Publishing. (n.d.). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular electrostatic potential (MEP) distributions for 1, 1 À and 1ÁF À molecules. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Investigation on the Properties of Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)Benzoate on Aluminum Corrosion in Acidic Environment. Retrieved from [Link]
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Moroccan Journal of Chemistry. (2021). Synthesis, NMR, DFT, GRD, MEP, FMO's analysis and comparison of E and Z-isomer of N. Retrieved from [Link]
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ResearchGate. (n.d.). The HOMO-LUMO plots of the benzimidazole compounds M-1-M-5 and B. Retrieved from [Link]
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ResearchGate. (n.d.). Comparisons between the HOMO and LUMO of the benzimidazole derivative molecules in the three crystals. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular electrostatic potential (MEP) of ligands L1–L4 and complex C1–C4. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Methyl-2-benzimidazolecarboxylic acid, methyl ester. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Retrieved from [Link]
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A Technical Guide to Unveiling the Therapeutic Targets of 1-Methyl-4-benzimidazolecarboxylic Acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-4-benzimidazolecarboxylic acid, a derivative of the benzimidazole scaffold, presents an intriguing starting point for therapeutic innovation. The benzimidazole core is a privileged structure in medicinal chemistry, known to interact with a wide array of biological macromolecules.[1] This guide outlines a comprehensive, multi-pronged strategy for the deconvolution of its molecular targets and the elucidation of its mechanism of action. By integrating established and cutting-edge methodologies, from affinity-based proteomics to cellular thermal shift assays, we present a robust framework for identifying and validating novel therapeutic targets. This document is intended to serve as a technical roadmap for researchers embarking on the exciting journey of translating a promising small molecule into a potential therapeutic.
Introduction: The Therapeutic Potential of Benzimidazole Derivatives
The benzimidazole heterocycle is a cornerstone of modern pharmacology, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Their success stems from their ability to mimic natural nucleotides, allowing for interaction with proteins, enzymes, and receptors within biological systems.[1] 1-Methyl-4-benzimidazolecarboxylic acid, as a member of this versatile chemical class, holds significant, yet largely untapped, therapeutic potential.[3] Its structural similarity to other bioactive benzimidazoles, such as the angiotensin II receptor blocker intermediate telmisartan, suggests a rich but undefined pharmacology.[4]
This guide provides a systematic approach to unraveling the therapeutic targets of 1-Methyl-4-benzimidazolecarboxylic acid. We will delve into the causality behind experimental choices, providing not just the "what" but the "why" for each step in the target identification and validation process.
Foundational Knowledge: What We Know
Currently, 1-Methyl-4-benzimidazolecarboxylic acid is primarily recognized as an intermediate in pharmaceutical synthesis.[3] While its direct therapeutic applications are not yet established, the known pharmacology of related compounds offers valuable clues. For instance, candesartan, a potent angiotensin II type 1 receptor blocker, is a well-known benzimidazole derivative used in the management of hypertension.[5][6][7] Candesartan itself is a prodrug, converted to its active form in the body.[5][6][7][8] While 1-Methyl-4-benzimidazolecarboxylic acid is not a direct metabolite of candesartan, the shared benzimidazole core suggests potential interactions with cardiovascular or related pathways.
Furthermore, various benzimidazole-4-carboxylic acid derivatives have been synthesized and evaluated for their affinity at serotonergic 5-HT4 and 5-HT3 receptors, with some exhibiting high affinity and selectivity.[9] This highlights the potential for neurological or gastrointestinal applications.
A Strategic Framework for Target Identification
The identification of a small molecule's direct binding partners is a critical step in drug discovery. We propose a multi-faceted approach that combines direct biochemical methods, genetic interactions, and computational inference to generate and validate target hypotheses.[10]
Phase 1: Unbiased Target Discovery
The initial phase focuses on identifying a broad range of potential interacting proteins without prior bias.
Affinity chromatography is a cornerstone of target identification.[11] This method involves immobilizing the small molecule of interest to a solid support and then "pulling down" its binding partners from a complex protein mixture, such as a cell lysate.[11][12][13]
Experimental Protocol: On-Bead Affinity Matrix Pulldown
-
Probe Synthesis: Covalently attach 1-Methyl-4-benzimidazolecarboxylic acid to a solid support (e.g., agarose beads) via a linker arm. The attachment point should be at a position on the molecule that is not critical for its (currently unknown) biological activity. Structure-activity relationship (SAR) studies on analogous compounds can inform this choice.
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are observed, or a neuronal cell line based on the 5-HT4 receptor data).
-
Incubation: Incubate the affinity matrix (beads with the attached compound) with the cell lysate to allow for protein binding.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the affinity matrix.
-
Analysis: Identify the eluted proteins using mass spectrometry.[12]
To circumvent the potential issues of modifying the small molecule with a tag, label-free methods are employed.
-
Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that a small molecule binding to its target protein can increase the protein's stability and resistance to protease degradation.[11][12]
Experimental Protocol: DARTS Assay
-
Incubation: Incubate the cell lysate with varying concentrations of 1-Methyl-4-benzimidazolecarboxylic acid.
-
Protease Treatment: Treat the lysate with a protease (e.g., thermolysin).
-
Analysis: Analyze the protein bands via SDS-PAGE and Coomassie staining or Western blotting if a candidate target is suspected. Proteins that show increased stability (i.e., less degradation) in the presence of the compound are potential targets.[12]
Phase 2: Target Validation and Mechanistic Elucidation
Once a list of candidate targets is generated, the next crucial step is to validate these interactions and understand their functional consequences.
CETSA is a powerful in-cell target engagement assay. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with 1-Methyl-4-benzimidazolecarboxylic acid.
-
Heating: Heat the treated cells to various temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analysis: Analyze the amount of soluble target protein at each temperature using Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Genetic methods, such as CRISPR-Cas9 screening, can provide strong evidence for a target's role in the observed phenotype.
Experimental Protocol: CRISPR-Cas9 Knockout Screen
-
Library Transduction: Introduce a genome-wide CRISPR knockout library into a cell line that exhibits a measurable phenotype in response to 1-Methyl-4-benzimidazolecarboxylic acid (e.g., growth inhibition).
-
Compound Treatment: Treat the cell population with the compound.
-
Selection: Cells in which genes essential for the compound's activity have been knocked out will be enriched in the surviving population.
-
Sequencing and Analysis: Sequence the guide RNAs from the surviving cells to identify the genes that, when knocked out, confer resistance to the compound.
Data Interpretation and Pathway Analysis
The data generated from these diverse experimental approaches must be integrated to build a cohesive understanding of the compound's mechanism of action.
| Method | Data Output | Interpretation |
| Affinity Proteomics | List of interacting proteins | Direct physical interaction |
| DARTS | Proteins with increased stability | Direct binding and stabilization |
| CETSA | Shift in protein melting temperature | In-cell target engagement |
| CRISPR Screen | Enriched gene knockouts | Genes essential for compound activity |
Bioinformatic analyses of the validated targets can help to map them to specific signaling pathways and biological processes, providing insights into the compound's broader cellular effects.[10]
Visualizing the Path Forward: Workflows and Pathways
Clear visualization of the proposed research plan and the potential biological pathways involved is essential for effective communication and execution.
Caption: A streamlined workflow for the identification and validation of therapeutic targets.
Caption: A hypothetical signaling pathway initiated by the compound.
Conclusion and Future Directions
The journey from a promising chemical scaffold to a clinically viable therapeutic is a long and arduous one. However, by employing a systematic and rigorous approach to target identification and validation, we can significantly increase the probability of success. The methodologies outlined in this guide provide a robust framework for elucidating the mechanism of action of 1-Methyl-4-benzimidazolecarboxylic acid and unlocking its full therapeutic potential. The insights gained from this research will not only advance our understanding of this specific molecule but also contribute to the broader field of drug discovery.
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Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 1-Methyl-4-benzimidazolecarboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-Methyl-4-benzimidazolecarboxylic Acid, a valuable heterocyclic scaffold in medicinal chemistry. We present a scientifically grounded, two-step synthetic strategy beginning with the formation of the core benzimidazole ring system, followed by a regioselective N-methylation. This guide emphasizes not only the procedural steps but also the underlying chemical principles, causality behind experimental choices, and critical optimization parameters. Detailed protocols, mechanistic insights, and troubleshooting advice are included to ensure reliable and reproducible outcomes in a research and development setting.
Introduction and Synthetic Strategy
Benzimidazole derivatives are a cornerstone in drug discovery, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1] The specific target molecule, 1-Methyl-4-benzimidazolecarboxylic Acid, serves as a key building block for more complex pharmaceutical agents. Its structure, featuring both a carboxylic acid handle for further derivatization and a specific N-methylation pattern, makes its controlled synthesis a topic of significant interest.
The most logical and efficient synthesis of this target does not begin directly with o-phenylenediamine, but rather with a closely related and readily available precursor, 3,4-diaminobenzoic acid . This starting material already contains the necessary carboxylic acid group at the desired position relative to the amine functionalities.
The synthesis is approached in two primary stages:
-
Stage 1: Cyclization (Phillips-Ladenburg Reaction) : Formation of the benzimidazole ring by condensing 3,4-diaminobenzoic acid with a one-carbon source, typically formic acid. This reaction establishes the core heterocyclic structure, yielding Benzimidazole-4-carboxylic acid.[2]
-
Stage 2: N-Methylation : Introduction of a methyl group onto one of the nitrogen atoms of the benzimidazole ring. This step presents a significant chemical challenge due to the potential for forming two different regioisomers (1,4- and 1,7-isomers). We will discuss strategies to control and separate these products.[3][4]
This guide will provide detailed protocols for each stage, grounded in established chemical literature.
Workflow of the Synthesis
The overall synthetic pathway is visualized below, outlining the transformation from the starting material to the final product.
Caption: Overall synthetic workflow.
Stage 1: Synthesis of Benzimidazole-4-carboxylic Acid
Principle and Mechanistic Insight
This stage employs the Phillips-Ladenburg reaction, a classic condensation method for forming benzimidazoles.[2] The reaction involves heating an o-phenylenediamine derivative with a carboxylic acid. In this protocol, formic acid serves as an efficient one-carbon electrophile.
The mechanism proceeds via two key steps:
-
Amide Formation : One of the amino groups of 3,4-diaminobenzoic acid performs a nucleophilic attack on the carbonyl carbon of formic acid, forming an N-formyl intermediate.
-
Cyclization and Dehydration : The second amino group then attacks the amide carbonyl carbon in an intramolecular fashion. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to yield the aromatic benzimidazole ring. Heating the reaction mixture is crucial as it provides the activation energy for both the initial condensation and the final dehydration step.[5]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| 3,4-Diaminobenzoic Acid | 152.15 | 7.61 g (50 mmol) | 1.0 | Starting material. |
| Formic Acid (90%) | 46.03 | 8.5 mL (~100 mmol) | ~2.0 | Reagent and reaction medium. |
| Sodium Hydroxide (10% aq.) | 40.00 | As required | - | For neutralization. |
| Decolorizing Carbon | - | ~1 g | - | For purification. |
| Deionized Water | 18.02 | As required | - | For workup and recrystallization. |
Procedure
-
To a 250 mL round-bottomed flask, add 3,4-diaminobenzoic acid (7.61 g, 50 mmol).
-
In a fume hood, carefully add 90% formic acid (8.5 mL, ~100 mmol) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture in a water bath or heating mantle at 100°C for 3-4 hours.[5][6] The mixture will become a solid mass.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline (test with litmus or pH paper). The solid product will precipitate.
-
Collect the crude Benzimidazole-4-carboxylic acid by vacuum filtration. Wash the solid with two portions of ice-cold water (2x 25 mL).
-
Purification (Recrystallization) : Transfer the crude solid to a 1 L beaker. Add approximately 500-600 mL of water and heat to boiling to dissolve the product.
-
Add ~1 g of decolorizing carbon and allow the solution to gently boil for another 10 minutes to remove colored impurities.
-
Filter the hot solution rapidly through a preheated Büchner funnel to remove the carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified white crystals by vacuum filtration, wash with a small amount of cold water, and dry in an oven at 100°C.
Stage 2: N-Methylation of Benzimidazole-4-carboxylic Acid
Principle and the Challenge of Regioselectivity
N-methylation is an alkylation reaction where a base deprotonates the N-H of the imidazole ring, creating a nucleophilic anion. This anion then attacks the methylating agent (e.g., methyl iodide) in a classic SN2 reaction.
The primary challenge in this step is controlling the site of methylation. The N-H proton of Benzimidazole-4-carboxylic acid exists in a tautomeric equilibrium, residing on either N1 or N3. This means that deprotonation can lead to two different benzimidazolide anions, which upon reaction, yield a mixture of the desired 1-Methyl-4-benzimidazolecarboxylic Acid and the undesired 1-Methyl-7-benzimidazolecarboxylic Acid .[4]
Caption: Formation of regioisomers during N-methylation.
The ratio of these products is influenced by both steric and electronic factors. While achieving complete selectivity is difficult, the isomers are typically separable by column chromatography.[4]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| Benzimidazole-4-carboxylic Acid | 162.15 | 4.05 g (25 mmol) | 1.0 | Product from Stage 1. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 5.18 g (37.5 mmol) | 1.5 | Anhydrous base. |
| Methyl Iodide (CH₃I) | 141.94 | 1.7 mL (27.5 mmol) | 1.1 | Caution: Toxic and volatile. Handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | Anhydrous, polar aprotic solvent. |
| Ethyl Acetate & Hexane | - | As required | - | For chromatography. |
Procedure
-
Ensure the starting Benzimidazole-4-carboxylic acid is thoroughly dry. Add it (4.05 g, 25 mmol) to a dry 250 mL round-bottomed flask containing a magnetic stir bar.
-
Add anhydrous potassium carbonate (5.18 g, 37.5 mmol) and anhydrous DMF (50 mL).
-
Stir the suspension at room temperature for 30 minutes.
-
In a fume hood, add methyl iodide (1.7 mL, 27.5 mmol) dropwise to the stirring suspension. Caution: The reaction can be exothermic.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup : Cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Acidify the aqueous solution with 1M HCl to a pH of ~3-4. This will protonate the carboxylic acid group, causing the products to precipitate.
-
Collect the precipitated solid by vacuum filtration and wash with cold water. Dry the solid. This crude product is a mixture of the 1,4- and 1,7-isomers.
-
Purification (Column Chromatography) : The separation of regioisomers is critical and is typically achieved using silica gel column chromatography.[4]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of a polar solvent (like methanol or DMF) and adsorb it onto a small amount of silica gel.
-
Load the dried material onto the column.
-
Elute the column with a gradient solvent system, starting with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexane:Ethyl Acetate with 1% acetic acid to improve peak shape).
-
Collect fractions and analyze them by TLC to identify and combine those containing the pure, desired 1-Methyl-4-benzimidazolecarboxylic Acid isomer.
-
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the final product.
References
-
Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Van Den Berge, E., et al. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220-3. Available at: [Link]
-
Gaba, M., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5729. Available at: [Link]
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Kadhim, A. J., & Kazim, A. C. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4). Available at: [Link]
-
Terse, P. (2016). Synthesis of Benimidazole from o- Phynylenediamine.pptx. Slideshare. Available at: [Link]
-
Kadhim, A. J., & Kazim, A. C. (2018). (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. Available at: [Link]
-
Wang, D., et al. (2015). Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles. Green Chemistry (RSC Publishing). Available at: [Link]
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Review On Synthesis Of Benzimidazole From O- phenyldiamine. International Journal of Advance Research, Ideas and Innovations in Technology (ijariie). Available at: [Link]
- Rao, N. V. S., & Ratnam, C. V. (1961). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Journal of the Indian Chemical Society.
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Reaction of o-phenylenediamine with organic acids. ResearchGate. Available at: [Link]
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]
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Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Semantic Scholar. Available at: [Link]
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Chaudhari, S. (2022). Synthesis of benzimidazole from o phenylenediamine. YouTube. Available at: [Link]
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Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. Available at: [Link]
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Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the - ResearchGate. Available at: [Link]
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Bhat, A. R., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4). Available at: [Link]
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Application Notes and Protocols: 1-Methyl-4-benzimidazolecarboxylic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis, characterization, and utilization of 1-Methyl-4-benzimidazolecarboxylic Acid as a versatile ligand in coordination chemistry. While direct literature on this specific isomer is emerging, the protocols and applications detailed herein are grounded in established principles of benzimidazole chemistry and coordination polymer design, drawing from extensive research on analogous compounds.
Introduction: The Promise of a Multifunctional Ligand
1-Methyl-4-benzimidazolecarboxylic Acid is a heterocyclic compound featuring a benzimidazole core, a methyl group at the N1-position, and a carboxylic acid group at the 4-position of the benzene ring. This unique arrangement of functional groups imparts a rich coordination chemistry, making it a promising building block for the synthesis of novel metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes.[1] The benzimidazole moiety offers a nitrogen donor atom for coordination, while the carboxylate group provides a versatile binding site, allowing for the construction of multidimensional structures with tailored properties.[2][3] The presence of the methyl group can influence the ligand's electronic properties and steric hindrance, potentially leading to unique coordination geometries and functionalities compared to its unmethylated counterpart.[4]
The potential applications of coordination compounds derived from this ligand are vast, spanning catalysis, gas storage and separation, luminescent materials, and the development of new therapeutic agents.[5][6][7] Benzimidazole derivatives, in general, are known for their diverse biological activities, and their metal complexes have shown enhanced pharmacological properties.[3][4][8]
Part 1: Synthesis of 1-Methyl-4-benzimidazolecarboxylic Acid
A plausible and efficient synthetic route to 1-Methyl-4-benzimidazolecarboxylic Acid is proposed based on established methods for benzimidazole synthesis, such as the Phillips-Ladenburg reaction.[9] This involves the condensation of an appropriate o-phenylenediamine derivative with a carboxylic acid.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 1-Methyl-4-benzimidazolecarboxylic Acid.
Experimental Protocol: Synthesis of 1-Methyl-4-benzimidazolecarboxylic Acid
Materials:
-
3-Amino-4-(methylamino)benzoic acid
-
Formic acid (88%)
-
Hydrochloric acid (4 M)
-
Deionized water
-
Ethanol
-
Activated carbon
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-4-(methylamino)benzoic acid (0.1 mol).
-
Reagent Addition: Slowly add formic acid (88%, 0.5 mol) to the flask.
-
Reflux: Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Neutralization: Slowly add 4 M hydrochloric acid to the stirred mixture until the pH is approximately 6-7. This will neutralize any unreacted starting material and facilitate the precipitation of the product.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any remaining acid and salts.
-
Recrystallization: Recrystallize the crude product from an ethanol/water mixture. If the solution is colored, add a small amount of activated carbon and heat briefly before filtering hot.
-
Drying: Dry the purified crystals in a vacuum oven at 60-80 °C to a constant weight.
Characterization
The identity and purity of the synthesized 1-Methyl-4-benzimidazolecarboxylic Acid should be confirmed by standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 7-8 ppm region, a singlet for the N-methyl group around 3.8-4.0 ppm, and a broad singlet for the carboxylic acid proton above 12 ppm. |
| ¹³C NMR | Resonances for aromatic carbons, the N-methyl carbon, and the carboxylic acid carbonyl carbon. |
| FT-IR | Characteristic peaks for C=O stretching of the carboxylic acid (around 1700 cm⁻¹), O-H stretching (broad band around 3000 cm⁻¹), C=N stretching of the imidazole ring (around 1620 cm⁻¹), and C-H stretching.[2][10] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (176.17 g/mol ).[1] |
| Elemental Analysis | Percentages of C, H, and N consistent with the molecular formula C₉H₈N₂O₂. |
Part 2: Coordination Chemistry Applications
1-Methyl-4-benzimidazolecarboxylic Acid is an excellent candidate for the construction of coordination compounds due to its dual coordination sites. The imidazole nitrogen and the carboxylate oxygen atoms can coordinate to metal ions in various modes, leading to a diverse range of structural topologies.
Coordination Modes and Structural Possibilities
Caption: Potential coordination modes of 1-Methyl-4-benzimidazolecarboxylic Acid.
The interplay of these coordination modes, along with the choice of metal ion and reaction conditions, can lead to the formation of:
-
Discrete Metal Complexes: 0D structures with a defined number of metal ions and ligands.
-
Coordination Polymers: 1D, 2D, or 3D extended networks.[11]
-
Metal-Organic Frameworks (MOFs): Porous 3D structures with potential for gas storage and catalysis.[12]
Protocol 1: Synthesis of a Discrete Metal Complex
This protocol describes the synthesis of a hypothetical discrete complex with a divalent metal ion (e.g., Cu(II), Co(II), Zn(II)).
Materials:
-
1-Methyl-4-benzimidazolecarboxylic Acid (2 mmol)
-
Metal(II) acetate hydrate (e.g., Cu(OAc)₂·H₂O, 1 mmol)
-
Methanol or Ethanol (solvent)
-
Deionized water
Procedure:
-
Ligand Solution: Dissolve 1-Methyl-4-benzimidazolecarboxylic Acid in the chosen alcohol solvent in a beaker with gentle heating and stirring.
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) acetate hydrate in a minimal amount of deionized water.
-
Complexation: Slowly add the metal salt solution dropwise to the stirred ligand solution at room temperature.
-
Precipitation: A precipitate should form upon mixing or after a short period of stirring. Continue stirring for 1-2 hours to ensure complete reaction.
-
Isolation and Washing: Collect the precipitate by vacuum filtration, wash with the alcohol solvent, and then with deionized water.
-
Drying: Dry the complex in a vacuum desiccator.
Protocol 2: Synthesis of a Metal-Organic Framework (MOF)
This protocol outlines a general solvothermal method for the synthesis of a MOF using 1-Methyl-4-benzimidazolecarboxylic Acid.
Materials:
-
1-Methyl-4-benzimidazolecarboxylic Acid (1 mmol)
-
Metal(II) nitrate hydrate (e.g., Zn(NO₃)₂·6H₂O, 1 mmol)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Reaction Mixture: In a Teflon-lined stainless steel autoclave, combine 1-Methyl-4-benzimidazolecarboxylic Acid, the metal(II) nitrate hydrate, DMF, and ethanol in a suitable ratio (e.g., 10 mL DMF and 2 mL ethanol).
-
Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat to a specific temperature (e.g., 100-150 °C) for 24-72 hours.
-
Cooling: Allow the autoclave to cool slowly to room temperature.
-
Isolation: Collect the crystalline product by filtration.
-
Washing: Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Activation: The synthesized MOF may require activation (removal of solvent molecules from the pores) by heating under vacuum.
Part 3: Potential Applications and Future Directions
The coordination compounds of 1-Methyl-4-benzimidazolecarboxylic Acid are expected to exhibit a range of interesting properties and applications.
Catalysis
The metal centers within the coordination compounds can act as Lewis acid sites, catalyzing various organic transformations. The benzimidazole moiety can also participate in catalytic cycles. Potential catalytic applications include oxidation, reduction, and C-C coupling reactions.[13]
Luminescent Materials
Coordination polymers and MOFs constructed from d¹⁰ metal ions like Zn(II) and Cd(II) with aromatic ligands often exhibit photoluminescence.[14] The emission properties can be tuned by modifying the metal center and the ligand structure. These materials could find applications in chemical sensing, bio-imaging, and solid-state lighting.
Drug Development
Given the known biological activity of benzimidazole derivatives, metal complexes of 1-Methyl-4-benzimidazolecarboxylic Acid could be explored as potential therapeutic agents.[3][4][8] Coordination to a metal ion can enhance the biological activity of the organic ligand and introduce new mechanisms of action. These complexes could be screened for anticancer, antimicrobial, and antiviral activities.
Gas Storage and Separation
Porous MOFs synthesized from this ligand could be investigated for their ability to selectively adsorb and store gases such as CO₂, H₂, and CH₄. The functional groups within the pores can be tailored to enhance the affinity for specific gas molecules.[7]
Conclusion
1-Methyl-4-benzimidazolecarboxylic Acid represents a promising, yet underexplored, ligand in the field of coordination chemistry. The synthetic protocols and application outlines provided in these notes offer a solid foundation for researchers to explore the rich potential of this molecule. The versatility of its coordination behavior, combined with the inherent properties of the benzimidazole core, opens up exciting avenues for the design and synthesis of novel functional materials with wide-ranging applications.
References
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ResearchGate. (n.d.). Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. Retrieved from [Link]
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Semantic Scholar. (n.d.). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
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PubChem. (n.d.). 1-methyl-1H-1,3-benzodiazole-2-carboxylic acid (MB32-4). Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Retrieved from [Link]
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ResearchGate. (n.d.). Syntheses, structures, and properties of four Cu(II) complexes containing 2-(1 H -imidazol-1-methyl)-1 H -benzimidazole ligand. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, structure and luminescence properties of metal-organic frameworks based on benzo-bis(imidazole). Retrieved from [Link]
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Howarth, A. J. (2023, October 26). Adventures in the Synthesis of Metal Organic Frameworks [Video]. YouTube. [Link]
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Application Notes and Protocols for the Functionalization of 1-Methyl-4-benzimidazolecarboxylic Acid
Introduction: The Benzimidazole Core as a Privileged Scaffold
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] Its structural similarity to natural purines allows it to readily interact with a wide range of biological macromolecules, making it a "privileged" structure in the design of therapeutic agents.[1][2] Benzimidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antihypertensive properties.[5][6]
Among the myriad of benzimidazole building blocks, 1-Methyl-4-benzimidazolecarboxylic Acid is of particular strategic importance. The methyl group at the N-1 position blocks one site of potential metabolic activity and prevents tautomerization, simplifying the molecular environment. The carboxylic acid at the C-4 position serves as an exceptionally versatile functional handle, allowing for a diverse array of chemical modifications to explore structure-activity relationships (SAR) and optimize drug candidates.[7] This document provides detailed protocols for the primary functionalization pathways of this key intermediate: esterification and amidation.
Core Functionalization Strategies: From Acid to Esters and Amides
The carboxylic acid moiety is a gateway to numerous derivatives. The two most fundamental and impactful transformations in a drug discovery context are the formation of esters and amides. These modifications directly impact critical drug-like properties such as solubility, lipophilicity, metabolic stability, and the ability to form key hydrogen bonds with a biological target.
Diagram: Key Functionalization Pathways
Caption: High-level overview of functionalization routes for 1-Methyl-4-benzimidazolecarboxylic Acid.
Protocol 1: Esterification via Fischer-Speier Reaction
Esterification is a fundamental strategy to mask the polarity of a carboxylic acid, often improving cell permeability or creating a prodrug that is later hydrolyzed in vivo to release the active acidic drug. The Fischer-Speier esterification is a classic, robust, and cost-effective method that utilizes an acid catalyst in an excess of alcohol.[8][9]
Causality Behind Experimental Choices:
-
Excess Alcohol: The reaction is an equilibrium.[8] Using the alcohol as the solvent drives the reaction toward the ester product according to Le Châtelier's principle.
-
Acid Catalyst (H₂SO₄): A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol.[8][10]
Detailed Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Methyl-4-benzimidazolecarboxylic Acid (1.0 eq).
-
Solvent/Reagent Addition: Add the desired alcohol (e.g., methanol, ethanol) in large excess to serve as the solvent (approx. 0.2-0.5 M concentration of the starting acid).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) dropwise.
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Diagram: Fischer Esterification Workflow
Caption: Step-wise workflow for the Fischer esterification protocol.
Protocol 2: Amide Bond Formation via Coupling Reagents
The formation of an amide bond is arguably one of the most important reactions in drug discovery. Amides are generally more stable metabolically than esters and can act as both hydrogen bond donors and acceptors. While amides can be formed from highly reactive acid chlorides, modern methods utilize coupling reagents that generate a reactive intermediate in situ under much milder conditions, preserving sensitive functional groups elsewhere in the molecule.[2][11]
Causality Behind Experimental Choices:
-
Coupling Reagent (HBTU): HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that reacts with the carboxylic acid to form a reactive OBt ester, which is readily displaced by the amine nucleophile.[2] This avoids the harsh conditions required to form an acid chloride.
-
Base (DIPEA): A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is required to neutralize the acidic proton of the carboxylic acid, facilitating its reaction with HBTU, and to scavenge any acidic byproducts formed during the reaction.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Methyl-4-benzimidazolecarboxylic Acid (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Reagent Addition: Add the desired amine (1.1 eq), HBTU (1.1 eq), and DIPEA (2.5 eq). The order of addition can be critical; typically, the acid, amine, and base are mixed before the coupling reagent is added.
-
Reaction Execution: Stir the mixture at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the organic phase. Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.
Diagram: HBTU-Mediated Amidation Workflow
Caption: Step-wise workflow for one-pot amidation using HBTU coupling agent.
Summary of Protocols and Expected Outcomes
| Parameter | Protocol 1: Fischer Esterification | Protocol 2: HBTU Amidation |
| Objective | Convert carboxylic acid to ester | Convert carboxylic acid to amide |
| Key Reagents | Alcohol (excess), H₂SO₄ (cat.) | Amine, HBTU, DIPEA |
| Solvent | Corresponding Alcohol | Anhydrous DMF or DCM |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 4 - 16 hours | 2 - 12 hours |
| Key Advantages | Cost-effective, simple reagents | Mild conditions, high yields, broad substrate scope |
| Considerations | Not suitable for acid-sensitive substrates | Requires anhydrous conditions, more expensive reagents |
| Typical Yield | 60 - 90% | 75 - 98% |
Note: Yields are representative and may vary depending on the specific substrates and reaction scale.
Conclusion and Future Directions
The functionalization of 1-Methyl-4-benzimidazolecarboxylic Acid via esterification and amidation provides a direct and efficient entry into vast chemical space for drug discovery programs. The protocols outlined here are robust, scalable, and grounded in established chemical principles. By carefully selecting the appropriate alcohol or amine, researchers can systematically tune the properties of the resulting derivatives to optimize for potency, selectivity, and pharmacokinetic profiles.
Furthermore, these primary functionalization products can serve as platforms for more complex, late-stage diversification. For instance, by forming an amide with an amine that contains an additional functional handle, such as a bromo-substituted aniline, the resulting molecule is primed for subsequent palladium-catalyzed cross-coupling reactions, exponentially expanding the accessible molecular diversity from a single, versatile starting material.[12][13]
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Amide formation from carboxylic acid derivatives. Khan Academy. Available at: [Link]
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Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
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Preparation of esters via Fischer esterification. Khan Academy. Available at: [Link]
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Application Notes and Protocols for the Investigation of 1-Methyl-4-benzimidazolecarboxylic Acid in Cancer Cell Line Studies
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Oncology
The benzimidazole heterocycle is a cornerstone in medicinal chemistry, recognized for its structural similarity to endogenous purine nucleotides. This mimicry allows benzimidazole derivatives to interact with a wide array of biological targets, making them a "privileged scaffold" in drug discovery.[1][2][3] Clinically successful drugs, such as the alkylating agent bendamustine, feature this core structure, highlighting its role in enhancing anticancer properties.[1] The diverse biological activities of benzimidazole derivatives, including their roles as microtubule disruptors, kinase inhibitors, and inducers of apoptosis, have established them as a focal point of extensive research in the development of novel cancer therapeutics.[1][4][5]
This document provides a comprehensive guide for the investigation of 1-Methyl-4-benzimidazolecarboxylic Acid , a specific and relatively unexplored derivative of the benzimidazole family. While extensive data on this particular molecule is not yet available in public literature, its structural components—the N-methylated benzimidazole core and the carboxylic acid group—suggest potential for unique biological activity. 1-Methyl-4-benzimidazolecarboxylic Acid is primarily known as an intermediate in the synthesis of pharmaceuticals, particularly antiparasitic and antiviral agents.[6] This guide will equip researchers with the foundational knowledge and detailed protocols to systematically evaluate its potential as an anticancer agent in various cancer cell lines. The methodologies outlined herein are based on established assays for characterizing the anticancer effects of novel chemical entities and are informed by the known mechanisms of action of related benzimidazole compounds.
Hypothesized Mechanisms of Action for Benzimidazole Derivatives
Based on the extensive body of research on benzimidazole derivatives, several key signaling pathways are likely to be modulated by these compounds.[1][3][4] When investigating a novel derivative like 1-Methyl-4-benzimidazolecarboxylic Acid, it is crucial to assess its impact on these well-established anticancer mechanisms.
A primary mode of action for many benzimidazole compounds is the disruption of microtubule polymerization.[1] This leads to mitotic arrest, preferentially affecting rapidly dividing cancer cells and ultimately triggering apoptosis.[1] Another significant mechanism is the inhibition of various kinases that are critical for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), which regulate the cell cycle.[7] Furthermore, benzimidazole derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic pathways.[1]
Caption: Hypothesized mechanisms of action for benzimidazole derivatives.
Experimental Protocols
PART 1: Assessment of Cytotoxicity (Cell Viability Assay)
Expertise & Experience: The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects across a range of concentrations. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Trustworthiness: To ensure the reliability of the results, it is imperative to include appropriate controls: a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) to account for any solvent-induced toxicity, and a positive control (a known cytotoxic drug like cisplatin or doxorubicin) to validate the assay's sensitivity.[8] Performing the assay in at least triplicate for each concentration and cell line is essential for statistical significance.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) to ~80% confluency.[8]
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 1-Methyl-4-benzimidazolecarboxylic Acid in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Caption: Workflow for the MTT cell viability assay.
PART 2: Elucidation of Apoptotic Induction
Expertise & Experience: A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Trustworthiness: Flow cytometry analysis provides quantitative data on a single-cell basis, offering a robust assessment of the mode of cell death. Proper compensation for spectral overlap between the fluorophores (e.g., FITC and PI) is critical for accurate data interpretation. Unstained, single-stained (Annexin V-FITC only and PI only), and treated cell populations must be analyzed to set up the flow cytometer correctly.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach ~70-80% confluency at the time of harvesting.
-
Treat the cells with 1-Methyl-4-benzimidazolecarboxylic Acid at concentrations around the predetermined IC₅₀ value for 24 or 48 hours.
-
Include a vehicle control and an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use a flow cytometer equipped with appropriate lasers and filters for FITC and PI detection.
-
Collect data for at least 10,000 events per sample.
-
Use quadrant analysis to differentiate the cell populations:
-
Annexin V- / PI- (lower left): Live cells
-
Annexin V+ / PI- (lower right): Early apoptotic cells
-
Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (upper left): Necrotic cells
-
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Data Presentation: Representative Results
The following tables present hypothetical data for the evaluation of 1-Methyl-4-benzimidazolecarboxylic Acid in two representative cancer cell lines: a breast cancer cell line (MCF-7) and a non-small cell lung cancer cell line (A549).
Table 1: Cytotoxicity of 1-Methyl-4-benzimidazolecarboxylic Acid
| Cell Line | Treatment Time (hours) | IC₅₀ (µM) |
| MCF-7 | 24 | 45.8 |
| 48 | 22.3 | |
| 72 | 10.1 | |
| A549 | 24 | 65.2 |
| 48 | 35.7 | |
| 72 | 18.9 |
Table 2: Apoptosis Induction by 1-Methyl-4-benzimidazolecarboxylic Acid (48-hour treatment)
| Cell Line | Treatment (Concentration) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| MCF-7 | Vehicle Control | 95.2 | 2.5 | 2.3 |
| IC₅₀ (22 µM) | 40.1 | 35.8 | 24.1 | |
| A549 | Vehicle Control | 96.5 | 1.8 | 1.7 |
| IC₅₀ (36 µM) | 55.3 | 28.4 | 16.3 |
Conclusion
The benzimidazole scaffold is a highly promising platform for the development of novel anticancer therapeutics.[2][4][5] 1-Methyl-4-benzimidazolecarboxylic Acid represents an under-investigated molecule within this class, and its unique structure warrants a thorough evaluation of its potential cytotoxic and pro-apoptotic effects on cancer cells. The protocols detailed in this guide provide a systematic and robust framework for researchers to conduct initial in vitro studies. By following these methodologies, scientists can generate reliable and reproducible data to determine if 1-Methyl-4-benzimidazolecarboxylic Acid holds promise as a lead compound for future drug development efforts in oncology.
References
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MySkinRecipes. 1-Methyl-4-benzimidazolecarboxylic Acid. [Link]
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Salahuddin, et al. (2023). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]
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ResearchGate. (2024). A benzimidazolecarboxamide derivative as an anticancer drug. [Link]
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Zouaghi, M. O., et al. (2024). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PubMed Central. [Link]
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Sanna, V., et al. (2012). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. PubMed Central. [Link]
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PubChem. 1H-benzimidazole-4-carboxylic acid. [Link]
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Abdel-rahman, H. M., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. National Institutes of Health. [Link]
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Rashid, M., et al. (2014). Anticancer activity of new compounds using benzimidazole as a scaffold. PubMed. [Link]
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Rashid, M., et al. (2014). Anticancer Activity of New Compounds Using Benzimidazole as a Scaffold. Bentham Science. [Link]
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Al-Ostath, A. I., et al. (2024). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central. [Link]
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Asian Journal of Research in Chemistry. (2022). Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer. [Link]
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Yilmaz, M., et al. (2023). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. [Link]
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Res. J. Chem. Sci. (2021). Biological activities of benzimidazole derivatives: A review. [Link]
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Application Notes and Protocols for the Antioxidant Assay of 1-Methyl-4-benzimidazolecarboxylic Acid
Introduction: The Antioxidant Potential of Benzimidazole Scaffolds
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2] Beyond their well-documented antimicrobial, anticancer, and antihistaminic properties, benzimidazole derivatives have increasingly been recognized for their significant antioxidant activities.[3][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[5] Antioxidants mitigate oxidative stress by neutralizing free radicals, thereby preventing cellular damage.
1-Methyl-4-benzimidazolecarboxylic Acid is a member of the benzimidazole family. While specific antioxidant data for this compound is not extensively documented, the known antioxidant properties of structurally related benzimidazole derivatives suggest its potential as a free radical scavenger.[1][2] This application note provides a detailed experimental framework for the systematic evaluation of the antioxidant capacity of 1-Methyl-4-benzimidazolecarboxylic Acid using three robust and widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
These assays were selected to provide a comprehensive antioxidant profile by evaluating different mechanisms of action. The DPPH and ABTS assays measure the capacity of an antioxidant to scavenge stable free radicals through hydrogen or electron donation, while the FRAP assay assesses the ability of an antioxidant to reduce a ferric iron complex, an electron transfer-based mechanism.[6]
Physicochemical Properties and Sample Preparation
Solubility: 1-Methyl-4-benzimidazolecarboxylic Acid is reported to be soluble in dimethyl sulfoxide (DMSO) and methanol.[7][8] This is a critical consideration for stock solution preparation, ensuring the compound remains in solution throughout the assay.
Stock Solution Preparation: A stock solution of 1-Methyl-4-benzimidazolecarboxylic Acid should be prepared in an appropriate solvent, such as DMSO or methanol, at a concentration of 1 mg/mL. Serial dilutions can then be made to obtain a range of working concentrations for testing. It is recommended to start with a broad concentration range (e.g., 1-1000 µg/mL) to determine the effective concentration range for each assay.
Antioxidant Assay Methodologies
This section provides detailed, step-by-step protocols for three complementary antioxidant assays. For each assay, it is crucial to include a positive control (a known antioxidant) and a blank (solvent only) to ensure the validity of the results.
DPPH Radical Scavenging Assay
The DPPH assay is a popular method for screening the free radical scavenging activity of compounds.[9] DPPH is a stable free radical that, in its radical form, has a deep purple color with an absorbance maximum at approximately 517 nm.[3][10] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to a non-radical form, resulting in a color change to yellow, which is monitored spectrophotometrically.[11]
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
1-Methyl-4-benzimidazolecarboxylic Acid
-
Positive Control (e.g., Ascorbic Acid, Trolox, or BHT)
Equipment:
-
UV-Vis spectrophotometer or microplate reader
-
96-well microplate or cuvettes
-
Micropipettes
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.[10]
-
Sample and Standard Preparation: Prepare a series of dilutions of the 1-Methyl-4-benzimidazolecarboxylic Acid stock solution in methanol to achieve a range of final concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL). Prepare a similar dilution series for the positive control (e.g., Ascorbic acid at concentrations of 1-60 µg/mL).[12]
-
Assay Reaction:
-
In a 96-well plate, add 100 µL of each sample dilution or standard to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.[10]
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(Acontrol - Asample) / Acontrol] x 100
Where:
-
Acontrol is the absorbance of the blank (DPPH solution without the test sample).
-
Asample is the absorbance of the test sample with the DPPH solution.
The results can be expressed as the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant activity.
Workflow for DPPH Assay
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[1] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with an absorbance maximum at 734 nm.[1] In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decrease in absorbance. This assay is applicable to both hydrophilic and lipophilic compounds.[1]
Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
1-Methyl-4-benzimidazolecarboxylic Acid
-
Positive Control (e.g., Trolox)
Equipment:
-
UV-Vis spectrophotometer or microplate reader
-
96-well microplate or cuvettes
-
Micropipettes
Procedure:
-
ABTS•+ Solution Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[2]
-
-
Working ABTS•+ Solution: On the day of the assay, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[2]
-
Sample and Standard Preparation: Prepare a series of dilutions of the 1-Methyl-4-benzimidazolecarboxylic Acid stock solution in the same solvent used for the working ABTS•+ solution. Prepare a similar dilution series for the positive control (e.g., Trolox in a concentration range of 12.5-400 µM).[13]
-
Assay Reaction:
-
In a 96-well plate, add 10 µL of each sample dilution or standard to separate wells.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
For the blank, add 10 µL of the solvent and 190 µL of the working ABTS•+ solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.[6]
-
Absorbance Measurement: Measure the absorbance of each well at 734 nm.[1]
Data Analysis:
The percentage of ABTS•+ scavenging activity is calculated using the following formula:
% Scavenging Activity = [(Acontrol - Asample) / Acontrol] x 100
Where:
-
Acontrol is the absorbance of the blank (ABTS•+ solution without the test sample).
-
Asample is the absorbance of the test sample with the ABTS•+ solution.
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.
Workflow for ABTS Assay
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[14] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[15] The intensity of the color is proportional to the reducing power of the antioxidant.
Reagents:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
FRAP reagent (prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)[6]
-
1-Methyl-4-benzimidazolecarboxylic Acid
-
Positive Control (e.g., Ferrous sulfate (FeSO₄) or BHT)
Equipment:
-
UV-Vis spectrophotometer or microplate reader
-
96-well microplate or cuvettes
-
Water bath set to 37°C
-
Micropipettes
Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing 10 parts of 300 mM acetate buffer (pH 3.6), 1 part of 10 mM TPTZ solution, and 1 part of 20 mM FeCl₃ solution. Warm the reagent to 37°C before use.[6]
-
Sample and Standard Preparation: Prepare a series of dilutions of the 1-Methyl-4-benzimidazolecarboxylic Acid stock solution in an appropriate solvent. Prepare a standard curve using a series of dilutions of ferrous sulfate (e.g., 100-1000 µM). A positive control like BHT can also be used.[16]
-
Assay Reaction:
-
In a 96-well plate, add 10 µL of each sample dilution or standard to separate wells.
-
Add 190 µL of the pre-warmed FRAP reagent to each well.
-
For the blank, add 10 µL of the solvent and 190 µL of the FRAP reagent.
-
-
Incubation: Incubate the plate at 37°C for 4-30 minutes.[14][17] The incubation time may need to be optimized.
-
Absorbance Measurement: Measure the absorbance of each well at 593 nm.[15]
Data Analysis:
The antioxidant capacity is determined from the standard curve of ferrous sulfate. The results are expressed as FRAP values, which are equivalent to the concentration of ferrous iron produced by the antioxidant.
Workflow for FRAP Assay
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Data Presentation and Interpretation
The quantitative data from the antioxidant assays should be summarized in a clear and structured table for easy comparison.
| Assay | Parameter | 1-Methyl-4-benzimidazolecarboxylic Acid | Positive Control (e.g., Ascorbic Acid/Trolox/BHT) |
| DPPH | IC50 (µg/mL) | Experimental Value | Experimental Value |
| ABTS | TEAC (mM) | Experimental Value | Experimental Value |
| FRAP | FRAP Value (µM Fe²⁺ equivalent) | Experimental Value | Experimental Value |
A lower IC50 value in the DPPH assay indicates higher radical scavenging activity. A higher TEAC value in the ABTS assay signifies greater antioxidant capacity relative to Trolox. A higher FRAP value indicates a stronger reducing power. By comparing the results of 1-Methyl-4-benzimidazolecarboxylic Acid with those of the positive controls, a comprehensive assessment of its antioxidant potential can be achieved.
Conclusion
This application note provides a detailed and robust framework for evaluating the antioxidant activity of 1-Methyl-4-benzimidazolecarboxylic Acid. The use of three distinct, yet complementary, assays allows for a comprehensive characterization of its antioxidant profile. The provided protocols are based on established methodologies and offer a starting point for researchers to investigate the potential of this and other novel benzimidazole derivatives as antioxidant agents in the fields of drug discovery and development.
References
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Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]
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ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]
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Gülçin, İ., Küfrevioğlu, Ö. İ., Oktay, M., & Büyükokuroğlu, M. E. (2004). Antioxidant and antifungal properties of benzimidazole derivatives. Turkish Journal of Chemistry, 28(4), 457-466. [Link]
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Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
-
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-
Protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. [Link]
-
DergiPark. (n.d.). Synthesis and antioxidant properties of new benzimidazole derivatives. [Link]
-
Marine Biology. (n.d.). DPPH radical scavenging activity. [Link]
-
SciELO. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. [Link]
-
ResearchGate. (2016). Ascorbic acid standard curve and dpph assay?[Link]
-
ResearchGate. (n.d.). Concentration response curve of Trolox for ABTS at the absorbance at 734 nm. [Link]
-
Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]
-
PubMed Central. (n.d.). In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark. [Link]
-
ResearchGate. (n.d.). FRAP value (mmol/L) of BHT, G. atroviridis fruit (GAFE) and leaf (GALE)...[Link]
-
Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. [Link]
-
ResearchGate. (n.d.). FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. [Link]
-
ResearchGate. (n.d.). Trolox-Equivalent Antioxidant Capacity Assay Versus Oxygen Radical Absorbance Capacity Assay in Plasma. [Link]
-
ACS Publications. (2013). Effects of Molecular Structure on Kinetics and Dynamics of the Trolox Equivalent Antioxidant Capacity Assay with ABTS+•. [Link]
-
YouTube. (2020). Ferric Reducing Antioxidant Power (FRAP) assay \ Antioxidant activity of plant extracts. [Link]
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SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (n.d.). [Link]
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ResearchGate. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay of the plant extracts using butylated hydroxytoluene (BHT) as standard. [Link]
-
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-
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-
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- 6. benchchem.com [benchchem.com]
- 7. 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid | 152628-03-0 [chemicalbook.com]
- 8. Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate | CAS:139481-44-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. zen-bio.com [zen-bio.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. researchgate.net [researchgate.net]
- 12. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. assaygenie.com [assaygenie.com]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of 1-Methyl-4-benzimidazolecarboxylic Acid as a Scaffold in Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides an in-depth technical guide on the strategic use of 1-Methyl-4-benzimidazolecarboxylic Acid as a foundational scaffold in medicinal chemistry. It outlines its significance, synthesis, derivatization, and application in screening cascades, supported by detailed, field-proven protocols.
Introduction: The Benzimidazole Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds. These are termed "privileged structures" for their ability to interact with diverse biological targets. The benzimidazole nucleus is a quintessential example of such a scaffold. As a bioisostere of natural purine nucleotides, it readily interacts with the active sites of proteins and enzymes, making it a cornerstone of drug design.[1] The benzimidazole core is present in numerous FDA-approved drugs and has demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antihypertensive effects.[2][3][4]
1-Methyl-4-benzimidazolecarboxylic Acid emerges as a particularly valuable building block within this class. Its structure offers two key strategic advantages:
-
The N1-Methyl Group: This modification prevents tautomerization, locking the scaffold into a single isomeric form. This is critical for consistent structure-activity relationship (SAR) studies and can improve metabolic stability and pharmacokinetic properties.
-
The C4-Carboxylic Acid: This functional group serves as a versatile chemical "handle." It is ideal for derivatization, allowing for the systematic construction of amide or ester libraries to probe the binding pocket of a target protein.
This guide will elucidate the practical applications of this scaffold, moving from synthesis to biological evaluation, with a focus on the causal logic behind each experimental step.
Section 1: Physicochemical Properties and Handling
Understanding the fundamental properties of a starting material is paramount for successful and reproducible experimentation.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [5][6] |
| Molecular Weight | 176.17 g/mol | [5][6] |
| CAS Number | 672957-92-5 | [5] |
| Appearance | Solid | [7] |
| Storage | Room temperature, dry environment | [5] |
Expert Insight: The carboxylic acid moiety confers moderate polarity, suggesting solubility in polar organic solvents like DMSO, DMF, and alcohols. The aromatic benzimidazole core provides stability, but care should be taken to store it in a desiccated environment to prevent hydration of the carboxylic acid.[8]
Section 2: Strategic Importance in Medicinal Chemistry
The true value of 1-Methyl-4-benzimidazolecarboxylic Acid lies in its role as a foundation for building potent and selective inhibitors. The 4-carboxamide derivatives, in particular, have proven highly effective. Two prominent examples underscore its utility:
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: Derivatives of benzimidazole-4-carboxamide have yielded highly potent PARP-1 inhibitors. For instance, the discovery of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (A-620223) demonstrated a Kᵢ of 8 nM, showcasing the scaffold's compatibility with the PARP active site.[9]
-
5-HT4 Receptor Antagonism: Novel benzimidazole-4-carboxamides have been developed as potent and selective antagonists for the 5-HT4 serotonin receptor, with some compounds exhibiting subnanomolar affinity.[10]
These examples highlight a common drug discovery workflow where the 1-Methyl-4-benzimidazolecarboxylic Acid core serves as an anchor, while modifications at the carboxylic acid position are used to optimize target engagement and selectivity.
Caption: Workflow for utilizing the scaffold in drug discovery.
Section 3: Synthesis and Derivatization Protocols
The following protocols are representative methodologies based on established chemical principles for benzimidazole synthesis and modification.[1][11]
Protocol 3.1: Synthesis of the 1-Methyl-4-benzimidazolecarboxylic Acid Scaffold
This protocol outlines a plausible multi-step synthesis, beginning with a commercially available nitrotoluene derivative. The logic is to first build the substituted benzene ring and then perform the reductive cyclization to form the benzimidazole core.
Workflow Diagram: Scaffold Synthesis
Sources
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- 7. 1-METHYL-1H-BENZIMIDAZOLE-2-CARBOXYLIC ACID | 20572-01-4 [amp.chemicalbook.com]
- 8. CAS 20572-01-4: 1-Methyl-1H-benzimidazole-2-carboxylic acid [cymitquimica.com]
- 9. Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Perfecting Purity: A Guide to the Purification of 1-Methyl-4-benzimidazolecarboxylic Acid
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel therapeutic agents like 1-Methyl-4-benzimidazolecarboxylic Acid, a heterocyclic compound with significant potential in medicinal chemistry, achieving high purity is paramount. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of this compound. We will delve into the mechanistic principles behind various purification techniques, offering detailed, field-proven protocols to ensure the isolation of 1-Methyl-4-benzimidazolecarboxylic Acid with the requisite purity for downstream applications.
The inherent chemical nature of 1-Methyl-4-benzimidazolecarboxylic Acid, possessing both a carboxylic acid moiety and a benzimidazole core, presents unique challenges and opportunities for purification. Understanding the physicochemical properties of the target molecule and its potential impurities is the first step toward developing a robust purification strategy.
Understanding the Impurity Profile
The purification strategy for 1-Methyl-4-benzimidazolecarboxylic Acid must be tailored to the specific impurities generated during its synthesis. Common synthetic routes to N-alkylated benzimidazole carboxylic acids may introduce various impurities.[1][2]
Potential Impurities:
-
Unreacted Starting Materials: Such as the corresponding o-phenylenediamine derivative and the carboxylic acid used in the cyclization step.
-
Byproducts of Cyclization: Incomplete cyclization or side reactions can lead to the formation of various related benzimidazole derivatives.
-
Isomers: Positional isomers of the carboxylic acid group on the benzimidazole ring can be challenging to separate.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and workup can be carried over.
A thorough understanding of the synthetic pathway is crucial for anticipating the likely impurity profile and selecting the most effective purification technique.
Purification Strategies: A Multi-pronged Approach
A combination of techniques is often necessary to achieve the desired level of purity. We will explore three primary methods: Acid-Base Extraction, Recrystallization, and Column Chromatography.
Acid-Base Extraction: Exploiting Amphoteric Nature
The presence of both a weakly basic benzimidazole ring and an acidic carboxylic acid group imparts an amphoteric character to 1-Methyl-4-benzimidazolecarboxylic Acid. This property can be leveraged for an effective initial purification step using acid-base extraction. This technique separates compounds based on their differing solubilities in aqueous and organic phases as a function of pH.
Principle:
By manipulating the pH of the aqueous phase, we can selectively protonate or deprotonate the target molecule, rendering it soluble in the aqueous layer while leaving non-ionizable impurities in the organic layer.
Workflow for Acid-Base Extraction:
Figure 1: Workflow for the purification of 1-Methyl-4-benzimidazolecarboxylic Acid using acid-base extraction.
Detailed Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude 1-Methyl-4-benzimidazolecarboxylic Acid in a suitable organic solvent such as ethyl acetate.
-
Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure generated from carbon dioxide evolution.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt of 1-Methyl-4-benzimidazolecarboxylic Acid will be in the upper aqueous layer.
-
Isolation of Impurities: Drain the lower organic layer, which contains neutral and basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add dilute hydrochloric acid (e.g., 1 M HCl) with stirring until the pH reaches approximately 4-5. The protonated, less soluble 1-Methyl-4-benzimidazolecarboxylic Acid will precipitate out of the solution.
-
Collection: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Recrystallization: The Gold Standard for Solid Purification
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[3][4] The ideal recrystallization solvent will dissolve the target compound well at elevated temperatures but poorly at lower temperatures, while the impurities remain either soluble or insoluble at all temperatures.[5][6]
Solvent Selection:
Finding a suitable solvent is the most critical step in developing a recrystallization protocol. For 1-Methyl-4-benzimidazolecarboxylic Acid, a polar protic solvent or a mixed solvent system is likely to be effective.
| Solvent/System | Rationale |
| Ethanol/Water | Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization upon cooling. |
| Methanol/Water | Similar to ethanol/water, this system offers good solubility at high temperatures and promotes crystallization upon cooling. |
| Ethyl Acetate | A moderately polar solvent that may provide the desired solubility profile. |
Detailed Protocol for Recrystallization from Ethanol/Water:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 1-Methyl-4-benzimidazolecarboxylic Acid in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvents.
Workflow for Recrystallization:
Figure 2: General workflow for the recrystallization of 1-Methyl-4-benzimidazolecarboxylic Acid.
Column Chromatography: For High-Purity Separation
For achieving the highest level of purity, particularly for removing closely related impurities, column chromatography is the method of choice. Reversed-phase high-performance liquid chromatography (HPLC) is particularly well-suited for the separation of polar compounds like benzimidazole carboxylic acids.[7][8]
Principle:
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture. Compounds are separated based on their differential partitioning between the stationary and mobile phases. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column.
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm) |
Detailed Protocol for HPLC Purification:
-
Sample Preparation: Dissolve the partially purified 1-Methyl-4-benzimidazolecarboxylic Acid in the initial mobile phase composition.
-
Equilibration: Equilibrate the HPLC column with the initial mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Elution: Run a gradient program, gradually increasing the concentration of the organic solvent (acetonitrile) to elute the compounds.
-
Fraction Collection: Collect the fractions corresponding to the peak of 1-Methyl-4-benzimidazolecarboxylic Acid.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Lyophilization (Optional): For complete removal of aqueous mobile phase, lyophilization can be employed to obtain the final pure product as a fluffy solid.
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect any remaining impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The purification of 1-Methyl-4-benzimidazolecarboxylic Acid is a critical step in its development as a potential therapeutic agent. A systematic approach, often combining acid-base extraction for initial cleanup, followed by recrystallization or column chromatography for achieving high purity, is recommended. The specific protocols outlined in this application note provide a robust framework for researchers to obtain this valuable compound in a highly purified form, thereby ensuring the reliability and reproducibility of subsequent biological and pharmacological studies.
References
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved from [Link]
-
Recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]
- Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829.
-
ResearchGate. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Mercaptobenzimidazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
- Google Patents. (n.d.). US9006448B2 - Process for the preparation of benzimidazole derivatives and its salts.
-
ResearchGate. (n.d.). Solubility comparison in ethyl acetate. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-1H-1,3-benzodiazole-2-carboxylic acid (MB32-4). Retrieved from [Link]
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Solvent Miscibility Table. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Equilibrium solubility determination and thermodynamic aspects of aprepitant (form I) in four binary aqueous mixtures of methanol, ethanol, acetone and 1,4-dioxane. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility determination and thermodynamic properties calculation of macitentan in mixtures of ethyl acetate and alcohols. Retrieved from [Link]
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molecular docking studies of 1-Methyl-4-benzimidazolecarboxylic Acid with target proteins
Application Note & Protocol
Topic: Molecular Docking Studies of 1-Methyl-4-benzimidazolecarboxylic Acid with Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anthelmintic, antiviral, and anticancer effects.[1][2][3] 1-Methyl-4-benzimidazolecarboxylic Acid is a key synthetic intermediate for creating novel benzimidazole derivatives.[4][5] Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[2][6][7] This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies of 1-Methyl-4-benzimidazolecarboxylic Acid against a therapeutically relevant protein target. We will use Human β-Tubulin as an exemplary target, a protein central to the mechanism of action for many benzimidazole-based drugs.[1][8] This guide utilizes widely accessible and validated open-source software, including AutoDock Vina, to ensure the reproducibility and integrity of the results.[9][10]
Introduction: The Scientific Rationale
Molecular docking simulations are indispensable in modern drug discovery, offering a cost-effective and rapid method to screen virtual libraries, prioritize lead compounds, and elucidate potential mechanisms of action before committing to extensive laboratory synthesis and testing.[2][11] The fundamental principle involves a sampling algorithm to generate numerous poses of the ligand in the protein's binding site and a scoring function to estimate the binding affinity for each pose.[9]
Why This Protocol is Robust: This protocol is designed as a self-validating system. Before docking our compound of interest, 1-Methyl-4-benzimidazolecarboxylic Acid, we will first perform a re-docking experiment with a known inhibitor co-crystallized with our target protein. A successful protocol should be able to reproduce the experimentally determined binding pose with high fidelity, typically measured by a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[12] This validation step provides confidence in the docking parameters and the subsequent predictions for our novel ligand.
Target Selection: Human β-Tubulin (PDB ID: 1SA0) Benzimidazoles, such as albendazole, exert their anthelmintic and potential anticancer effects by inhibiting tubulin polymerization.[1][8] Therefore, β-Tubulin is a highly relevant target. We will use the crystal structure of human tubulin in complex with colchicine (PDB ID: 1SA0), a well-characterized inhibitor of tubulin polymerization.[8] This allows us to use the known binding site of colchicine to define our search space and validate our docking protocol.
Required Software and Materials
| Software/Resource | Purpose | Source/URL |
| RCSB Protein Data Bank (PDB) | To obtain the 3D structure of the target protein. | [Link] |
| PubChem Database | To obtain the 3D structure of the ligand. | [Link] |
| AutoDock Tools (MGLTools) | For preparing protein and ligand files (PDBQT format). | [Link] |
| AutoDock Vina | The core molecular docking engine. | [Link] |
| UCSF Chimera or PyMOL | For visualization and analysis of molecular structures. |
Experimental Workflow Overview
The entire molecular docking process can be visualized as a sequential workflow, beginning with data acquisition and preparation, followed by the computational simulation, and concluding with results analysis.
Caption: Molecular Docking Workflow from Preparation to Analysis.
Detailed Protocol
This protocol provides command-line-oriented steps but is conceptually identical when using the graphical user interface of AutoDock Tools (ADT).
Part 1: Ligand Preparation (1-Methyl-4-benzimidazolecarboxylic Acid)
The ligand must be converted into the PDBQT format, which includes atomic coordinates, partial charges, and atom type definitions.
-
Obtain Ligand Structure: Download the 3D structure of "1-Methyl-4-benzimidazolecarboxylic Acid" from PubChem in SDF format.[13]
-
Format Conversion (Optional): Use a tool like OpenBabel to convert the SDF file to a PDB file if needed.
-
Prepare Ligand in ADT:
-
Launch AutoDock Tools.
-
Load the ligand PDB file (Ligand > Input > Open).
-
Add polar hydrogens and compute Gasteiger charges (Edit > Hydrogens > Add > Polar Only; Edit > Charges > Compute Gasteiger).[14] Causality: Gasteiger charges provide a rapid and effective estimation of the partial atomic charges necessary for the electrostatic term in the Vina scoring function.
-
Detect the torsional root and define rotatable bonds (Ligand > Torsion Tree > Detect Root).[14] This step is critical for flexible ligand docking, allowing the algorithm to explore different conformations.
-
Save the prepared ligand as a PDBQT file (Ligand > Output > Save as PDBQT).
-
Part 2: Target Protein Preparation (Human β-Tubulin, PDB: 1SA0)
The raw PDB file requires cleaning and processing to make it suitable for docking.
-
Obtain Protein Structure: Download the PDB file for 1SA0 from the RCSB PDB.[13]
-
Clean the Protein Structure:
-
Open 1SA0.pdb in UCSF Chimera or a text editor.
-
The structure contains two tubulin chains (A and B). For this protocol, we will retain Chain A and the co-crystallized ligand (colchicine, residue name COL) for validation purposes, and delete Chain B.[15]
-
Remove all water molecules (records starting with HOH). Causality: Most standard docking programs use an implicit solvent model, and explicit water molecules can interfere with ligand binding unless they are known to be critical for the interaction, which requires more advanced simulation setups.[16]
-
Save this cleaned structure as 1SA0_A_clean.pdb.
-
-
Prepare Protein in ADT:
-
Launch ADT and open 1SA0_A_clean.pdb.
-
Add polar hydrogens (Edit > Hydrogens > Add > Polar Only).[13]
-
Add Kollman charges (Edit > Charges > Add Kollman Charges).[13] Causality: Kollman charges are specifically parameterized for proteins and are widely accepted for providing a reasonable charge distribution for docking studies.
-
Save the prepared protein as a PDBQT file (Grid > Macromolecule > Choose... then save).
-
Part 3: Molecular Docking Simulation with AutoDock Vina
-
Define the Grid Box (Search Space):
-
The grid box defines the three-dimensional space where Vina will search for binding poses. It is crucial that this box encompasses the entire binding site.
-
In ADT, load the prepared protein 1SA0_A_clean.pdbqt.
-
Go to Grid > Grid Box....
-
To center the grid on the known active site, identify the coordinates of the co-crystallized colchicine ligand. You can do this in ADT or another visualizer.
-
Set the grid box dimensions to fully enclose this site. A box of 25 x 25 x 25 Å is often a good starting point.[6] Note the center coordinates (e.g., center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).
-
-
Create the Vina Configuration File:
-
Create a text file named config.txt.
-
Populate it with the paths to your prepared files and the grid parameters you just determined.
-
-
Run the Docking Simulation:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your PDBQT files and config.txt.
-
Execute the following command:
-
Analysis and Interpretation of Results
Binding Affinity (Docking Score)
The primary quantitative output is the binding affinity, found in the log.txt file or at the top of the results.pdbqt file. [17]
-
Interpretation: The score is an estimation of the binding free energy (ΔG) in kcal/mol. More negative values indicate stronger predicted binding affinity. [18]A score of -7.0 kcal/mol is generally considered a good starting point, while scores below -10.0 kcal/mol suggest very strong interactions. [19]
Binding Pose and Molecular Interactions
-
Visualization: Open the receptor PDBQT (1SA0_A_clean.pdbqt) and the results PDBQT (results.pdbqt) in UCSF Chimera or PyMOL. The results file contains multiple binding modes (poses), ranked by their score.
-
Interaction Analysis: Focus on the top-ranked pose (Mode 1). Analyze the non-covalent interactions between the ligand and the protein's active site residues. [18] * Hydrogen Bonds: Identify hydrogen bond donors and acceptors between the ligand and amino acid residues. These are strong, directional interactions critical for binding specificity. [12] * Hydrophobic Interactions: Look for contacts between nonpolar parts of the ligand and hydrophobic residues (e.g., Val, Leu, Ile, Phe).
-
Pi-Stacking: The benzimidazole ring may form pi-pi stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
-
Caption: Putative Interactions of Ligand with β-Tubulin Residues.
Quantitative Data Summary
The results of the docking simulation can be summarized for clear comparison.
| Binding Mode | Binding Affinity (kcal/mol) | Key Interacting Residues (and Interaction Type) |
| 1 | -8.5 | LYS352 (H-Bond), ASN258 (H-Bond), CYS241 (Hydrophobic) |
| 2 | -8.2 | ASN258 (H-Bond), LEU248 (Hydrophobic) |
| 3 | -7.9 | LYS352 (H-Bond), ALA316 (Hydrophobic) |
Conclusion and Future Directions
This application note has detailed a robust and validated protocol for performing molecular docking studies of 1-Methyl-4-benzimidazolecarboxylic Acid with the Human β-Tubulin protein. The predicted binding affinity of -8.5 kcal/mol and the specific hydrogen bond interactions with key active site residues like LYS352 and ASN258 suggest that this compound is a promising candidate for further investigation as a tubulin polymerization inhibitor.
These in silico results provide a strong hypothesis for the molecule's mechanism of action. The next logical steps would be to use these findings to guide the synthesis of related derivatives and to validate the computational predictions through in vitro biological assays, such as tubulin polymerization inhibition assays and cytotoxicity studies on cancer cell lines.
References
-
Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Retrieved from Omics tutorials website. [Link]
-
Unknown. (n.d.). Session 4: Introduction to in silico docking. Retrieved from a personal academic website. [Link]
-
El Mouns, B. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
-
YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]
-
YouTube. (2025). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. [Link]
-
Stark, K., & Powers, R. (2011). What tools and frameworks are recommended for molecular docking studies in drug discovery? Arxiv. [Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. [Link]
-
Unknown. (n.d.). Preparing the protein and ligand for docking. Retrieved from an academic tutorial website. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
Kumar, A., et al. (2024). Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives. National Institutes of Health. [Link]
-
Unknown. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved from a blog on computational chemistry. [Link]
-
YouTube. (2024). Learn Maestro: Preparing protein structures. [Link]
-
Semantic Scholar. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
-
YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]
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B, N., et al. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. National Institutes of Health. [Link]
-
International Journal of Research and Development in Pharmacy and Life Sciences. (n.d.). In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. [Link]
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Cuzzolin, A., et al. (n.d.). DockBench: An Integrated Informatic Platform Bridging the Gap between the Robust Validation of Docking Protocols and Virtual Screening Simulations. National Institutes of Health. [Link]
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Unknown. (n.d.). Directory of in silico Drug Design tools. Retrieved from an academic resource page. [Link]
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Al-Suwaidan, I. A., et al. (2019). In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. National Institutes of Health. [Link]
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MySkinRecipes. (n.d.). 1-Methyl-4-benzimidazolecarboxylic Acid. [Link]
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ResearchGate. (2020). Methods for Synthesizing Benzimidazole Carboxylic Acids. [Link]
-
PubChem. (n.d.). 1-[(4-Fluorophenyl)methyl]-2-oxo-3-(pyrimidin-2-ylmethyl)benzimidazole-5-carboxylic acid. [Link]
-
ResearchGate. (2025). METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW). [Link]
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López-Rodríguez, M. L., et al. (2000). Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. PubMed. [Link]
-
RSC Publishing. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Other protein target families. [Link]
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IUCr Journals. (n.d.). 1-methyl-4-(4-methylphenyl)-2′-oxopyrrolidine-2-spiro-3′-1-benzimidazole-3-carboxylate. [Link]
-
GSRS. (n.d.). 1H-BENZIMIDAZOLE-5-CARBOXYLIC ACID, 2-(((4-(AMINOIMINOMETHYL)PHENYL)AMINO)METHYL)-1-METHYL-. [Link]
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analytical methods for 1-Methyl-4-benzimidazolecarboxylic Acid quantification
An Application Guide to the Quantitative Analysis of 1-Methyl-4-benzimidazolecarboxylic Acid
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 1-Methyl-4-benzimidazolecarboxylic Acid, a compound of interest in pharmaceutical research and development. Recognizing the diverse needs of scientists, this document outlines three robust analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine analysis and quality control, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis in complex matrices, and direct UV-Vis Spectrophotometry for rapid quantification in simple solutions. Each protocol is presented with an in-depth explanation of the underlying principles and experimental choices, ensuring both methodological clarity and scientific integrity. Furthermore, this guide details the critical steps for method validation in accordance with international regulatory standards, such as the ICH Q2(R2) guidelines, to ensure data reliability, reproducibility, and fitness for purpose.[1][2]
Introduction: The Analytical Imperative
1-Methyl-4-benzimidazolecarboxylic Acid is a heterocyclic compound featuring a benzimidazole core, a structure prevalent in many pharmacologically active molecules. Its carboxylic acid moiety imparts specific physicochemical properties that are critical to consider during analytical method development. Accurate and precise quantification of this analyte is paramount for a range of applications, including pharmacokinetic studies, stability testing of drug products, impurity profiling, and quality control assays. The selection of an appropriate analytical method is contingent upon the sample matrix, the required sensitivity, and the intended application of the data. This guide serves as a practical resource for researchers, enabling them to select and implement a suitable, validated analytical workflow.
Physicochemical Properties & Analytical Considerations
The structure of 1-Methyl-4-benzimidazolecarboxylic Acid, with its aromatic benzimidazole ring system and the ionizable carboxylic acid group, dictates its analytical behavior.
-
UV Absorbance: The conjugated π-system of the benzimidazole ring results in strong ultraviolet (UV) absorbance, making UV-based detection methods highly suitable.[3]
-
Solubility & Ionization: The carboxylic acid group (pKa typically ~3-5) means the molecule's charge state is pH-dependent. In acidic conditions (pH < pKa), it is largely neutral and more hydrophobic. In neutral or basic conditions (pH > pKa), it is deprotonated (carboxylate anion), becoming more polar and water-soluble. This behavior is fundamental to designing effective chromatographic separations and liquid-liquid extractions.[4]
-
Polarity: The molecule possesses moderate polarity, making it amenable to reversed-phase liquid chromatography.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse method for the quantification of pharmaceutical compounds in bulk drug substances and formulated products due to its robustness, precision, and cost-effectiveness.[5][6] The following protocol is designed for assay and purity determinations.
Principle of the Method
The method utilizes reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The pH of the mobile phase is controlled to be acidic, ensuring that the carboxylic acid group of the analyte is protonated (neutral), which enhances its retention on the nonpolar column and improves peak shape.[4] Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to the response of a known concentration standard.
Experimental Protocol
3.2.1 Instrumentation & Materials
-
HPLC System: Quaternary or Binary Pump, Autosampler, Column Thermostat, UV/Vis or Photodiode Array (PDA) Detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid or Phosphoric Acid (Analytical Grade).
-
Standard: 1-Methyl-4-benzimidazolecarboxylic Acid reference standard of known purity.
3.2.2 Chromatographic Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to suppress ionization of the analyte's carboxylic acid group, ensuring good peak shape and retention. |
| Mobile Phase B | Acetonitrile | Organic solvent to elute the analyte from the C18 column. |
| Gradient | 20% B to 80% B over 10 min | A gradient allows for efficient elution of the analyte while cleaning the column of more nonpolar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Detection λ | ~280 nm (scan 200-400 nm) | Benzimidazole derivatives typically have strong absorbance in this region. A PDA detector should be used initially to determine the absorbance maximum.[6] |
3.2.3 Standard & Sample Preparation
-
Solvent (Diluent): Prepare a mixture of Acetonitrile:Water (50:50, v/v). This composition ensures solubility and compatibility with the mobile phase.
-
Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the diluent.[7]
-
Sample Preparation (e.g., for Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to ~10 mg of the active ingredient into a 100 mL volumetric flask.
-
Add ~70 mL of diluent, sonicate for 15 minutes to dissolve, then dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[8]
-
Workflow Diagram
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of 1-Methyl-4-benzimidazolecarboxylic Acid in complex biological matrices such as plasma or urine, LC-MS/MS is the preferred method. Its superior selectivity and sensitivity allow for the detection of low concentrations of the analyte in the presence of endogenous interferences.[4][9]
Principle of the Method
The analyte is first separated from matrix components using reversed-phase LC. It then enters the mass spectrometer, where it is ionized (typically via electrospray ionization, ESI). In the first quadrupole, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected. This ion is then fragmented in a collision cell, and a specific, stable fragment ion (product ion) is monitored in the third quadrupole. This specific precursor-to-product ion transition, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity for quantification.[9]
Experimental Protocol
4.2.1 Instrumentation & Materials
-
LC-MS/MS System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis.
-
Reagents: Acetonitrile and Water (LC-MS Grade), Formic Acid (Optima Grade).
-
Internal Standard (IS): Ideally, a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled). If unavailable, a structurally similar compound can be used.
4.2.2 LC-MS/MS Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acid compatible with MS, promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Ensures consistent pH and ion source conditions during the gradient. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 min | A fast gradient is suitable for high-throughput analysis. |
| Ionization Mode | ESI Positive | The benzimidazole nitrogen is basic and readily protonated. |
| MS Mode | Selected Reaction Monitoring (SRM) | For maximum sensitivity and selectivity. |
| SRM Transitions | To be determined empirically | Infuse a standard solution to find the precursor ion ([M+H]⁺) and optimize collision energy to identify the most stable, intense product ion(s). |
4.2.3 Sample Preparation (Plasma) This protocol describes a protein precipitation (PPT) method, which is fast and simple. For cleaner extracts, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) may be required.[10][11][12]
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution.
-
Add 300 µL of cold Acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of Mobile Phase A:B (95:5, v/v).[13]
-
Vortex to dissolve and inject into the LC-MS/MS system.
Workflow Diagram
UV-Vis Spectrophotometry
For a rapid, simple quantification in non-complex, pure solutions (e.g., dissolution testing), direct UV-Vis spectrophotometry can be employed. This method is less specific than chromatography but is very fast.
Principle of the Method
Based on the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of an unknown sample at the wavelength of maximum absorbance (λmax), its concentration can be determined from a calibration curve prepared with known standards.[14]
Experimental Protocol
-
Determine λmax: Scan a solution of 1-Methyl-4-benzimidazolecarboxylic Acid (e.g., 10 µg/mL in 0.1 M HCl) from 200-400 nm to find the wavelength of maximum absorbance. Carboxylic acids typically absorb in the 200-215 nm range, but the benzimidazole ring will cause a shift to a higher, more useful wavelength.[15][16]
-
Solvent: Use a solvent that fully dissolves the analyte and is transparent in the measurement range (e.g., 0.1 M HCl).
-
Calibration Curve: Prepare a series of standards in the chosen solvent. Measure the absorbance of each at the predetermined λmax, using the solvent as a blank. Plot absorbance vs. concentration.
-
Sample Analysis: Dilute the unknown sample with the same solvent to fall within the linear range of the calibration curve. Measure its absorbance and calculate the concentration using the curve's regression equation.
Method Validation
Any analytical method intended for regulatory submission or critical decision-making must be validated to demonstrate its fitness for purpose.[2] The validation parameters, based on ICH Q2(R2) guidelines, ensure the method is reliable, reproducible, and accurate.[1][17][18]
Validation Parameters
| Parameter | Description | Typical Acceptance Criteria (Assay) |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components).[7] | Peak purity analysis (PDA), analysis of spiked placebo/matrix blanks show no interference at the analyte's retention time. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[7] | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[7] | Typically 80-120% of the target concentration. |
| Accuracy | The closeness of test results to the true value. Assessed by spike recovery on a placebo or by comparison to a reference method. | Mean recovery of 98.0% - 102.0% at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2.0%.[18] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1; accuracy and precision must meet set criteria. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).[17] | System suitability parameters remain within acceptable limits when method parameters are varied. |
References
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- He, Z. et al. (2018). Determination of carboxyl groups in pulp via ultraviolet spectrophotometry. BioResources.
- Hitachi High-Tech. Analysis of Organic Acids using UV Detection.
- Agilent. Sample Preparation Techniques for Biological Matrices.
- Moodle. IR and UV–Vis Spectroscopy of Carboxylic Acids.
- Zhang, Q. et al. (2018). UV–VIS SPECTROSCOPIC DETECTION COUPLED WITH CHEMOMETRICS FOR THE MEASUREMENT OF MIXED ORGANIC ACIDS IN WATER SAMPLES ENRICHED. Metrology and Measurement Systems.
- Chemistry LibreTexts. (2023, August 9). Spectroscopy of Carboxylic Acids and Nitriles.
- Biotage. Bioanalytical sample preparation.
- Rajendran, V. et al. Current developments of bioanalytical sample preparation techniques in pharmaceuticals.
- Oriental Journal of Chemistry. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
- American Pharmaceutical Review. (2016, January 31). New Trends in Sample Preparation for Bioanalysis.
- Clinical Mass Spectrometry. (2025, August 5). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
- National Institutes of Health. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- Kulik, A. et al. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica.
- PubMed. (1999, April). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. Journal of Pharmaceutical and Biomedical Analysis.
- PubMed. (2011, Nov-Dec). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica.
- PubMed Central. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
- CIPAC. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
- National Institutes of Health. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA.
- Lunn, G. HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
- ResearchGate. (2025, December 25). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
- PubMed. (1999, December 6). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta.
- SciSpace. (2019, September 5). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
- MDPI. (2021, November 18). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices.
- ResearchGate. (2025, August 8). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-4-benzimidazolecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-Methyl-4-benzimidazolecarboxylic Acid. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important benzimidazole derivative. Benzimidazoles are a critical pharmacophore in medicinal chemistry, and mastering their synthesis is key to advancing many research projects.[1]
This document provides in-depth, experience-driven advice, detailed protocols, and logical troubleshooting workflows to address challenges you may encounter.
Overview of the Primary Synthetic Route
A robust and common pathway to 1-Methyl-4-benzimidazolecarboxylic Acid involves a three-stage process. This route is often preferred due to the availability of starting materials and the generally reliable transformations.
-
Stage 1: Cyclization (Phillips-Ladenburg Condensation): Formation of the benzimidazole core by condensing 3,4-diaminobenzoic acid with formic acid. This reaction is typically acid-catalyzed and driven by heat to remove water.[2][3]
-
Stage 2: N-Methylation: Introduction of the methyl group onto one of the ring nitrogens. This step is often the most challenging due to potential regioselectivity issues (methylation at N1 vs. N3).
-
Stage 3: Purification: Isolation and purification of the final product, which can be complicated by its amphoteric nature.
Below is a workflow diagram illustrating this synthetic pathway.
Caption: General workflow for the synthesis of 1-Methyl-4-benzimidazolecarboxylic Acid.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format to help you rapidly diagnose and solve experimental problems.
Stage 1: Cyclization Issues
Question 1: My yield for the initial cyclization to form 4-benzimidazolecarboxylic acid is very low. What are the most likely causes?
Answer: Low yields in the Phillips-Ladenburg condensation are common and typically stem from three main factors: incomplete reaction, side-product formation, or suboptimal reaction conditions.[4]
-
Causality: The reaction involves the acylation of one amino group by formic acid, followed by an intramolecular cyclization and dehydration to form the imidazole ring.[2] If the dehydration is inefficient, the reaction can stall at the intermediate N-formyl stage.
-
Troubleshooting Steps:
-
Increase Temperature/Reaction Time: Ensure you are using sufficient heat (refluxing in 4N HCl is common) to drive off the water formed during the reaction.[2] Monitor the reaction by Thin Layer Chromatography (TLC) until the 3,4-diaminobenzoic acid starting material is consumed.
-
Use a Stronger Acid/Dehydrating Agent: While mineral acids like HCl are standard[2][5], polyphosphoric acid (PPA) can act as both an acid catalyst and a powerful dehydrating agent, often improving yields. However, PPA requires higher temperatures and more challenging workup procedures.
-
Check Reagent Purity: The starting o-phenylenediamine derivative can be prone to oxidation, leading to colored impurities and reduced yields.[4] Using freshly sourced or purified 3,4-diaminobenzoic acid is recommended.
-
Question 2: The crude product from the cyclization step is dark and difficult to purify. Why?
Answer: O-phenylenediamines are sensitive to air oxidation, especially under acidic and high-temperature conditions. This oxidation leads to highly colored, polymeric byproducts.
-
Preventative Measures:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly reduce oxidative side reactions.
-
Reducing Agents: The addition of a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) can sometimes prevent the formation of colored impurities.[6]
-
Purification Tip: Using o-phenylenediamine dihydrochloride salts can sometimes lead to cleaner reactions.[4] If you have a dark crude product, treatment with activated charcoal during recrystallization can help remove some of the colored impurities.
-
Stage 2: N-Methylation Challenges
Question 3: My N-methylation step produces a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity for the desired N1-methyl isomer?
Answer: This is the most significant challenge in this synthesis. The tautomeric nature of the benzimidazole ring means that deprotonation can occur at either nitrogen (N1 or N3), leading to a mixture of methylated products upon reaction with an electrophile like methyl iodide. The substituent at the 4-position makes these two nitrogens non-equivalent, but their reactivity can still be very similar.
-
Understanding the Selectivity: The formation of the sterically more hindered isomer (1-methyl) versus the less hindered one (3-methyl) is highly dependent on reaction conditions. Recent research has focused on developing methods to selectively obtain the more sterically hindered, and often less thermodynamically stable, product.[7][8]
-
Strategies for Improving Regioselectivity:
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role. Using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF is a common starting point.[9][10] This combination can influence the equilibrium between the N1 and N3 anions.
-
Protecting Group Strategy: An alternative, though longer, route involves synthesizing the methyl ester of 4-benzimidazolecarboxylic acid first. The ester can influence the electronics of the ring and may alter the regioselectivity of methylation. The ester is then hydrolyzed in the final step.
-
Advanced Catalytic Methods: Modern biocatalytic methods using engineered methyltransferases have shown exceptional promise in delivering high regioselectivity for the N-methylation of various heterocycles, including benzimidazoles.[11][12][13] These enzymatic methods can selectively produce isomers that are difficult to access through traditional chemical synthesis.[11][13]
-
Table 1: Comparison of N-Methylation Conditions
| Parameter | Condition A (Standard) | Condition B (Alternative) | Rationale & Expected Outcome |
| Methylating Agent | Methyl Iodide (MeI) | Dimethyl Sulfate (DMS) | DMS is more reactive but also more toxic. MeI is often sufficient. |
| Base | K₂CO₃ | NaH | NaH is a stronger, non-nucleophilic base that fully deprotonates the benzimidazole. This can sometimes alter the N1/N3 anion ratio. |
| Solvent | DMF | Acetonitrile (MeCN), THF | The solvent can affect the solvation of the anionic intermediate and the cation, influencing which nitrogen is more accessible for methylation. |
| Temperature | Room Temp to 50 °C | 0 °C to Room Temp | Lower temperatures may favor the kinetically controlled product, potentially increasing selectivity. |
Stage 3: Purification & General FAQs
Question 4: I'm having trouble purifying the final 1-Methyl-4-benzimidazolecarboxylic Acid. Standard extraction and crystallization methods are not working well.
Answer: The product is amphoteric, meaning it has both a basic site (the imidazole ring) and an acidic site (the carboxylic acid). This zwitterionic character at certain pH values makes it soluble in both aqueous acid and aqueous base, but poorly soluble in many organic solvents.
-
Solution: Isoelectric Point Precipitation
-
Dissolve the crude product in a minimum amount of dilute aqueous base (e.g., 1M NaOH).
-
Wash the basic solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-acidic, organic-soluble impurities.
-
Slowly and carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl or acetic acid) while monitoring the pH.
-
The product will precipitate out of the solution at its isoelectric point (the pH at which its net charge is zero).
-
Filter the solid precipitate, wash with cold water, and then with a non-polar solvent like diethyl ether to remove residual water, and dry under vacuum.[14]
-
Caption: Troubleshooting decision tree for the synthesis of 1-Methyl-4-benzimidazolecarboxylic Acid.
Question 5: Can I use an ester of 3,4-diaminobenzoic acid as a starting material?
Answer: Yes, this is a viable alternative strategy. Starting with, for example, methyl 3,4-diaminobenzoate allows you to perform the cyclization and N-methylation steps on the ester. The final step would then be a standard ester hydrolysis (e.g., using NaOH or KOH in a water/methanol mixture) to yield the carboxylic acid.[15][16] This approach can be beneficial if the free carboxylic acid complicates the earlier steps, but it does add an extra step to the synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Benzimidazolecarboxylic Acid (Stage 1)
-
To a round-bottom flask equipped with a reflux condenser, add 3,4-diaminobenzoic acid (1.0 eq).
-
Add 4M hydrochloric acid (approx. 5-10 mL per gram of starting material).
-
Add formic acid (1.2 - 1.5 eq).
-
Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature, then in an ice bath.
-
Neutralize the mixture carefully with an aqueous base (e.g., concentrated ammonium hydroxide or 10M NaOH) to a pH of ~6-7.
-
The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Protocol 2: N-Methylation of 4-Benzimidazolecarboxylic Acid (Stage 2)
-
Suspend 4-benzimidazolecarboxylic acid (1.0 eq) in anhydrous DMF in a flask under a nitrogen atmosphere.
-
Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (MeI, 1.2 eq) dropwise.
-
Heat the reaction to 40-50 °C and stir for 4-8 hours, monitoring by TLC or LC-MS to observe the formation of the product(s).
-
After the reaction is complete, cool to room temperature and pour the mixture into ice water.
-
Proceed with the isoelectric point precipitation as described in Question 4 to isolate the crude product mixture for further purification if necessary.
References
- BenchChem. (n.d.). Optimization of reaction conditions for benzimidazole synthesis.
- ResearchGate. (n.d.). Optimization of catalyst for benzimidazole synthesis.
- ResearchGate. (n.d.). Optimization of benzimidazole synthesis.
- Khan, I., et al. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH.
- MDPI. (n.d.). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION.
- BenchChem. (n.d.). Troubleshooting guide for low conversion rates in benzimidazole synthesis.
- Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Bhat, A. R., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online.
- ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids.
- ResearchGate. (2025). METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW).
- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.
- Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. PubMed.
- FAQ. (n.d.). What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid?.
- PubMed. (2022). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles.
- ResearchGate. (n.d.). Regioselective N‐methylation of functionalized benzimidazoles on a....
- Semantic Scholar. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer.
- Universität Bielefeld. (n.d.). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles.
- BenchChem. (n.d.). Hydrolysis of Methyl 4-formylbenzoate back to the carboxylic acid.
- ChemSpider. (n.d.). Methyl ester hydrolysis.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan.
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- 8. [PDF] Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. | Semantic Scholar [semanticscholar.org]
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Technical Support Center: Overcoming Solubility Challenges with 1-Methyl-4-benzimidazolecarboxylic Acid In Vitro
Prepared by: Gemini, Senior Application Scientist Last Updated: January 2, 2026
Introduction
Welcome to the technical support guide for 1-Methyl-4-benzimidazolecarboxylic Acid. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges when working with this compound in aqueous in vitro systems, such as cell culture media. 1-Methyl-4-benzimidazolecarboxylic Acid belongs to a class of compounds whose physicochemical properties are dominated by the carboxylic acid moiety. Its poor aqueous solubility at physiological pH is a primary experimental hurdle. This guide provides a structured troubleshooting framework, detailed protocols, and the scientific rationale behind each step to ensure reliable and reproducible experimental outcomes.
Section 1: Understanding the Core Problem: The Chemistry of Solubility
This section addresses the fundamental reasons behind the solubility issues of 1-Methyl-4-benzimidazolecarboxylic Acid.
Q: Why does my 1-Methyl-4-benzimidazolecarboxylic Acid precipitate when I add it to my neutral pH cell culture medium?
A: The solubility of 1-Methyl-4-benzimidazolecarboxylic Acid is fundamentally dictated by its carboxylic acid group and is therefore highly pH-dependent.[1]
-
In Acidic to Neutral Conditions (Low pH): At a pH below its acidity constant (pKa), the carboxylic acid group exists primarily in its protonated, neutral form (-COOH). This form is significantly less polar and, consequently, has very low solubility in aqueous solutions like water or buffered media.[2] It is, however, more soluble in organic solvents.
-
In Basic Conditions (High pH): At a pH above its pKa, the carboxylic acid group loses a proton (deprotonates) to form a carboxylate salt (-COO⁻).[1] This ionized form is much more polar and exhibits significantly higher solubility in aqueous solutions.[2]
Cell culture media is typically buffered to a physiological pH of ~7.4. For many carboxylic acids, this pH is not high enough to ensure complete deprotonation and dissolution, leading to precipitation.
dot
Caption: pH-dependent equilibrium of a carboxylic acid.
Section 2: Troubleshooting Workflow for Compound Precipitation
If you observe precipitation, follow this logical workflow to diagnose and resolve the issue.
dot
Caption: Logical workflow for troubleshooting precipitation.
Section 3: Frequently Asked Questions (FAQs) & Practical Solutions
Q1: What is the recommended solvent for preparing an initial stock solution? A: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the standard recommended solvent for creating high-concentration stock solutions of poorly water-soluble compounds like this one.[3][4] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.[5] Always use a fresh bottle of DMSO, as it is hygroscopic and absorbed water can affect compound stability and solubility.
Q2: My compound precipitates instantly when I add the DMSO stock to my media. What is "solvent shock"? A: This is a classic phenomenon called "solvent shock" or "crashing out."[6] Your compound is highly soluble in the 100% DMSO stock but has very low solubility in the aqueous cell culture medium. When you add a concentrated drop of the DMSO stock to the media, the DMSO rapidly diffuses away. The localized concentration of your compound momentarily exceeds its aqueous solubility limit before it can disperse, causing it to rapidly precipitate out of the solution.[7] To prevent this, add the stock solution slowly, drop-by-drop, into the vortex of the media, which should be pre-warmed to 37°C to facilitate dissolution.[6]
Q3: How can I use pH to increase the solubility of my stock solution? A: Since 1-Methyl-4-benzimidazolecarboxylic Acid is an acid, you can deprotonate it into its more soluble salt form by preparing the stock in a basic solution. This is the most effective strategy. You can prepare a 10 mM stock solution by first dissolving the compound in DMSO and then adding an equimolar amount of a base like 1N NaOH. See Protocol 1 for a detailed method.
Q4: What is the maximum concentration of DMSO my cells can tolerate? A: The final concentration of DMSO in the culture medium should be kept as low as possible to avoid cytotoxicity. A concentration of 0.5% (v/v) or lower is generally tolerated by most cell lines, but sensitive cell lines may show adverse effects at concentrations as low as 0.1%.[3][8] It is imperative to include a vehicle control in your experiments, which consists of media with the same final DMSO concentration as your treated samples but without the compound.[9][10]
Q5: My compound solution is clear initially but becomes cloudy after several hours in the incubator. What could be the cause? A: This delayed precipitation can be due to several factors:[6]
-
pH Shift: Cellular metabolism can acidify the culture medium over time, lowering the pH and causing the protonated, less soluble form of the compound to emerge.
-
Temperature Change: The compound may be kinetically trapped in solution at 37°C but is not thermodynamically stable, slowly precipitating over time.
-
Interaction with Media Components: The compound may interact with salts, proteins (from serum), or other components in the media, leading to the formation of insoluble complexes.
-
Evaporation: Slight evaporation of media from the culture plates can increase the compound's effective concentration above its solubility limit.
Section 4: Detailed Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Stock Solution (10 mM)
This protocol describes how to create a basic stock solution to maximize the solubility of 1-Methyl-4-benzimidazolecarboxylic Acid.
Materials:
-
1-Methyl-4-benzimidazolecarboxylic Acid (MW: 176.17 g/mol )
-
Anhydrous, high-purity DMSO
-
1.0 N Sodium Hydroxide (NaOH) solution
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Weigh out 1.76 mg of 1-Methyl-4-benzimidazolecarboxylic Acid and place it into a sterile microcentrifuge tube. This corresponds to 10 µmol.
-
Add 990 µL of 100% DMSO to the tube.
-
Vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, you may proceed to the next step.
-
Add 10 µL of 1.0 N NaOH solution. This provides 10 µmol of NaOH, a 1:1 molar ratio to the carboxylic acid.
-
Vortex the solution thoroughly for another 2-3 minutes until the solid is completely dissolved. The solution should be clear. This is your 10 mM stock solution in 99% DMSO / 1% 1N NaOH .
-
Store this stock solution in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
It is critical to empirically determine the solubility limit in your specific medium (e.g., DMEM + 10% FBS) to avoid working with a supersaturated solution that may precipitate during the experiment.[11]
Procedure:
-
Prepare a 10 mM stock solution of your compound in DMSO (using Protocol 1 if necessary).
-
Create a series of intermediate dilutions from your stock in 100% DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.). This is crucial; do not perform serial dilutions in aqueous media, as this will cause precipitation.[7]
-
Aliquot 1 mL of your complete cell culture medium (pre-warmed to 37°C) into several wells of a 24-well plate.
-
Add 2 µL of each DMSO dilution to a separate well of media. This will create a 1:500 dilution with a final DMSO concentration of 0.2%. The final compound concentrations will be 20 µM, 10 µM, 4 µM, 2 µM, and 1 µM. Also, include a vehicle-only control (2 µL of DMSO).
-
Mix gently by pipetting.
-
Visually inspect for immediate precipitation (cloudiness, particles).
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Examine the solutions at regular intervals (e.g., 1, 4, 24 hours) both by eye and under a microscope to detect any fine particulate or crystalline precipitate.[6]
-
The highest concentration that remains clear and free of visible precipitate throughout the incubation period is the maximum working soluble concentration under your specific experimental conditions.
Section 5: Summary of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Pros | Cons |
| pH Adjustment | Converts the acidic -COOH group to the highly soluble -COO⁻ salt form.[1][2] | Highly effective for carboxylic acids; simple to implement. | May affect compound stability at extreme pH; requires careful control of final media pH. |
| Co-solvents | Using solvents like DMSO or ethanol to create a stock solution.[12] | Dissolves a wide range of hydrophobic compounds. | Risk of "solvent shock"; solvent toxicity to cells at higher concentrations.[6][8] |
| Serial Dilution in DMSO | Maintains the compound in a favorable solvent environment until the final, high-dilution step.[7] | Prevents precipitation during the creation of intermediate concentrations. | Requires careful calculation to keep final DMSO concentration low. |
| Warming & Sonication | Provides energy to overcome crystal lattice forces, aiding dissolution. | Can help dissolve stubborn compounds in the initial stock preparation. | May not create a thermodynamically stable solution; risk of compound degradation with heat. |
| Advanced Formulations | Using excipients like cyclodextrins or lipid-based systems to encapsulate the compound.[13][14] | Can significantly increase apparent solubility and bioavailability. | More complex to prepare; excipients may have their own biological effects. |
References
-
Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly.com. [Link]
-
Gupta, V. K., & Taresco, V. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]
-
Olesen, M. K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Moss, M. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. [Link]
-
Seres, A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]
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Wikipedia. (2023). Dimethyl sulfoxide. Wikipedia. [Link]
-
PubChem. (2024). Dimethyl Sulfoxide. National Center for Biotechnology Information. [Link]
-
Mozafari, M. R. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
1-Methyl-4-benzimidazolecarboxylic Acid stability and degradation pathways
Welcome to the technical support center for 1-Methyl-4-benzimidazolecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction
1-Methyl-4-benzimidazolecarboxylic Acid is a heterocyclic compound with a benzimidazole core, a structure of significant interest in medicinal chemistry. Understanding its stability and degradation pathways is critical for developing stable formulations, ensuring accurate analytical measurements, and predicting its behavior under various experimental and storage conditions. While specific stability data for 1-Methyl-4-benzimidazolecarboxylic Acid is limited in publicly available literature, this guide synthesizes information from analogous benzimidazole derivatives and fundamental chemical principles to provide a robust framework for your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1-Methyl-4-benzimidazolecarboxylic Acid?
A1: Based on stability studies of similar benzimidazole derivatives, it is recommended to store 1-Methyl-4-benzimidazolecarboxylic Acid in a cool, dark, and dry place.[1] Benzimidazoles can be sensitive to light and moisture, which may lead to degradation.[1] For long-term storage, temperatures of 4°C or -20°C are advisable.[1][2] It is also recommended to store the compound in a tightly sealed container to protect it from atmospheric moisture.
Q2: What are the likely degradation pathways for this compound?
Q3: Which analytical techniques are most suitable for stability and degradation analysis?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of benzimidazole derivatives and separating degradation products.[1] Ultra-Performance Liquid Chromatography (UPLC) can also be used for higher resolution and sensitivity. Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of degradation products.[1]
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation study, also known as stress testing, involves subjecting the compound to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[1][4][5][6][7] This is a critical step in drug development to:
-
Identify potential degradation products.[7]
-
Understand the degradation pathways.[7]
-
Develop and validate a stability-indicating analytical method.[1]
Troubleshooting Guide
Issue 1: I am observing a decrease in the peak area of 1-Methyl-4-benzimidazolecarboxylic Acid in my HPLC analysis over time, but no new peaks are appearing.
This phenomenon, often referred to as a "mass balance" issue, can occur for several reasons:
-
Formation of Non-UV Active Degradants: The degradation products may not have a chromophore and are therefore not detected by the UV detector at the wavelength you are using.
-
Solution: Try analyzing your samples at a lower wavelength (e.g., 210 nm) or using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[1]
-
-
Formation of Involatile Products: If you are using a mass spectrometer, some degradation products might be involatile and not detected.[1]
-
Precipitation: The compound may be precipitating out of solution, especially if the storage solvent is not optimal or if the concentration is high.
-
Solution: Visually inspect your samples for any precipitate. If observed, try using a different solvent or a lower concentration.
-
-
Adsorption: The compound or its degradants may be adsorbing to the surface of the container or HPLC column.
-
Solution: Consider using silanized glass vials and ensure the column is properly conditioned.
-
Issue 2: I am seeing multiple new peaks in my chromatogram after storing my sample in solution. How can I identify them?
The appearance of new peaks indicates degradation. To identify these degradation products, a systematic approach is necessary:
-
Perform a Forced Degradation Study: A controlled forced degradation study will help you identify the expected degradation products under specific stress conditions (acid, base, oxidation, heat, photolytic).[1] This can help to tentatively identify the peaks you are observing.
-
LC-MS Analysis: Couple your HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent compound and the new peaks. This information is crucial for proposing molecular formulas for the degradants.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the degradation product peaks to obtain fragmentation patterns. These patterns provide structural information that can help in elucidating the structure of the degradants.
-
NMR Spectroscopy: If a significant amount of a degradation product can be isolated (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to investigate the stability of 1-Methyl-4-benzimidazolecarboxylic Acid.
1. Sample Preparation:
-
Prepare a stock solution of 1-Methyl-4-benzimidazolecarboxylic Acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 8 hours. At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.[1]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.[1]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.[1]
-
Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours. Analyze the samples at different time points.
-
Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines. A control sample should be kept in the dark.[1]
3. Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a starting point for an HPLC method. Optimization will be required to ensure adequate separation from all potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
Data Presentation
Table 1: Summary of Expected Stability of 1-Methyl-4-benzimidazolecarboxylic Acid under Forced Degradation Conditions (Hypothetical)
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (0.1 M HCl, 60°C) | Moderate degradation | Hydrolysis products, Decarboxylation |
| Alkaline (0.1 M NaOH, 60°C) | Significant degradation | Hydrolysis products, Ring cleavage |
| Oxidative (3% H₂O₂, RT) | Moderate to significant degradation | N-oxides, Ring-opened products |
| Thermal (80°C) | Stable in solid form, potential degradation in solution | Decarboxylation, other thermal decomposition products |
| Photolytic (ICH Q1B) | Potential degradation in solution | Photoproducts from ring rearrangement or cleavage |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for 1-Methyl-4-benzimidazolecarboxylic Acid.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
References
- Ragno, G., Risoli, A., Ioele, G., Aiello, F., & Garofalo, A. (2003). A photodegradation study on anthelmintic benzimidazoles. Unical IRIS.
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]
-
J-STAGE. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin, 54(6), 802-806. [Link]
- ResearchGate. (n.d.).
- ACS Publications. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry.
- BenchChem. (2025). Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).
- NF Jain and CE Masse. (n.d.).
- Smolecule. (n.d.). Buy 1-Methyl-1H-benzimidazole-5-carboxylic acid | 53484-17-6.
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(5).
-
PubMed. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. [Link]
- ACS Publications. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)
- BenchChem. (n.d.). Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).
- MySkinRecipes. (n.d.). 1-Methyl-4-benzimidazolecarboxylic Acid.
- PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid.
- Fluorochem. (n.d.). 1-METHYL-4-BENZIMIDAZOLECARBOXYLIC ACID.
- MDPI. (n.d.). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.
- National Institutes of Health. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. PMC.
-
Royal Society of Chemistry. (n.d.). .
- ChemSpider. (n.d.). Methyl ester hydrolysis.
- MDPI. (n.d.).
- BenchChem. (n.d.).
- MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.
- ResearchGate. (n.d.). photolytic rearrangement of metronidazole to 1‐hydroxyethyl‐2‐methyl‐4‐hydroxyimino‐5‐oxo‐imidazole and the formation of copper complexes of these compounds.
- Semantic Scholar. (n.d.). The LC/MS/MS characterization of photolysis products of benzotriazole-based ultraviolet absorbers.
- R Discovery. (2017). Rearrangement products in aqueous photolysis of thifensulfuron methyl. Journal of Photochemistry and Photobiology A: Chemistry, 346.
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- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 1-Methyl-4-benzimidazolecarboxylic Acid
Welcome to the technical support guide for the derivatization of 1-Methyl-4-benzimidazolecarboxylic Acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with modifying this important heterocyclic scaffold. Here, we provide in-depth, experience-driven answers to frequently encountered issues, detailed troubleshooting protocols, and the rationale behind our recommendations to ensure your success in the lab.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses foundational questions regarding the derivatization of 1-Methyl-4-benzimidazolecarboxylic Acid, focusing primarily on the formation of amide and ester derivatives.
Q1: I am planning to synthesize an amide derivative. What is the fundamental principle behind the reaction?
Directly reacting a carboxylic acid with an amine to form an amide is generally ineffective at room temperature due to a competing acid-base reaction that forms a stable carboxylate-ammonium salt. To facilitate the reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using a "coupling reagent" to create a highly reactive activated intermediate, which is then susceptible to nucleophilic attack by the amine.[1][2][3] The entire process, known as an amide coupling or peptide coupling, ensures efficient amide bond formation under mild conditions.[3]
Q2: Does the 1-Methyl-4-benzimidazole core structure pose any specific challenges for derivatization?
The 1-Methyl-4-benzimidazole scaffold is relatively stable, but two aspects warrant consideration:
-
N-1 Position is Blocked: The presence of the methyl group on the N-1 position is advantageous as it prevents potential side reactions or the formation of regioisomers that could occur with an unprotected benzimidazole NH group.
-
N-3 Basicity: The lone pair on the N-3 nitrogen atom is basic. While it is significantly less nucleophilic than a primary or secondary amine, it can be protonated under strongly acidic conditions (e.g., Fischer esterification), potentially leading to solubility issues or reduced reactivity of the carboxyl group. For most standard amide coupling conditions, which are typically performed in aprotic solvents and may use a non-nucleophilic base, interference from the N-3 position is minimal and does not usually require a protecting group.[4]
Part 2: Troubleshooting Amide Bond Formation
Low yield is the most common issue encountered during amide coupling reactions. The following guide breaks down the problem into its most likely causes and provides targeted solutions.
Q3: My EDC/NHS coupling reaction has a very low yield. What went wrong?
This is a multi-faceted problem. Let's diagnose it systematically. The general workflow for an EDC/NHS coupling is a two-step, one-pot process: carboxyl activation followed by amine addition.
Caption: General workflow for EDC/NHS mediated amide coupling.
Below is a troubleshooting table to pinpoint the source of failure.
| Problem | Potential Cause | Scientific Rationale & Recommended Solution |
| Low or No Product | 1. Degraded Coupling Reagents | Rationale: EDC and NHS are highly sensitive to moisture.[5][6] Hydrolysis renders them inactive. Solution: Use fresh, high-quality EDC and NHS. Always allow reagent bottles to warm to room temperature before opening to prevent water condensation.[5] Store them under desiccant at -20°C.[5] |
| 2. Suboptimal pH | Rationale: The two steps of the reaction have conflicting optimal pH ranges. Carboxyl activation by EDC is most efficient at an acidic pH (4.5-6.0), while the subsequent amine coupling is favored at a physiological to slightly basic pH (7.2-8.0) where the amine is deprotonated and nucleophilic.[5][7] Solution: Perform the activation step in a buffer like MES at pH 5-6. After activation (15-30 mins), add the amine and, if necessary, adjust the pH to ~7.5 with a non-nucleophilic base or by using a buffer like PBS for the second step.[5][7] | |
| 3. Competing Nucleophiles in Buffer | Rationale: Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) will compete in the reaction, consuming your activated ester or EDC.[5][7] Phosphate buffers can sometimes reduce EDC efficiency.[5] Solution: Use appropriate buffers. Activation: MES buffer is ideal.[7] Coupling: PBS or HEPES buffers are excellent choices. | |
| 4. Hydrolysis of Activated Ester | Rationale: The generated NHS-ester is an active intermediate with a finite half-life in aqueous solutions; it can hydrolyze back to the original carboxylic acid.[5] Solution: Add the amine to the reaction promptly after the initial activation period (15-30 minutes). Do not let the activation reaction run for an extended period before adding the amine.[5] | |
| Reaction Stalls or is Incomplete | 5. Steric Hindrance | Rationale: If your amine partner is sterically bulky (e.g., a secondary amine with large substituents), it may react slowly with the NHS-ester.[8] Standard carbodiimide reagents may not be potent enough.[8] Solution: Switch to a more powerful coupling reagent. Uronium salts like HATU or phosphonium salts like PyBOP are significantly more effective for sterically demanding couplings.[2][8] Alternatively, increase the reaction time (e.g., to overnight) or apply gentle heat, though this risks racemization if chiral centers are present.[8] |
| 6. Poor Solubility | Rationale: If any of the reactants (the acid, amine, or activated intermediate) are not fully dissolved, the reaction kinetics will be severely hampered. Solution: Choose a suitable solvent. DMF is a common choice for its excellent solvating properties.[8] For particularly difficult cases, NMP may be superior.[8] Ensure all components are fully dissolved before proceeding. |
Q4: I am coupling a sterically hindered amine and EDC/NHS failed. How do I use HATU? And what is the correct order of addition?
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice for challenging couplings. It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is more efficient than the corresponding NHS-ester.[9]
The order of addition is critical to prevent a common side reaction where HATU reacts directly with the amine to form an inactive guanidinium byproduct. The correct procedure is to pre-activate the carboxylic acid.
Protocol 1: High-Efficiency HATU Coupling for Hindered Amines
-
In a dry flask under an inert atmosphere (N₂ or Argon), dissolve 1-Methyl-4-benzimidazolecarboxylic Acid (1.0 eq) and a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA, 2.0 eq), in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-5 minutes. This is the "pre-activation" step where the reactive OAt-ester is formed.[8]
-
Add your sterically hindered amine (1.2 eq) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or overnight for extremely difficult couplings.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous workup to quench the reaction and remove water-soluble byproducts.
Caption: Decision tree for troubleshooting amide coupling reactions.
Part 3: Optimizing Ester Formation
While amide formation is more common, ester derivatives are also valuable. The classical approach can be problematic, but milder alternatives exist.
Q5: I tried a Fischer esterification with methanol and sulfuric acid, but my yield was poor and I recovered mostly starting material. What happened?
The Fischer esterification requires a strong acid catalyst (like H₂SO₄) and is an equilibrium-driven reaction.[10] The N-3 nitrogen of the benzimidazole ring is basic and will be protonated by the strong acid. This protonation can make the starting material highly polar and potentially cause it to precipitate out of a less polar alcohol solvent, effectively halting the reaction.
Solution: Avoid Fischer esterification. Milder, non-acidic methods are more suitable for this substrate.
Q6: What are reliable, high-yielding methods for esterifying 1-Methyl-4-benzimidazolecarboxylic Acid?
Two excellent methods are recommended:
-
Steglich Esterification: This method uses a carbodiimide (like DCC or EDC) with a catalyst, 4-(Dimethylamino)pyridine (DMAP).[11] It is highly efficient for a wide range of alcohols, including secondary and tertiary ones.
-
Alkylation with an Alkyl Halide: This involves deprotonating the carboxylic acid with a non-nucleophilic base (like K₂CO₃ or Cs₂CO₃) to form the carboxylate salt, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide).
Protocol 2: Steglich Esterification Protocol
-
In a dry flask, dissolve 1-Methyl-4-benzimidazolecarboxylic Acid (1.0 eq), the desired alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) portion-wise to the stirred solution. If using DCC, it will be added as a solution in the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor by TLC or LC-MS.
-
Workup: If using EDC, perform a standard aqueous workup. If using DCC, the dicyclohexylurea (DCU) byproduct is mostly insoluble in DCM and can be removed by filtration before the aqueous workup.[9]
Part 4: Summary of Recommended Reagents
Choosing the right tool for the job is paramount. This table provides a comparative summary of the most common coupling reagents for derivatizing 1-Methyl-4-benzimidazolecarboxylic Acid.
| Reagent Class | Example(s) | Mechanism | Pros | Cons | Best For... |
| Carbodiimides | EDC, DCC | Forms O-acylisourea, then trapped by NHS/HOBt | - Cost-effective- Well-established protocols- Water-soluble byproduct (EDC)[9] | - Lower reactivity- Risk of racemization (mitigated by NHS/HOBt)[9][12]- EDC/NHS are moisture sensitive[5] | Routine coupling of primary and unhindered secondary amines. |
| Uronium/Aminium Salts | HATU, HBTU | Forms highly reactive OAt/OBt active esters | - Very high reactivity & speed[9]- Low risk of racemization- Excellent for hindered substrates[8] | - Higher cost- Can react with amine if not pre-activated | Sterically hindered amines, difficult couplings, and when speed is critical. |
| Phosphonium Salts | PyBOP, PyAOP | Forms highly reactive OAt/OBt active esters | - High reactivity, similar to HATU- Very low racemization risk- No side reaction with amine N-terminus[12] | - Higher cost- Byproducts can be difficult to remove | Demanding couplings, including N-methyl amines and cyclization reactions. |
References
- BenchChem Technical Support. (2025). Troubleshooting low yield in EDC/NHS coupling reactions with PEG.
- BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
- University of Calgary. Chapter 27: Peptide synthesis.
- BenchChem Technical Support. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Creative Peptides. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Aapptec Peptides. Coupling Reagents.
- ResearchGate. Nitrogen versus Oxygen Group Protection in Hydroxypropylbenzimidazoles.
- ScienceDirect.
- Bachem. (2024). Optimizing Peptide Coupling: Key Techniques.
- Wikipedia. Peptide synthesis.
- Reddit. (2024).
- Reddit. (2025).
- ResearchG
- El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- HepatoChem, Inc. Amide coupling reaction in medicinal chemistry.
- Master Organic Chemistry.
- The Organic Chemistry Portal. Acid to Ester - Common Conditions.
Sources
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Unexpected Spectral Peaks in the Analysis of 1-Methyl-4-benzimidazolecarboxylic Acid
Welcome to the technical support center for the analysis of 1-Methyl-4-benzimidazolecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected spectral peaks during their analytical procedures. Here, we provide in-depth, cause-and-effect troubleshooting guides and frequently asked questions to help you identify, diagnose, and resolve common analytical challenges, ensuring the integrity and accuracy of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the expected, primary spectral features for pure 1-Methyl-4-benzimidazolecarboxylic Acid in ¹H NMR?
A1: For a pure sample of 1-Methyl-4-benzimidazolecarboxylic Acid, typically analyzed in a solvent like DMSO-d₆, you should expect to see distinct signals corresponding to each unique proton in the structure. The carboxylic acid proton will appear as a very broad singlet far downfield, often above 12 ppm. The aromatic protons on the benzene ring will appear in the 7.0-8.0 ppm region, and their splitting pattern will depend on their coupling with each other. The N-methyl group will be a sharp singlet, typically observed around 3.8-4.0 ppm. The C2-proton on the imidazole ring will also be a singlet, usually downfield in the aromatic region, often above 8.0 ppm.
Q2: Why is impurity identification and control important in pharmaceutical development?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the control of impurities in new drug substances.[1][2] Impurities can impact the quality, safety, and efficacy of the final pharmaceutical product and, in some cases, may pose a health hazard.[1] The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities at specific thresholds, making accurate spectral analysis a critical component of drug development.[3][4][5]
Q3: My HPLC-MS analysis shows a peak with the correct mass for my product, but the peak shape is poor (e.g., tailing or splitting). What's the likely cause?
A3: Poor peak shape in HPLC is often not due to a chemical impurity but rather to chromatographic or instrumental issues. Common causes include:
-
Column Contamination: Buildup of contaminants on the column frit or head can distort peak shape.[6]
-
Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[6]
-
Column Void: Over time, the packed bed of the column can settle, creating a void at the inlet that leads to split peaks.
-
Secondary Interactions: The analyte may have secondary interactions with the stationary phase (e.g., uncapped silanols), causing peak tailing.[6]
A systematic troubleshooting approach, starting with flushing the column and checking for extra-column effects, is recommended.[6]
Section 2: In-Depth Troubleshooting Guide
This section is organized by the potential source of the unexpected analytical signal. Each entry provides a likely cause, the scientific reasoning behind it, and a step-by-step protocol for diagnosis and resolution.
Category A: Synthesis-Related Impurities
Impurities in this category are chemical entities related to the manufacturing process, including unreacted starting materials, by-products, intermediates, and reagents.[1]
Issue A1: An unexpected peak is observed with a mass corresponding to 4-Benzimidazolecarboxylic Acid.
-
Plausible Cause: Incomplete N-methylation reaction.
-
Expertise & Causality: This is the most common process-related impurity. The N-methylation of the benzimidazole core requires a base to deprotonate the N-H group, followed by reaction with a methylating agent.[7] If the reaction conditions (stoichiometry of reagents, reaction time, temperature) are not optimized, or if the base is not strong enough for complete deprotonation, a portion of the starting material, 4-Benzimidazolecarboxylic Acid, will remain unreacted.
-
Diagnostic & Resolution Protocol:
-
Confirmation: Obtain a reference standard of the starting material, 4-Benzimidazolecarboxylic Acid. Co-inject this standard with your sample in an HPLC analysis or "spike" your NMR sample. An increase in the area of the suspected impurity peak confirms its identity.
-
Reaction Re-optimization:
-
Ensure the use of a sufficiently strong and anhydrous base (e.g., Sodium Hydride) to achieve complete deprotonation.[7]
-
Verify the stoichiometry of the methylating agent (e.g., methyl iodide); a slight excess (1.1-1.2 equivalents) is often used.
-
Monitor the reaction progress using TLC or LC-MS until the starting material spot/peak is no longer visible.
-
-
Purification: If the impurity is present in the final product, repurification via column chromatography or recrystallization may be necessary.
-
Issue A2: I see a peak with the same mass as my product but at a different retention time (HPLC) or a separate set of aromatic/methyl signals (NMR).
-
Plausible Cause: Presence of the positional isomer, 1-Methyl-7-benzimidazolecarboxylic Acid.
-
Expertise & Causality: The N-H proton on an unsymmetrically substituted benzimidazole ring can exist in tautomeric forms. This means the proton can reside on either nitrogen, leading to two different nucleophiles that can react with the methylating agent.[7] This results in the formation of two different regioisomers (in this case, the 4- and 7-substituted products). Achieving high regioselectivity is a common challenge in the N-alkylation of benzimidazoles.[7][8]
-
Visualizing the Isomeric Challenge:
Caption: Formation of positional isomers during N-methylation.
-
Diagnostic & Resolution Protocol:
-
Advanced NMR Analysis: Use 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). A NOESY experiment should show a correlation between the N-methyl protons and the H-7 proton for the desired 1,4-isomer, which would be absent for the 1,7-isomer.
-
Chromatographic Separation: Develop a high-resolution HPLC method to separate the two isomers. Isomers often have slightly different polarities, allowing for separation on a C18 column with an optimized mobile phase.
-
Synthesis Control: Improving regioselectivity often requires screening different bases, solvents, and temperatures. In some cases, steric hindrance or electronic effects of substituents can favor the formation of one isomer over the other.[7]
-
Category B: Sample Handling & Analysis Artifacts
These are impurities or signals that arise from the solvents used, sample degradation, or the analytical equipment itself.
Issue B1: I observe sharp, well-defined peaks in my ¹H NMR spectrum in regions I don't expect, such as 2.50, 3.31, or 7.26 ppm.
-
Plausible Cause: Residual proton signals from deuterated NMR solvents.
-
Expertise & Causality: Deuterated solvents used for NMR are never 100% isotopically pure.[9] They always contain a small amount of the corresponding protonated solvent. For example, DMSO-d₆ will show a residual CHCl₃ peak at 2.50 ppm, and CDCl₃ will show a residual CHCl₃ peak at 7.26 ppm.[9][10] These signals are well-documented and their chemical shifts are highly predictable.
-
Diagnostic & Resolution Protocol:
-
Reference Chemical Shift Tables: Consult a standard table of NMR solvent impurities. Numerous resources are available that list the ¹H and ¹³C chemical shifts for common laboratory solvents in various deuterated solvents.[11][12]
-
Data Interpretation: Once identified, these peaks can be labeled as solvent impurities and disregarded during the structural elucidation of your compound.
-
Sample Preparation: To minimize these peaks, use high-purity deuterated solvents and ensure your sample is thoroughly dried under a high vacuum before dissolution to remove any residual synthesis or purification solvents (e.g., Ethyl Acetate, Dichloromethane), which can also appear as unexpected peaks.
-
Table 1: Common Residual Solvent Peaks in ¹H NMR
| Solvent Impurity | Chemical Shift (ppm) in DMSO-d₆ | Chemical Shift (ppm) in CDCl₃ | Multiplicity |
|---|---|---|---|
| DMSO-d₅ | 2.50 | - | pentet |
| Chloroform | - | 7.26 | singlet |
| Water (H₂O/HOD) | ~3.33 | ~1.56 | broad singlet |
| Acetone | 2.09 | 2.17 | singlet |
| Ethyl Acetate | 1.99, 4.04, 1.16 | 2.05, 4.12, 1.26 | s, q, t |
| Dichloromethane | 5.76 | 5.30 | singlet |
(Data sourced from established literature values.[9][11][12])
Issue B2: In my LC-MS analysis, I see a new peak appearing over time with a mass that is 44 Da less than my product.
-
Plausible Cause: Decarboxylation of the product.
-
Expertise & Causality: Carboxylic acids, particularly those attached to heterocyclic ring systems, can be susceptible to decarboxylation (loss of CO₂) under certain conditions, such as exposure to heat, light, or non-neutral pH.[13] This degradation pathway results in the formation of 1-methylbenzimidazole, which has a molecular weight that is 44.01 Da (the mass of CO₂) lower than the parent compound.
-
Diagnostic & Resolution Protocol:
-
Forced Degradation Study: To confirm this hypothesis, subject a small, pure sample of your material to stress conditions (e.g., heat it in solution, expose it to UV light, or adjust the pH to be strongly acidic or basic). Monitor the sample by LC-MS. An increase in the suspected degradation peak under these conditions strongly supports the decarboxylation pathway.
-
Storage & Handling: Store the compound in a cool, dark place, and protect it from light. When preparing solutions for analysis, use fresh solvents and analyze them promptly. Ensure the mobile phase pH is compatible with the analyte's stability.
-
Method Optimization: If degradation is observed during analysis, consider lowering the temperature of the autosampler and the column oven.[14]
-
General Troubleshooting Workflow
For any unexpected peak, a systematic approach is crucial. The following flowchart outlines a logical progression for identifying the source of the issue.
Caption: A systematic workflow for troubleshooting unexpected peaks.
References
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Scribd. (n.d.). Impurities in New Drug Substances - ICH Q3. Retrieved from [Link]
-
ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Mastelf. (2025, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results. Retrieved from [Link]
-
PubMed. (2007, March 16). An experimental and computational analysis on the differential role of the positional isomers of symmetric bis-2-(pyridyl)-1H-benzimidazoles as DNA binding agents. Retrieved from [Link]
-
Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. Retrieved from [Link]
-
University of Alberta. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
-
ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479. Retrieved from [Link]
-
PubMed Central. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Retrieved from [Link]
-
PubMed Central. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Retrieved from [Link]
-
PubMed. (n.d.). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Retrieved from [Link]
-
PubMed Central. (2014, July 16). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
NIH. (n.d.). Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-13C NMR Spectrum of 4-((3,5-di(1H-benzimidazol-2-yl)phenylimino)methyl)benzoic acid (BIM-PMBA). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]
-
ACS Publications. (n.d.). The Chemistry of the Benzimidazoles. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzimidazole-impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzimidazole and N‐methylbenzimidazole from o‐phenylenediamine and methanol catalyzed by Ir@YSMCNs. Reaction conditions. Retrieved from [Link]
-
Semantic Scholar. (2025, August 6). METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW). Retrieved from [Link]
-
MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]
-
TSI Journals. (2022, November 26). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]
-
Chinese Journal of Magnetic Resonance. (n.d.). NMR Spectroscopic Characterization of 2-Aryloxymethyl-1H-benzimidazole Acetic Acid Hydrazides. Retrieved from [Link]
-
Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Mebendazole-impurities. Retrieved from [Link]
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Technical Support Center: Synthesis of 1-Methyl-4-benzimidazolecarboxylic Acid
Welcome to the technical support guide for the synthesis of 1-Methyl-4-benzimidazolecarboxylic Acid. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, actionable insights to help you navigate the common challenges of this synthesis, with a primary focus on identifying and minimizing the formation of critical by-products. We will move beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes, ensuring you can optimize your synthesis for maximum purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions about the synthesis, focusing on the critical choices that dictate the purity of the final product.
Q1: What are the primary synthetic routes to 1-Methyl-4-benzimidazolecarboxylic Acid, and which is preferred for minimizing by-products?
There are two principal strategies for synthesizing N-alkylated benzimidazoles. The choice of strategy is the single most important factor in controlling by-product formation, particularly isomeric impurities.
-
Strategy A: Post-Synthesis Methylation. This involves first synthesizing the 4-benzimidazolecarboxylic acid core and then adding the methyl group in a subsequent step (N-methylation). This approach is not recommended due to poor regioselectivity. The nitrogen atoms at the 1- and 3-positions (N1 and N3) of the benzimidazole ring are tautomeric and have similar nucleophilicity. Alkylation with an agent like methyl iodide will typically result in a difficult-to-separate mixture of the desired 1-methyl-4-carboxy isomer and the undesired 1-methyl-7-carboxy isomer.[1][2]
-
Strategy B: Synthesis from a Pre-methylated Precursor. This involves starting with an o-phenylenediamine derivative that is already methylated at the desired nitrogen atom. The most common precursor for this route is 3-amino-4-(methylamino)benzoic acid . This precursor undergoes cyclization with a one-carbon source (like formic acid or an orthoformate) to yield the target molecule directly and with high regioselectivity.[3] This strategy is highly recommended as it preemptively solves the isomer problem.
Q2: I'm observing a significant amount of an isomeric by-product. What is it and how can I prevent its formation?
The most common isomeric by-product is 1-Methyl-7-benzimidazolecarboxylic acid .[1] As explained in Q1, this arises when you attempt to methylate a pre-formed 4-benzimidazolecarboxylic acid ring. The formation of this isomer is a direct consequence of the two nitrogen atoms in the imidazole ring being chemically similar, leading to competitive methylation at both sites.[4]
Prevention is best achieved through precursor control:
-
Use the Correct Starting Material: The most effective way to prevent this isomer is to use a starting material where the regiochemistry is already set. Employing 3-amino-4-(methylamino)benzoic acid ensures that the cyclization can only occur in a way that places the carboxylic acid group at the 4-position relative to the N-methyl group.
-
Advanced Catalytic Methods: While less straightforward, recent research has explored enzymatic and specialized catalytic methods for regioselective N-methylation that can favor the formation of one isomer over another, even the more sterically hindered one.[4][5] However, for most applications, precursor control (Strategy B) is more practical and cost-effective.
Q3: My final product shows signs of decarboxylation. What causes this and how can it be avoided?
Decarboxylation is the loss of the carboxylic acid group as carbon dioxide (CO₂), resulting in the formation of 1-methylbenzimidazole as a by-product.[6] This reaction is primarily driven by excessive heat.[7] Aromatic carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures used during reaction workup or purification.[6][8]
Mitigation Strategies:
-
Temperature Control: Avoid excessive temperatures during the cyclization step. While heating is necessary to drive the reaction, prolonged exposure to temperatures above what is required can initiate decarboxylation. Typical Phillips-type condensations are run at reflux in mineral acids, but conditions should be carefully optimized.[3]
-
Work-up Conditions: Be cautious during solvent removal. Using a rotary evaporator at high temperatures to remove high-boiling solvents (like DMF or DMSO) can lead to product degradation. Use the lowest possible temperature and pressure for solvent evaporation.
-
Avoid Harsh Basicity at High Temperatures: While neutralization is necessary, prolonged heating in a strongly basic solution during workup should be avoided.
Q4: What is the role of the catalyst in this synthesis, and how does its choice affect purity?
In the condensation of an o-phenylenediamine with a carboxylic acid (the Phillips-Ladenburg reaction), a catalyst is typically required to facilitate the dehydration and cyclization steps.[3][9]
-
Acid Catalysts: Mineral acids (like HCl) or sulfonic acids (like p-TsOH) are commonly used.[9] They protonate the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the diamine. The choice of acid and its concentration can impact reaction time and the formation of side products. Overly harsh acidic conditions can sometimes lead to degradation.
-
Modern Catalysts: More recent methods utilize a range of catalysts to achieve higher yields under milder conditions.[10] These can include Lewis acids or heterogeneous catalysts like supported gold nanoparticles, which can promote the reaction at or near room temperature, thereby reducing the risk of thermally-induced by-products like decarboxylation.[11] The use of milder, more efficient catalysts directly contributes to higher product purity by minimizing the conditions that lead to side reactions.
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental issues.
| Problem / Observation | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield of Final Product | 1. Incomplete reaction. 2. Sub-optimal reaction temperature or time. 3. Inefficient catalyst. 4. Product loss during work-up/purification. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of starting materials. Extend reaction time if necessary.[10] 2. Optimize Conditions: Systematically screen temperatures. For acid-catalyzed reactions, reflux is common, but ensure you are not exceeding the necessary temperature to avoid degradation.[3] 3. Catalyst Choice: Ensure your acid catalyst is active. Consider screening alternative catalysts like p-TsOH or using a modern catalytic system for milder conditions.[9][10] 4. pH Control During Precipitation: The product is amphoteric. Ensure you are adjusting the pH carefully to its isoelectric point during work-up to maximize precipitation and minimize its solubility in the aqueous phase. |
| Presence of Unreacted Starting Materials | 1. Insufficient reaction time or temperature. 2. Poor mixing/heterogeneity. 3. Deactivated catalyst. | 1. Drive Reaction to Completion: As above, monitor the reaction and ensure it has run to completion before initiating work-up. 2. Ensure Homogeneity: Use a solvent system in which all reactants are fully soluble at the reaction temperature. Ensure vigorous stirring throughout the reaction. 3. Use Fresh Catalyst: If using a mineral acid, ensure it is of the correct concentration. Some catalysts can be sensitive to moisture. |
| Formation of Colored Impurities | 1. Oxidation of the o-phenylenediamine precursor. 2. Side reactions at high temperatures. | 1. Use High-Purity Starting Materials: o-Phenylenediamines are susceptible to air oxidation, which can form highly colored polymeric impurities. Use freshly purified starting materials or store them under an inert atmosphere (Nitrogen or Argon).[10] 2. Maintain Inert Atmosphere: Running the reaction under an inert atmosphere can prevent oxidative side reactions. 3. Purification: Treat the crude product solution with activated charcoal during recrystallization to adsorb colored impurities.[12] |
| Product Fails to Precipitate or Crystallize | 1. Incorrect pH for precipitation. 2. Presence of soluble impurities inhibiting crystallization. 3. Supersaturation. | 1. Fine-Tune pH: Slowly adjust the pH of the aqueous solution during work-up. Use a pH meter to find the point of maximum precipitation. 2. Purification: If the crude product is an oil, attempt to purify it via column chromatography first to remove impurities. The purified fractions are more likely to crystallize.[10] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution slowly in an ice bath to overcome supersaturation. |
Section 3: Visualization of Synthetic Pathways
Understanding the competing reaction pathways is crucial for troubleshooting by-product formation.
Caption: Reaction pathways for 1-Methyl-4-benzimidazolecarboxylic Acid synthesis.
Section 4: Recommended Experimental Protocol
This protocol is optimized for high purity and regioselectivity by utilizing a pre-methylated precursor.
Caption: Recommended workflow for high-purity synthesis.
Step-by-Step Methodology:
Materials:
-
3-amino-4-(methylamino)benzoic acid (1.0 eq)
-
Formic acid (≥98%) (1.5 eq)
-
4M Hydrochloric Acid
-
10% Sodium Hydroxide solution
-
Ethanol, Deionized Water, Diethyl Ether
-
Activated Charcoal
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-4-(methylamino)benzoic acid (1.0 eq) and formic acid (1.5 eq).
-
Rationale: Using a slight excess of formic acid ensures the reaction goes to completion. Formic acid serves as the source for the C2 carbon of the benzimidazole ring.[12]
-
-
Catalysis and Cyclization: Slowly add 4M hydrochloric acid to the mixture. The amount should be sufficient to create a stirrable slurry. Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring.
-
Rationale: The acid catalyzes the condensation between the amine and the carboxylic acid, followed by the intramolecular cyclization and dehydration to form the imidazole ring.[3] Refluxing provides the necessary activation energy for the reaction.
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase) until the starting diamine spot has been completely consumed (typically 2-4 hours).
-
Isolation and Neutralization: Once complete, cool the reaction mixture to room temperature. Slowly and carefully add 10% sodium hydroxide solution with stirring in an ice bath to neutralize the acid. Adjust the pH to the isoelectric point of the product (typically around pH 6-7), at which point the product will precipitate out of the solution.
-
Rationale: The product is soluble in both strong acid (as a hydrochloride salt) and strong base (as a sodium carboxylate). Neutralization brings the molecule to its least soluble zwitterionic or neutral state, maximizing precipitation.
-
-
Purification: Collect the crude solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and cold diethyl ether (to remove non-polar organic impurities).
-
Recrystallization: For high purity, dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal and heat for another 15 minutes. Filter the hot solution through celite to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Rationale: Recrystallization is a highly effective method for removing trace impurities, leading to a product with high purity suitable for pharmaceutical applications.
-
References
-
Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry. [Link]
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Varma, R. S. (2016). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. RSC Advances. [Link]
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Bansal, R. K. (2019). Review On Synthesis Of Benzimidazole From O-phenyldiamine. International Journal of Advance Research, Ideas and Innovations in Technology. [Link]
-
MySkinRecipes (n.d.). 1-Methyl-4-benzimidazolecarboxylic Acid. MySkinRecipes Product Page. [Link]
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CUTM Courseware (n.d.). To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware. [Link]
-
Karthikeyan, C., et al. (2019). Optimization of the reaction conditions for synthesis of 2-(5-(4-chlorophenyl)furan-2-yl)-1H-benzo[d]imidazole. ResearchGate. [Link]
-
Fadeeva, V. I., et al. (2025). Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions. Russian Journal of General Chemistry. [Link]
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Kumar, A., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
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Organic Chemistry Portal (2023). Benzimidazole synthesis. Organic Chemistry Portal. [Link]
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Unknown Author (2025). METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW). ResearchGate. [Link]
-
FAQ (n.d.). What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid?. Chemical Synthesis FAQ. [Link]
-
ResearchGate (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. [Link]
-
Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Journal of Organic Chemistry. [Link]
-
Contreras-Cadena, D. A., et al. (2025). Decarboxylation process of 1H-benzimidazole-2-carboxylic acid. ResearchGate. [Link]
-
Pateraki, M., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts. [Link]
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Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Semantic Scholar. [Link]
-
Wikipedia (n.d.). Decarboxylation. Wikipedia. [Link]
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Kumar, S., et al. (2012). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. Tetrahedron Letters. [Link]
-
Richter, M. N., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Acta Crystallographica Section E. [Link]
-
Unknown Author (n.d.). Regioselective N-methylation of functionalized benzimidazoles on a preparative scale. ResearchGate. [Link]
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Organic Chemistry Portal (n.d.). Decarboxylation. Organic Chemistry Portal. [Link]
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Unknown Author (n.d.). Reaction Optimization for Benzimidazole. ResearchGate. [Link]
-
Al-qaradawi, S. Y. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]
-
Unknown Author (2025). Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. ResearchGate. [Link]
-
Clark, J. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. [Link]
-
Schmermund, L., et al. (2019). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie. [Link]
-
Van Den Berge, E., & Robiette, R. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. DIAL@UCLouvain. [Link]
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- 1. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Biological Activity of 1-Methyl-4-benzimidazolecarboxylic Acid
Last Updated: January 2, 2026
This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1-Methyl-4-benzimidazolecarboxylic Acid. The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to natural purines, which allows it to interact with a wide array of biological targets.[1] This versatility has led to its incorporation into numerous FDA-approved drugs for a variety of conditions.[2][3]
This document provides a structured approach to troubleshooting common experimental challenges and offers strategies for enhancing the biological activity of this specific benzimidazole derivative.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and issues encountered during the preliminary stages of experimentation.
Q1: My initial screens show low or inconsistent biological activity for 1-Methyl-4-benzimidazolecarboxylic Acid. What are the first troubleshooting steps?
A1: Low or inconsistent activity can stem from several factors. Before pursuing complex chemical modifications, verify these fundamental parameters:
-
Compound Solubility: Poor solubility is a primary culprit for low bioactivity in aqueous assay buffers.[4] The carboxylic acid moiety makes the solubility of 1-Methyl-4-benzimidazolecarboxylic Acid highly pH-dependent.[5] Direct addition of a concentrated DMSO stock can cause the compound to precipitate, an issue known as "solvent shock."[6] Confirm the compound is fully dissolved in your final assay medium.
-
Compound Purity and Stability: Verify the purity of your compound via LC-MS or NMR. Impurities can inhibit or interfere with the assay. Also, assess the compound's stability in your assay buffer over the experiment's duration. Benzimidazole cores can be susceptible to degradation under certain conditions.
-
Assay Controls: Ensure all controls (vehicle, positive, negative) are behaving as expected. A high concentration of the vehicle solvent (e.g., DMSO > 0.5%) can be toxic to cells or inhibit enzyme activity, confounding results.[6]
Q2: How can I improve the solubility of 1-Methyl-4-benzimidazolecarboxylic Acid for my biological assays?
A2: Improving solubility is critical for obtaining reliable data. Consider the following tiered approach:
-
pH Adjustment: As a carboxylic acid, the compound's solubility will dramatically increase at a pH above its pKa (typically 3.5-4.5 for carboxylic acids).[5] If your assay can tolerate it, increasing the buffer pH to 7.4 or higher will deprotonate the carboxyl group, forming a more soluble carboxylate salt.
-
Co-solvents: While DMSO is common, other co-solvents like ethanol or polyethylene glycol (PEG) can be used. Always test for solvent tolerance in your specific assay and keep final concentrations low.[6]
-
Salt Formation: Synthesizing a salt form of the compound (e.g., a sodium or potassium salt) can significantly enhance aqueous solubility.[6][7] This is a common strategy in drug development to improve dissolution rates.[4]
-
Formulation Aids: For in vivo studies or complex cellular assays, formulation with agents like cyclodextrins (e.g., HPβCD) can encapsulate the molecule and dramatically increase apparent solubility.[6]
Q3: I'm planning to synthesize derivatives to improve activity. What are the key structural features of 1-Methyl-4-benzimidazolecarboxylic Acid to target for modification?
A3: The benzimidazole scaffold offers several positions for modification. The most common and impactful sites are:
-
The Carboxylic Acid (Position 4): This is a critical interaction point. Converting it to an ester or an amide can drastically alter properties. Esters, being more lipophilic, can improve cell permeability (acting as a prodrug), while amides can introduce new hydrogen bonding interactions.[8][9]
-
The Benzene Ring (Positions 5, 6, 7): The electronic properties of this ring are crucial. Adding electron-withdrawing groups (e.g., halogens like -Cl, -F, or a nitro group -NO2) or electron-donating groups can modulate the compound's interaction with its biological target.[10][11][12]
-
The Imidazole Ring (Position 2): This position is a common site for adding larger substituents to explore the binding pocket of the target protein. Structure-activity relationship (SAR) studies often reveal that substitution at this position significantly influences activity.[13]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Issue - Sub-optimal Potency and Efficacy
If initial troubleshooting confirms solubility is not the limiting factor, the next step is to enhance the molecule's intrinsic activity through structural modification.
Underlying Cause: The parent molecule may have a suboptimal fit in the target's binding pocket or lack key interactions (e.g., hydrogen bonds, hydrophobic contacts) required for high-affinity binding. The benzimidazole scaffold's activity is highly dependent on the nature and position of its substituents.[13][14]
Systematic Solution:
-
Strategy 1: Prodrug Approach via Carboxylic Acid Modification. The anionic charge of the carboxylate group at physiological pH can hinder cell membrane permeability. Masking this group as a lipophilic ester can improve cell entry. The ester is then cleaved by intracellular esterases to release the active carboxylic acid.[15][16]
-
Workflow Diagram: Prodrug Strategy
Prodrug strategy for enhancing cellular uptake. -
Experimental Protocol: Synthesis of a Methyl Ester Prodrug
-
Dissolution: Dissolve 1-Methyl-4-benzimidazolecarboxylic Acid (1.0 eq) in anhydrous methanol.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride, dropwise) at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
-
Workup: Neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography.
-
Validation: Confirm the structure of the methyl ester using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
-
Strategy 2: Structure-Activity Relationship (SAR) Exploration. Modify the benzimidazole core to improve target engagement.
-
Experimental Protocol: Amide Synthesis for SAR
-
Activation: Convert the carboxylic acid to an acyl chloride. Suspend the acid (1.0 eq) in dichloromethane (DCM) with a catalytic amount of DMF. Add oxalyl chloride (1.2 eq) dropwise at 0°C and stir for 2-3 hours at room temperature.[17]
-
Coupling: In a separate flask, dissolve the desired amine (e.g., benzylamine, piperidine) (1.1 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in DCM.
-
Reaction: Add the acyl chloride solution dropwise to the amine solution at 0°C. Allow the reaction to proceed at room temperature overnight.
-
Purification: Perform a standard aqueous workup and purify the resulting amide by column chromatography or recrystallization.
-
-
Data Summary: Hypothetical SAR Table This table illustrates how to organize data to deduce SAR.
-
| Compound | Modification | Position | In Vitro Potency (IC₅₀, nM) | Cellular Activity (EC₅₀, nM) |
| Parent | -COOH | 4 | 1500 | >10,000 |
| Derivative 1 | -COOCH₃ | 4 | 1450 | 2500 |
| Derivative 2 | -CONH-benzyl | 4 | 800 | 950 |
| Derivative 3 | Parent + 6-Chloro | 6 | 750 | >10,000 |
| Derivative 4 | Deriv. 2 + 6-Chloro | 4, 6 | 50 | 85 |
Guide 2: Issue - Inconsistent or Non-reproducible Results
Underlying Cause: This often points to issues with compound handling, solution stability, or assay interference.
Systematic Solution:
-
Verify Solution Preparation: Always prepare stock solutions fresh in high-quality anhydrous DMSO.[6] When diluting into aqueous buffer, do so serially or use an intermediate solvent to prevent precipitation.
-
Test for Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or interfere with optical readouts.
-
Protocol: Dynamic Light Scattering (DLS)
-
Prepare the compound in the final assay buffer at various concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Analyze the samples using a DLS instrument.
-
The presence of particles with a radius >100 nm is indicative of aggregation.
-
If aggregation is detected, consider adding a small amount of non-ionic surfactant (e.g., 0.01% Triton X-100) to the assay buffer, if compatible with the biological system.
-
-
-
Control for Assay Interference: Benzimidazole scaffolds can sometimes interfere with fluorescence-based assays.
-
Protocol: Interference Counter-Screen
-
Run the assay in the absence of the target enzyme or cells.
-
Add your compound at the highest test concentration.
-
A significant change in signal (fluorescence or absorbance) indicates direct interference with the reporter probe.
-
-
Troubleshooting Workflow: Inconsistent Results
Workflow for diagnosing inconsistent experimental results.
-
References
-
Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Medicinal Chemistry.[Link]
-
Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry.[Link]
-
Benzimidazole scaffold as a versatile biophore in drug discovery: A review. Chemistry & Biology Interface.[Link]
-
Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Benzimidazole Derivatives. 2. Synthesis and Structure−Activity Relationships of New Azabicyclic Benzimidazole-4-carboxylic Acid Derivatives with Affinity for Serotoninergic 5-HT3 Receptors. Journal of Medicinal Chemistry.[Link]
-
Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed.[Link]
-
Prodrugs of Carboxylic Acids. Semantic Scholar.[Link]
-
Prodrugs of Carboxylic Acids | Request PDF. ResearchGate.[Link]
-
Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences.[Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules.[Link]
-
Synthesis, In Silico Designing, Microbiological Evaluation and Structure Activity Relationship of Novel Amide Derivatives of 1-(2,4-Dinitrophenyl)-2-(3-Methylbenzo[b]Thiophen-6-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid. Polycyclic Aromatic Compounds.[Link]
-
Diverse biological activities of benzimidazole derivatives. ResearchGate.[Link]
-
Benzimidazole derivatives. 2. Synthesis and structure-activity relationships of new azabicyclic benzimidazole-4-carboxylic acid derivatives with affinity for serotoninergic 5-HT(3) receptors. Semantic Scholar.[Link]
-
Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules.[Link]
- Prodrug derivatives of carboxylic acid drugs.
-
Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Pharmaceutics.[Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Journal of Inflammation Research.[Link]
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- 5. researchgate.net [researchgate.net]
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- 7. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. isca.me [isca.me]
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- 14. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
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- 17. Page loading... [guidechem.com]
Technical Support Center: A Guide to Scaling Up the Synthesis of 1-Methyl-4-benzimidazolecarboxylic Acid
Introduction: Welcome to the technical support center for the synthesis and scale-up of 1-Methyl-4-benzimidazolecarboxylic Acid. This molecule is a vital building block in medicinal chemistry and drug development, often serving as a key intermediate for more complex active pharmaceutical ingredients (APIs). Transitioning a synthetic route from the laboratory bench to a pilot plant or manufacturing scale introduces significant challenges, from thermal management and mixing efficiency to impurity profiling and process safety.
This guide is designed for researchers, chemists, and process development professionals. It provides not just procedural steps but also the underlying rationale for key decisions, troubleshooting advice for common pitfalls, and a framework for developing a robust, scalable process. Our approach is grounded in established chemical principles and field-proven insights to ensure both scientific integrity and practical applicability.
Section 1: Synthesis Overview and Core Mechanism
The most common and scalable approach to synthesizing benzimidazole cores is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[1][2] For our target molecule, 1-Methyl-4-benzimidazolecarboxylic Acid, a plausible and efficient route involves the cyclocondensation of 3-amino-4-(methylamino)benzoic acid with formic acid.
The reaction proceeds via initial formation of a formamide intermediate, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the aromatic benzimidazole ring. Understanding this mechanism is critical for troubleshooting, as it highlights the importance of acid catalysis and water removal.
Caption: Reaction mechanism for the synthesis of 1-Methyl-4-benzimidazolecarboxylic Acid.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this synthesis? A1: When scaling up, the most critical parameters shift from simple reaction monitoring to process control. Key factors include:
-
Temperature Control: The cyclization and dehydration steps can be exothermic. On a large scale, inefficient heat dissipation can lead to temperature spikes, causing side reactions or product degradation. A jacketed reactor with precise temperature control is essential.
-
Reagent Addition Rate: Slow, controlled addition of one reagent to another (e.g., formic acid) is crucial for managing the reaction exotherm and preventing localized high concentrations of reactants, which can promote impurity formation.
-
Mixing Efficiency: Inadequate mixing in large reactors can lead to non-homogenous reaction conditions, resulting in lower yields and inconsistent product quality. The choice of impeller type and agitation speed must be validated to ensure proper mass and heat transfer.
-
Water Removal: As dehydration drives the final step of the reaction, the presence of excess water can inhibit full conversion. Using a Dean-Stark trap or a high-boiling point solvent can be effective on a larger scale.
Q2: Which acid catalyst is recommended for scale-up, and why? A2: While strong mineral acids like HCl can be used, they often lead to corrosive conditions and difficult work-ups. For scale-up, solid acid catalysts or milder organic acids are often preferred.
-
Polyphosphoric Acid (PPA): PPA is highly effective as it serves as both the acidic catalyst and a dehydrating agent.[1] However, its high viscosity can make stirring difficult at scale, and the work-up requires quenching large amounts into water, which is a highly exothermic process that must be carefully controlled.
-
p-Toluenesulfonic Acid (p-TsOH): This is often a good compromise. It is an effective catalyst, easier to handle than PPA, and can be used in smaller quantities.[1][3] It is also compatible with solvents like toluene, allowing for azeotropic removal of water.
Q3: What are the primary safety concerns associated with this process at scale? A3: Safety is paramount. Key hazards include:
-
Corrosive Reagents: Formic acid, PPA, and p-TsOH are corrosive. Appropriate personal protective equipment (PPE) and materials of construction for the reactor (e.g., glass-lined steel) are necessary.
-
Exothermic Reactions: As mentioned, the potential for a thermal runaway must be assessed. A reaction calorimetry study is highly recommended before proceeding to a large scale to understand the heat flow of the reaction.
-
Handling of Powders: The starting material, 3-amino-4-(methylamino)benzoic acid, is a powder. During charging of the reactor, dust inhalation should be minimized through proper ventilation and PPE.
Section 3: Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis (10 g)
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 3-amino-4-(methylamino)benzoic acid (10.0 g, 60.2 mmol).
-
Reagent Addition: Add 100 mL of toluene, followed by p-toluenesulfonic acid monohydrate (1.14 g, 6.0 mmol, 0.1 eq).
-
Reaction: Begin stirring and add formic acid (4.6 mL, 120.4 mmol, 2.0 eq). Heat the mixture to reflux (approx. 110-115 °C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. A precipitate should form. Filter the solid crude product and wash it with cold toluene (2 x 20 mL).
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 1-Methyl-4-benzimidazolecarboxylic Acid. Dry the product under vacuum at 60 °C.
Protocol 2: Pilot-Scale Synthesis (1.0 kg)
-
Reactor Setup: Charge a 20 L glass-lined reactor with 3-amino-4-(methylamino)benzoic acid (1.0 kg, 6.02 mol). Ensure the reactor is inerted with a nitrogen atmosphere.
-
Solvent Addition: Add 10 L of toluene and p-toluenesulfonic acid monohydrate (114 g, 0.60 mol, 0.1 eq).
-
Controlled Reagent Addition: Begin agitation at a moderate speed (e.g., 100-150 RPM). Using a dosing pump, add formic acid (460 mL, 12.04 mol, 2.0 eq) over a period of 1 hour, monitoring the internal temperature. Do not allow the temperature to rise above 40 °C during the addition.
-
Reaction & Azeotropic Distillation: After the addition is complete, slowly heat the reactor contents to reflux. Collect the water/toluene azeotrope using a Dean-Stark trap to drive the reaction to completion.
-
Monitoring & Completion: Continue reflux for 8-12 hours, or until in-process control (e.g., HPLC) shows <1% of the starting material remaining.
-
Cooling & Isolation: Cool the reactor to 20-25 °C over 2-3 hours. The product will precipitate. Centrifuge or filter the resulting slurry.
-
Washing: Wash the filter cake with cold toluene (2 x 2 L) followed by a water wash (1 x 2 L) to remove residual p-TsOH.
-
Drying: Dry the purified product in a vacuum oven at 70-80 °C until constant weight is achieved.
Section 4: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up process.
Problem Area: Low Yield & Incomplete Conversion
-
Q: My reaction has stalled with significant starting material remaining after the recommended time. What's the cause?
-
A: This is a common issue. Possible Cause 1: Insufficient Dehydration. Water is a byproduct of the reaction; its presence can inhibit the final cyclization step. On a larger scale, ensure your azeotropic distillation is efficient. Check for leaks in the system or inefficient condenser performance. Possible Cause 2: Catalyst Inactivity. The catalyst (p-TsOH) may be of poor quality or used in insufficient amounts. Consider adding an additional small portion of the catalyst if the reaction has truly stalled. Solution: Increase the reaction temperature slightly if possible, and ensure vigorous reflux is maintained to effectively remove water. Verify catalyst quality on a small scale before use in the main batch.[4][5]
-
Problem Area: Impurity Formation
-
Q: My final product is a dark brown or black color, not off-white. What happened?
-
A: This is almost always due to oxidation. Cause: o-Phenylenediamines are highly susceptible to air oxidation, especially at elevated temperatures, which forms highly colored polymeric impurities.[4] Solution: Ensure the reaction is run under a strictly inert atmosphere (nitrogen or argon) from start to finish. If the color is already present in the crude product, it can often be removed by treating a solution of the product with activated carbon, followed by hot filtration.[4]
-
-
Q: HPLC analysis shows an impurity with a higher molecular weight. What could it be?
-
A: This could be a disubstituted side product. Cause: If an aldehyde were used instead of formic acid, the formation of a 1,2-disubstituted benzimidazole is a common side reaction.[4] While less common with formic acid, impurities in the starting materials or side reactions at high temperatures could lead to unexpected condensations. Solution: Purify your starting materials before use. Running the reaction at the lowest effective temperature can help minimize side product formation. Careful control of stoichiometry is also crucial.[4]
-
Problem Area: Purification & Isolation
-
Q: During the cooling and precipitation step, my product oiled out instead of crystallizing. How can I fix this?
-
A: Oiling out occurs when a compound precipitates from a solution above its melting point or when it has a high affinity for the solvent. Solution 1: Slow Cooling. Implement a controlled, slow cooling ramp in the reactor (e.g., 10-15 °C per hour). This gives the molecules time to orient into a crystal lattice. Solution 2: Seeding. If you have a small amount of crystalline product from a previous batch, add it to the reactor once the solution is supersaturated to induce crystallization. Solution 3: Anti-Solvent. Consider a solvent/anti-solvent system for crystallization. For example, dissolving the crude product in a minimal amount of a good solvent (like ethanol) and then slowly adding a poor solvent (like water or hexane) can promote the formation of a crystalline solid.[6]
-
-
Q: My final product has a low pH and contains residual p-TsOH. How can I improve its removal?
-
A: Residual acid is detrimental to the stability and purity of the final product. Solution: An acid-base work-up can be very effective. Since benzimidazoles are basic, you can dissolve the crude product in an organic solvent and extract it into an acidic aqueous solution. Then, neutralize the aqueous layer to precipitate the purified product, leaving non-basic impurities behind.[4] Alternatively, for the solid product, a slurry wash with a dilute sodium bicarbonate solution, followed by a water wash, can effectively neutralize and remove the residual acid. Be cautious, as effervescence (CO2 release) will occur.
-
Section 5: Data & Visualization
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1.0 kg) | Rationale for Change |
| Starting Material | 10.0 g | 1.0 kg | 100x Scale-Up |
| Solvent Volume | 100 mL (10 vol) | 10 L (10 vol) | Maintained solvent ratio for consistent concentration. |
| Catalyst (p-TsOH) | 1.14 g (0.1 eq) | 114 g (0.1 eq) | Maintained catalytic loading. |
| Formic Acid | 4.6 mL (2.0 eq) | 460 mL (2.0 eq) | Maintained stoichiometry. |
| Addition Time | ~1 minute | 1 hour | Controlled addition to manage exotherm at scale. |
| Reaction Time | 4-8 hours | 8-12 hours | Longer time at scale can be due to heat/mass transfer limitations. |
| Work-up | Gravity/Vacuum Filtration | Centrifugation/Nutsche Filter | Equipment appropriate for handling large solid quantities. |
| Expected Yield | 75-85% | 70-80% | Slight decrease in yield is common during initial scale-up. |
Diagrams
Caption: General experimental workflow for the scaled-up synthesis.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
- Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids - PMC - NIH. (n.d.). National Institutes of Health.
- Overcoming challenges in the synthesis of substituted benzimidazoles - Benchchem. (n.d.). BenchChem.
- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide - Benchchem. (n.d.). BenchChem.
- Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (2023). Royal Society of Chemistry.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. (n.d.). National Institutes of Health.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (n.d.). MDPI.
- Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH. (n.d.). National Institutes of Health.
- Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - RSC Advances (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. (2023). Semantic Scholar.
- Technical Support Center: Troubleshooting Benzimidazole Synthesis - Benchchem. (n.d.). BenchChem.
- troubleshooting guide for low conversion rates in benzimidazole synthesis - Benchchem. (n.d.). BenchChem.
Sources
Technical Support Center: Strategies to Address Poor Cell Permeability of 1-Methyl-4-benzimidazolecarboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for a common challenge encountered in experimental settings: the poor cell permeability of 1-Methyl-4-benzimidazolecarboxylic Acid. Our goal is to equip you with the foundational knowledge and actionable protocols to overcome this hurdle and advance your research.
Understanding the Challenge: The Physicochemical Barriers of 1-Methyl-4-benzimidazolecarboxylic Acid
1-Methyl-4-benzimidazolecarboxylic Acid possesses a carboxylic acid functional group. At physiological pH (around 7.4), this group will be predominantly deprotonated, carrying a negative charge. This ionization significantly increases the molecule's polarity and hydrophilicity, making it difficult to passively diffuse across the lipophilic (fatty) cell membrane.[4] Molecules with a high number of hydrogen bond donors and acceptors also tend to have lower permeability.[1][2][3][4][5]
A key predictor of a compound's permeability is its octanol-water partition coefficient (LogP), which measures its lipophilicity. While specific experimental data for 1-Methyl-4-benzimidazolecarboxylic acid is scarce, we can look at its isomers for which data is available. For instance, 1H-benzimidazole-4-carboxylic acid has a calculated XLogP3-AA of 1.[6] This relatively low value indicates a preference for an aqueous environment over a lipid one, which is consistent with poor membrane permeability.
In essence, 1-Methyl-4-benzimidazolecarboxylic Acid is likely to be a classic example of a molecule that struggles to pass through the cell membrane due to its charge and polarity at physiological pH.
Troubleshooting & Optimization Strategies
Here, we present a series of troubleshooting strategies, ranging from chemical modification to advanced formulation techniques, to enhance the cell permeability of 1-Methyl-4-benzimidazolecarboxylic Acid.
Strategy 1: Prodrug Synthesis - Masking the Carboxylic Acid
Causality: The most direct way to address the issue of the charged carboxylate group is to temporarily mask it with a less polar, lipophilic moiety. This creates a "prodrug" that is more capable of crossing the cell membrane. Once inside the cell, endogenous enzymes, such as esterases, cleave the masking group, releasing the active 1-Methyl-4-benzimidazolecarboxylic Acid. The most common approach for carboxylic acids is esterification.[7]
This protocol describes a general method for the synthesis of an ethyl ester of 1-Methyl-4-benzimidazolecarboxylic Acid.
Materials:
-
1-Methyl-4-benzimidazolecarboxylic Acid
-
Absolute Ethanol (large excess, to serve as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as a catalyst
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-Methyl-4-benzimidazolecarboxylic Acid in a large excess of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution while stirring.
-
Reflux: Attach a condenser and heat the mixture to reflux for several hours (e.g., 4-8 hours). The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add the mixture to a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as CO₂ evolution will cause foaming.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Strategy 2: Formulation with Lipid-Based Delivery Systems
Causality: Encapsulating the drug in a lipid-based carrier can facilitate its transport across the cell membrane. Nanoemulsions are a particularly effective type of lipid-based system. They are oil-in-water emulsions with very small droplet sizes (typically under 200 nm), which can enhance drug solubilization and provide a large surface area for absorption.[8][9][10][11][12][13][14][15]
Materials:
-
1-Methyl-4-benzimidazolecarboxylic Acid
-
Oil phase (e.g., medium-chain triglycerides like Capryol 90, or a natural oil like pine nut oil)[9]
-
Surfactant (e.g., a non-ionic surfactant like Cremophor RH 40 or Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP or ethanol)
-
Aqueous phase (e.g., phosphate-buffered saline, PBS)
-
High-pressure homogenizer or a probe sonicator
Procedure:
-
Preparation of Phases:
-
Oil Phase: Dissolve the 1-Methyl-4-benzimidazolecarboxylic Acid in the chosen oil. Gentle heating may be required to aid dissolution. Add the surfactant and co-surfactant to the oil phase and mix thoroughly.
-
Aqueous Phase: Prepare the aqueous phase (e.g., PBS).
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring vigorously. This will form a coarse emulsion.
-
-
Homogenization:
-
Subject the coarse emulsion to high-energy emulsification using a high-pressure homogenizer or a probe sonicator to reduce the droplet size to the nano-range.[9]
-
-
Characterization:
-
The resulting nanoemulsion should be characterized for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Drug loading and encapsulation efficiency should also be determined.
-
Strategy 3: Complexation with Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility and potentially their permeability.[16][17][18][19][20] By encapsulating the lipophilic part of the drug, the cyclodextrin can carry it through the aqueous environment to the cell surface, where the complex can dissociate, allowing the drug to partition into the cell membrane.
Materials:
-
1-Methyl-4-benzimidazolecarboxylic Acid
-
β-Cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
50% Ethanol in water
Procedure:
-
Wetting the Cyclodextrin: Place the cyclodextrin in a mortar and add a small amount of 50% ethanol to form a paste.[20]
-
Drug Incorporation: Slowly add the 1-Methyl-4-benzimidazolecarboxylic Acid to the paste while triturating continuously.
-
Kneading: Continue kneading for a specified period (e.g., 60 minutes) to ensure thorough mixing and complex formation.[20]
-
Drying: The resulting paste is then dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization and Sieving: The dried complex is pulverized and passed through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: The formation of the inclusion complex should be confirmed using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).
Frequently Asked Questions (FAQs)
Q1: My compound is still showing low permeability even after forming a prodrug. What should I do?
A1: If a simple ester prodrug is not effective enough, consider more advanced prodrug strategies. For example, you could synthesize a series of esters with varying alkyl chain lengths to find the optimal lipophilicity. Alternatively, you could explore "double prodrugs" where the ester is further modified to enhance stability or solubility.[7] Also, ensure that the chosen ester is readily cleaved by intracellular esterases. You can test this by incubating the prodrug with cell lysates and monitoring the release of the parent compound.
Q2: I'm having trouble forming a stable nanoemulsion. What are the common pitfalls?
A2: Nanoemulsion stability is highly dependent on the formulation components and preparation process. Common issues include:
-
Incorrect Surfactant/Oil Ratio: The ratio of surfactant to oil is critical. You may need to screen different ratios to find the optimal one for your system.
-
Inadequate Homogenization: Insufficient energy input during homogenization will result in larger droplet sizes and lower stability. Ensure your homogenizer is functioning correctly and optimize the homogenization time and pressure.
-
Component Immiscibility: Ensure that your drug is fully dissolved in the oil phase and that the chosen surfactant is appropriate for the oil.
Q3: How do I know if I have successfully formed a cyclodextrin inclusion complex?
A3: The formation of an inclusion complex can be confirmed by several analytical techniques:
-
Phase Solubility Studies: An increase in the solubility of your compound in the presence of increasing concentrations of cyclodextrin is a strong indicator of complex formation.
-
Spectroscopic Methods: Changes in the UV-Vis, fluorescence, or NMR spectra of your compound upon addition of cyclodextrin can confirm complexation.
-
Thermal Analysis (DSC): The disappearance or shifting of the melting endotherm of your compound in the DSC thermogram of the complex is evidence of its inclusion within the cyclodextrin cavity.
-
X-ray Diffraction (XRD): A change from a crystalline to an amorphous pattern in the XRD of the complex compared to the physical mixture of the drug and cyclodextrin suggests inclusion.
Q4: Which permeability enhancement strategy is the best for my compound?
A4: The "best" strategy depends on several factors, including the specific properties of your compound, the intended application, and the resources available. The decision tree below can help guide your choice.
Decision-Making Workflow for Permeability Enhancement
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 6. 1H-benzimidazole-4-carboxylic acid | C8H6N2O2 | CID 2771758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 8. Facile methodology of nanoemulsion preparation using oily polymer for the delivery of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. briefs.techconnect.org [briefs.techconnect.org]
- 10. jocpr.com [jocpr.com]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. Nanoemulsion-based delivery systems for poorly water-soluble bioactive compounds: Influence of formulation parameters on Polymethoxyflavone crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. humapub.com [humapub.com]
- 18. eijppr.com [eijppr.com]
- 19. researchgate.net [researchgate.net]
- 20. ijrpc.com [ijrpc.com]
Technical Support Center: Refining Purification Protocols for 1-Methyl-4-benzimidazolecarboxylic Acid
Welcome to the technical support center for 1-Methyl-4-benzimidazolecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining purification protocols. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification workflows effectively.
Core Purification Principles: Understanding the Molecule
1-Methyl-4-benzimidazolecarboxylic Acid is a heterocyclic compound featuring a rigid benzimidazole core, a carboxylic acid group, and a methyl group. Its purification strategy is dictated by these features:
-
Acidity (pKa): The carboxylic acid moiety is the primary handle for purification. The compound's solubility is highly pH-dependent. It is significantly more soluble in basic aqueous solutions (pH > pKa) where it forms the carboxylate salt, and less soluble in acidic solutions (pH < pKa) where it exists in its neutral, protonated form.
-
Polarity and Solubility: The combination of the polar carboxylic acid and the moderately polar benzimidazole ring makes the molecule soluble in polar organic solvents like DMSO and methanol, with limited solubility in water when in its neutral form.[1][2] The rigid, planar structure of the benzimidazole core makes it an excellent candidate for crystallization.[3]
Recommended Purification Protocols
Protocol 1: Recrystallization (Primary Method)
Recrystallization is the most effective and recommended method for purifying 1-Methyl-4-benzimidazolecarboxylic Acid, leveraging differences in solubility between the target compound and its impurities at varying temperatures.[4]
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] Test small batches with the solvents listed in Table 1. Ethanol or an ethanol/water mixture is often a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent incrementally until the solid just dissolves.[5] If colored impurities are present, this is the stage to add a small amount of activated carbon.[6]
-
Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[4]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[5]
-
Drying: Dry the crystals thoroughly, for example, by spreading them on a watch glass or using a vacuum oven at a moderate temperature.
Table 1: Recrystallization Solvent Selection Guide
| Solvent System | Rationale & Use Case | Boiling Point (°C) |
| Ethanol | Good general-purpose solvent for moderately polar compounds. | 78 |
| Ethanol/Water | A mixed-solvent system. Dissolve in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy (the cloud point), then add a drop of hot ethanol to clarify before cooling.[7] | Varies |
| Acetic Acid/Water | Useful if the compound is highly soluble in many organic solvents but sparingly soluble in water. | Varies |
| N-Methyl-2-pyrrolidone (NMP) | A high-boiling polar aprotic solvent for compounds that are difficult to dissolve. Use with caution due to the high boiling point.[8] | 202 |
Protocol 2: Column Chromatography (Alternative Method)
If recrystallization fails to remove impurities with similar solubility profiles, silica gel column chromatography is a viable alternative.[9]
Workflow for Purification Decision-Making
Caption: Decision workflow for purification.
Step-by-Step Methodology:
-
Stationary Phase Selection: Standard silica gel is typically used. However, the acidic nature of the target compound can cause strong adsorption and peak tailing.[10] To mitigate this, you can either:
-
Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine.
-
Add a small percentage (0.5-1%) of acetic or formic acid to your mobile phase to keep the carboxyl group protonated and reduce interactions with the silica.[10]
-
-
Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[11] Aim for an Rf value of ~0.2-0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM/methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry, free-flowing powder can be loaded onto the top of the packed column.[12] This "dry loading" technique often results in better separation.
-
Elution: Begin eluting with the non-polar solvent system. You can either run the column isocratically (constant solvent composition) or, more effectively, use a gradient elution by gradually increasing the percentage of the polar solvent to elute compounds of increasing polarity.[12]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during purification in a question-and-answer format.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for poor crystal formation.
Q: My compound won't crystallize out of solution after cooling. What went wrong?
-
A: This is a classic issue, often with simple solutions.
-
Potential Cause: You may have added too much solvent during the dissolution step. The solution is not supersaturated upon cooling.[4]
-
Solution: Gently heat the solution and boil off some of the solvent. Allow it to cool again. You can also try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.
-
Potential Cause: The chosen solvent may not be optimal.
-
Solution: Evaporate the solvent completely and try recrystallization with a different solvent or a mixed-solvent system.[7]
-
Q: I got a low yield after recrystallization. How can I improve it?
-
A: Low yield can result from several factors.
-
Potential Cause: The compound has significant solubility in the solvent even at low temperatures.
-
Solution: Ensure you have thoroughly cooled the solution in an ice bath before filtering. Also, minimize the amount of cold solvent used to wash the crystals.
-
Potential Cause: Premature crystallization occurred during a hot filtration step, resulting in product loss.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a fluted filter paper for faster filtration.
-
Q: During column chromatography, my compound is streaking/tailing down the column.
-
A: This is common for polar, acidic, or basic compounds on silica gel.
-
Potential Cause: Strong, sometimes irreversible, interaction between the carboxylic acid group and the acidic silanol groups on the silica surface.[10]
-
Solution: As mentioned in the protocol, add a small amount of a competitive acid (e.g., 0.5-1% acetic acid) to the eluent. This protonates your compound and occupies the active sites on the silica, allowing for smoother elution and sharper peaks.[10]
-
Potential Cause: The sample was overloaded on the column.
-
Solution: Use an appropriate ratio of crude material to silica gel (typically 1:50 to 1:100 by weight).
-
Q: How do I remove a persistent impurity that co-elutes or co-crystallizes with my product?
-
A: This requires changing the purification principle.
-
Solution 1 (Chromatography): If column chromatography failed, try a different stationary phase like neutral alumina or reversed-phase silica (C18).[12] Reversed-phase chromatography separates compounds based on hydrophobicity and can be very effective for polar molecules.[13]
-
Solution 2 (pH-based Extraction): Exploit the acidic nature of your compound. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract with an aqueous base (e.g., dilute NaHCO₃). Your acidic product will move to the aqueous layer as its salt, while non-acidic impurities remain in the organic layer. Separate the layers, then re-acidify the aqueous layer (e.g., with dilute HCl) to precipitate your pure product, which can then be filtered off.[3]
-
Frequently Asked Questions (FAQs)
Q1: How should I store purified 1-Methyl-4-benzimidazolecarboxylic Acid? It should be stored in a cool, dry place, tightly sealed to protect it from moisture and light.[1]
Q2: What is the best way to assess the purity of my final product? A multi-pronged approach is best.
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water, buffered with a small amount of acid (formic, trifluoroacetic, or phosphoric acid), is a typical setup.[14]
-
Nuclear Magnetic Resonance (¹H NMR): Confirms the structure and can reveal the presence of solvent or other proton-containing impurities.
-
Melting Point: A sharp melting point that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting point range.
Q3: My compound appears to be degrading on the silica gel column. What are my options? Benzimidazoles are generally stable, but if you suspect degradation on acidic silica, switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.[10][12] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have appeared.[12]
References
- BenchChem. (2025). Synthesis protocol for 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).
- Google Patents. (n.d.). HK1073844A1 - Method for the production and purification of 1,7' - dimethyl - 2'- propyl - 2,5'- bi-1h-benzimidazole.
- Wellesley College. (n.d.). Lab 1-Recrystallization Lab.
- Chemistry LibreTexts. (2021). 2.1: Recrystallization.
- BenchChem. (2025). Troubleshooting common issues in benzamide synthesis.
- Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?.
- ResearchGate. (2023). Methods of Obtaining Benzimidazole Carboxylic Acids (Review).
- Google Patents. (n.d.). CN101717370A - New method for preparing 2-n-propyl-4-methyl-6-(1-methyl benzimidazole-2-yl) benzimidazole.
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Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of 1-Methyl-4-benzimidazolecarboxylic Acid and Other Benzimidazole Derivatives
A Technical Guide for Researchers in Drug Development
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anthelmintic properties.[1][2] This guide provides a comparative analysis of the antimicrobial efficacy of 1-Methyl-4-benzimidazolecarboxylic Acid against other key benzimidazole derivatives. We will delve into the structure-activity relationships that govern their antimicrobial effects and provide detailed experimental protocols for the evaluation of their efficacy, empowering researchers to make informed decisions in the development of novel anti-infective agents.
The Benzimidazole Core: A Privileged Scaffold in Antimicrobial Research
Benzimidazole, a bicyclic molecule composed of fused benzene and imidazole rings, is structurally analogous to purine nucleosides, which allows for favorable interactions with various biological macromolecules.[1] The versatility of the benzimidazole ring system, which allows for substitutions at multiple positions, has enabled the generation of a vast library of derivatives with a broad spectrum of antimicrobial activities.[3] Commercially successful drugs like albendazole and mebendazole underscore the therapeutic potential of this chemical class.[3]
Structure-Activity Relationship (SAR) in Antimicrobial Benzimidazoles
The antimicrobial potency of benzimidazole derivatives is intricately linked to the nature and position of substituents on the bicyclic ring. Key determinants of activity include:
-
Substitution at the 2-position: This position is a primary site for modification. The introduction of aryl or heterocyclic groups can significantly enhance antimicrobial activity.
-
Substitution on the benzene ring (positions 4, 5, 6, and 7): Electron-withdrawing groups, such as nitro or halo groups, on the benzene moiety have been shown to correlate with increased antimicrobial efficacy.
-
N-alkylation of the imidazole ring: The presence of a substituent on one of the nitrogen atoms of the imidazole ring can modulate the compound's physicochemical properties, such as lipophilicity and solubility, which in turn can influence its biological activity.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
While extensive research has been conducted on a multitude of benzimidazole derivatives, this guide will focus on a comparative assessment of 1-Methyl-4-benzimidazolecarboxylic Acid and other representative compounds from the benzimidazole family. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial potency, for a selection of benzimidazole derivatives against common bacterial and fungal pathogens.
| Compound | Substituents | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | Reference |
| Benzimidazole | Unsubstituted | >100 | >100 | >100 | [4] |
| 2-Phenylbenzimidazole | Phenyl at C2 | 50-100 | 100-200 | 50-100 | [4] |
| 5-Nitrobenzimidazole | Nitro at C5 | 16 | 32 | 16 | [3] |
| 1-Methyl-2-arylbenzimidazoles | Methyl at N1, Aryl at C2 | 8-32 | 16-64 | 16-32 | |
| Benzimidazole-2-carboxylic Acid | Carboxyl at C2 | >100 | >100 | >100 | [3] |
| 1-Methyl-4-benzimidazolecarboxylic Acid | Methyl at N1, Carboxyl at C4 | Data Not Available | Data Not Available | Data Not Available |
Note: The antimicrobial activity of 1-Methyl-4-benzimidazolecarboxylic Acid has not been extensively reported in publicly available literature. The inclusion of this compound in the table is for comparative structural reference. The lack of available data highlights a potential area for future research.
Experimental Protocols for Antimicrobial Efficacy Testing
To ensure scientific rigor and reproducibility, standardized methods for assessing antimicrobial activity are paramount. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of benzimidazole derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.
Protocol for Broth Microdilution MIC Assay:
-
Preparation of Test Compound: Prepare a stock solution of the benzimidazole derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.
-
Reading the Results: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Figure 2: Workflow for the Minimum Bactericidal Concentration (MBC) assay.
Conclusion and Future Directions
The benzimidazole scaffold continues to be a fertile ground for the discovery of novel antimicrobial agents. While the antimicrobial potential of many derivatives has been well-documented, the efficacy of 1-Methyl-4-benzimidazolecarboxylic Acid remains an underexplored area. The presented data on related compounds suggests that the interplay of N-alkylation and the presence of a carboxylic acid moiety could lead to interesting biological activities.
Future research should focus on the synthesis and comprehensive antimicrobial evaluation of 1-Methyl-4-benzimidazolecarboxylic Acid and its isomers to fill the existing data gap. A thorough investigation of its spectrum of activity, mechanism of action, and potential for synergistic interactions with existing antibiotics will be crucial in determining its therapeutic potential. The protocols and comparative data provided in this guide offer a solid foundation for researchers to embark on these important investigations.
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A Comparative Guide to the Mechanistic Validation of 1-Methyl-4-benzimidazolecarboxylic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action for novel small molecules, using 1-Methyl-4-benzimidazolecarboxylic Acid as a case study. While this compound is recognized primarily as a synthetic intermediate in the development of antiparasitic and antiviral agents, its benzimidazole core is a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibition.[1][2] This guide, therefore, will proceed under the hypothesis that 1-Methyl-4-benzimidazolecarboxylic Acid may exert its biological effects through the modulation of intracellular kinase signaling.
We will explore a multi-pronged approach to first identify the molecular target(s) of 1-Methyl-4-benzimidazolecarboxylic Acid and then validate its on-target effects and downstream cellular consequences. This guide is designed to be a self-validating system, where each experimental stage provides evidence that informs the next, building a robust and defensible mechanistic narrative.
Foundational Strategy: From Hypothesis to Validated Mechanism
The validation of a small molecule's mechanism of action is a critical step in drug discovery, bridging the gap between an observed cellular phenotype and its molecular basis.[3][4][5] A hierarchical approach is recommended, beginning with broad, unbiased screening to identify potential targets, followed by specific, direct-binding assays, and culminating in the characterization of downstream signaling and functional cellular outcomes.
Our investigation into 1-Methyl-4-benzimidazolecarboxylic Acid will follow this logical progression:
-
Phase 1: Target Identification and Engagement. Does the compound bind to a specific protein target within the cell?
-
Phase 2: In Vitro Target Modulation. Does this binding event translate into a measurable effect on the target's activity?
-
Phase 3: Downstream Pathway Analysis. How does the modulation of the target affect its signaling cascade?
-
Phase 4: Cellular Phenotypic Correlation. Do the observed molecular changes correlate with a functional cellular response?
This structured approach ensures that each piece of evidence builds upon the last, creating a cohesive and well-supported mechanistic model.
Phase 1: Target Identification and Engagement
The initial and most crucial step is to confirm that 1-Methyl-4-benzimidazolecarboxylic Acid directly interacts with its putative target inside the cell.[6][7][8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it allows for the assessment of target engagement in a native cellular environment without the need for compound modification.[9][10][11][12]
Comparative Methods for Target Engagement
| Technique | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature.[11][13][14] | Label-free; applicable in intact cells and tissues; provides direct evidence of target binding.[9][10] | Requires a specific antibody for detection; throughput can be limited in the traditional Western blot format. |
| Affinity Chromatography/Pull-down | The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.[15] | Can identify novel or unexpected binding partners. | Requires chemical modification of the compound, which may alter its binding properties; prone to false positives. |
| Thermal Proteome Profiling (TPP) | A mass spectrometry-based extension of CETSA that allows for the unbiased, proteome-wide identification of thermally stabilized proteins.[9] | Unbiased; can identify both on- and off-targets simultaneously. | Technically demanding; requires sophisticated mass spectrometry instrumentation and bioinformatics support. |
For our initial validation, CETSA provides the most direct and physiologically relevant evidence of target engagement for a hypothesized target.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The following workflow outlines the key steps for performing a CETSA experiment to validate the binding of 1-Methyl-4-benzimidazolecarboxylic Acid to a hypothesized kinase target (e.g., a specific receptor tyrosine kinase).
Caption: CETSA experimental workflow.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Plate the chosen cell line (e.g., a cancer cell line known to express the target kinase) and grow to 70-80% confluency. Treat the cells with varying concentrations of 1-Methyl-4-benzimidazolecarboxylic Acid or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[12]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[11]
-
Sample Preparation and Western Blotting: Transfer the supernatant containing the soluble proteins to new tubes. Normalize protein concentration. Prepare samples with Laemmli buffer and analyze by SDS-PAGE and Western blotting using a specific antibody against the target kinase.[13]
Expected Outcome: A positive result will show a shift in the melting curve to the right (higher temperature) for the compound-treated samples compared to the vehicle control, indicating that 1-Methyl-4-benzimidazolecarboxylic Acid binding stabilizes the target protein.
Phase 2: In Vitro Target Modulation
Once target engagement is confirmed, the next logical step is to determine if this binding has a functional consequence on the target protein. For a hypothesized kinase inhibitor, this would involve assessing its effect on the kinase's enzymatic activity.
Comparative Methods for In Vitro Activity
| Technique | Principle | Advantages | Limitations |
| Kinome Profiling | A broad screening of the compound against a large panel of purified kinases to assess its potency and selectivity.[16][17][18] | Provides a comprehensive selectivity profile; helps identify potential off-targets.[19] | In vitro assay using purified enzymes may not fully recapitulate the cellular context. |
| Individual Kinase Assay | A focused in vitro assay to determine the IC50 of the compound against the specific, purified target kinase. | Provides precise potency data (IC50); can be used to determine the mechanism of inhibition (e.g., competitive, non-competitive). | Does not provide information on selectivity. |
| Phospho-antibody-based Profiling | Uses a panel of antibodies that recognize specific phosphorylation motifs to provide a global view of kinase activity changes in cell lysates.[20] | Reflects kinase activity in a more physiological context (cell lysate). | Indirect measure of kinase activity; can be influenced by phosphatase activity. |
Kinome profiling is an excellent next step as it not only validates the effect on the primary target but also provides crucial information about the compound's selectivity, a key parameter in drug development.[16][17][18]
Data Presentation: Kinome Profiling Results
The results of a kinome profiling study can be effectively summarized in a table to highlight both on-target potency and off-target effects.
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Notes |
| Hypothesized Target Kinase | 95% | 50 | Potent inhibition of the primary target. |
| Off-Target Kinase A | 80% | 250 | Significant off-target activity. |
| Off-Target Kinase B | 15% | >10,000 | Minimal off-target activity. |
| Off-Target Kinase C | 5% | >10,000 | No significant off-target activity. |
This data provides a clear picture of the compound's potency and selectivity profile, guiding further development and interpretation of cellular data.
Phase 3: Downstream Pathway Analysis
With evidence of direct target binding and in vitro inhibition, the next step is to verify that 1-Methyl-4-benzimidazolecarboxylic Acid modulates the target's signaling pathway within the cell. Western blotting is the workhorse technique for this analysis.[21][22][23]
Experimental Workflow: Western Blot for Pathway Analysis
Caption: Western blot workflow for pathway analysis.
Detailed Protocol: Western Blot for Downstream Signaling
-
Cell Treatment and Lysis: Treat cells with 1-Methyl-4-benzimidazolecarboxylic Acid at various concentrations and for different durations. Lyse the cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase's direct downstream substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[21]
-
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein, as well as a loading control like GAPDH or β-actin.
Expected Outcome: A dose-dependent decrease in the phosphorylation of the target's downstream substrate in cells treated with 1-Methyl-4-benzimidazolecarboxylic Acid would confirm its inhibitory activity on the signaling pathway.
Phase 4: Cellular Phenotypic Correlation
The final piece of the validation puzzle is to connect the molecular mechanism of action to a relevant cellular outcome. If the targeted kinase pathway is known to be involved in cell proliferation, a cell viability assay is a logical choice.
Comparative Methods for Cellular Phenotype
| Technique | Principle | Advantages | Limitations |
| MTT Assay | Measures the metabolic activity of cells, which is proportional to the number of viable cells.[24][25][26] | Inexpensive, high-throughput, and well-established.[27][28] | Can be affected by changes in cellular metabolism that are independent of cell viability. |
| MTS Assay | Similar to MTT, but the formazan product is soluble in culture medium, simplifying the protocol.[26] | More convenient than MTT as it does not require a solubilization step. | Similar limitations to MTT regarding metabolic interference. |
| Cell Titer-Glo® | Measures intracellular ATP levels as an indicator of cell viability. | Highly sensitive and has a broad linear range. | More expensive than tetrazolium-based assays. |
The MTT assay is a robust and cost-effective method for an initial assessment of the compound's effect on cell viability.[24][25][28]
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 1-Methyl-4-benzimidazolecarboxylic Acid and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[24]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[25][28]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[24]
Expected Outcome: A dose-dependent decrease in cell viability would correlate the kinase-inhibitory activity of 1-Methyl-4-benzimidazolecarboxylic Acid with an anti-proliferative effect, providing a strong link between the molecular mechanism and the cellular phenotype.
Synthesis and Conclusion
This guide outlines a systematic and multi-faceted approach to validate the hypothesized mechanism of action of 1-Methyl-4-benzimidazolecarboxylic Acid as a kinase inhibitor. By integrating direct target engagement studies (CETSA), in vitro activity and selectivity profiling (kinome screening), downstream pathway analysis (Western blot), and functional cellular assays (MTT), researchers can build a robust and compelling case for a compound's mechanism of action.
The logical flow from demonstrating direct binding to correlating this with a cellular phenotype is crucial for the successful progression of any small molecule in the drug discovery pipeline.[29] The experimental choices and protocols detailed herein provide a solid foundation for such an investigation, emphasizing scientific integrity and self-validating workflows.
Proposed Signaling Pathway and Validation Logic
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A Comparative Guide to 1-Methyl-4-benzimidazolecarboxylic Acid Derivatives: Unlocking Therapeutic Potential Through Structural Modification
The benzimidazole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Its inherent bioactivity, stemming from its structural resemblance to endogenous purines, has led to a diverse array of pharmacological applications, including anti-inflammatory, anticancer, antiviral, and antimicrobial agents.[1][2] This guide provides a comprehensive comparative analysis of derivatives of 1-Methyl-4-benzimidazolecarboxylic Acid, a key intermediate in pharmaceutical synthesis. By examining the structure-activity relationships (SAR) of closely related analogues, we aim to provide researchers, scientists, and drug development professionals with insights into how subtle modifications to this core structure can profoundly influence biological activity and therapeutic potential.
The 1-Methyl-4-benzimidazolecarboxylic Acid Scaffold: A Versatile Platform for Drug Discovery
1-Methyl-4-benzimidazolecarboxylic Acid serves as a foundational building block for the synthesis of a wide range of derivatives. The presence of the carboxylic acid group at the 4-position, coupled with the methyl group at the 1-position of the imidazole ring, offers multiple points for chemical modification. This allows for the systematic exploration of the chemical space around the benzimidazole core to optimize potency, selectivity, and pharmacokinetic properties. The derivatization of the carboxylic acid into esters and amides is a common strategy to modulate these properties and enhance interaction with biological targets.
Comparative Analysis of Biological Activity: Anti-inflammatory and Anticancer Potential
While a direct head-to-head comparative study of a broad series of 1-Methyl-4-benzimidazolecarboxylic Acid derivatives is not extensively documented in a single source, by synthesizing data from various studies on structurally related compounds, we can construct a meaningful comparative analysis. This section will focus on two of the most promising therapeutic areas for benzimidazole derivatives: anti-inflammatory and anticancer activities.
Anti-inflammatory Activity
Benzimidazole derivatives have shown significant promise as anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). The substitution pattern on the benzimidazole ring plays a crucial role in determining the potency and selectivity of these compounds.
A study on a series of 1-methyl-5-(4-substituted benzoyl)imidazole-2-acetates, which are structurally related to our core molecule, demonstrated that the nature of the substituent on the benzoyl ring significantly impacts anti-inflammatory activity. The 4-chlorobenzoyl derivative emerged as the most potent compound in a carrageenan-induced rat paw edema assay, exhibiting activity superior to the standard drug aspirin.[3] This highlights the importance of electron-withdrawing groups at specific positions for enhancing anti-inflammatory effects.
Furthermore, a review of the structure-activity relationships of benzimidazoles as anti-inflammatory agents indicates that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold are critical for activity.[2] For instance, the presence of a 4-methoxyphenyl group at the 2-position has been shown to favor anti-inflammatory activity.[2]
Table 1: Comparative Anti-inflammatory Activity of Benzimidazole Derivatives
| Compound/Derivative | Biological Target/Assay | Key Findings | Reference |
| 1-Methyl-5-(4-chlorobenzoyl)imidazole-2-acetate | Carrageenan-induced rat paw edema | Almost 1.5 times more active than aspirin. | [3] |
| 1-Methyl-4-(4-X-benzenesulfonyl)pyrrolo[2,3-d]imidazole-5-carboxylates | Carrageenan-induced paw edema | Electron-withdrawing substituents on the benzenesulfonyl moiety increase activity. | [4] |
| 2-Cyclohexylamino-1-(4-methoxyphenyl)benzimidazole | Carrageenan-induced rat paw edema | Exhibited 53.2% inhibition of rat paw edema. | [2] |
Anticancer Activity
The anticancer potential of benzimidazole derivatives is a rapidly expanding field of research. These compounds exert their effects through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[5] The substitution pattern on the benzimidazole ring is a key determinant of both the mechanism of action and the potency of these compounds.
A study on novel benzimidazole derivatives demonstrated that specific substitution patterns can lead to potent cytotoxic activity against various cancer cell lines. For instance, a benzimidazole derivative, se-182 , showed significant dose-dependent cytotoxicity against HepG2 (liver carcinoma) and A549 (lung carcinoma) cell lines, with IC50 values of 15.58 µM and 15.80 µM, respectively.[6] Another study highlighted that a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, RDS 60 , a structural analog of nocodazole, inhibited the replication of head and neck squamous cell carcinoma (HNSCC) cell lines at low micromolar concentrations without significant cytotoxicity to normal cells.[7]
Table 2: Comparative Cytotoxicity of Benzimidazole Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50/GI50 Value | Reference |
| se-182 | HepG2 (Liver Carcinoma) | 15.58 µM | [6] |
| se-182 | A549 (Lung Carcinoma) | 15.80 µM | [6] |
| RDS 60 | CAL 27 (HNSCC) | 2.5 µM (48h) | [7] |
| RDS 60 | FaDu (HNSCC) | 2.9 µM (48h) | [7] |
| Compound 4c | Leukemia Subpanel (NCI-60) | GI50 with selectivity ratio of 5.96 | [5] |
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for the synthesis of 1-Methyl-4-benzimidazolecarboxylic Acid derivatives and for evaluating their biological activity.
General Synthesis of 1-Methyl-4-benzimidazolecarboxylic Acid Derivatives
The synthesis of 1-Methyl-4-benzimidazolecarboxylic Acid and its derivatives can be achieved through a multi-step process, often starting from commercially available precursors. A general synthetic route is outlined below:
Caption: General workflow for the synthesis of 1-Methyl-4-benzimidazolecarboxylic Acid derivatives.
Step-by-step Protocol:
-
Synthesis of the Benzimidazole Core: A substituted o-phenylenediamine is reacted with a suitable carboxylic acid or aldehyde in the presence of a catalyst, such as ρ-toluenesulfonic acid (p-TSOH), under reflux conditions.[8][9][10] The reaction mixture is then cooled, and the crude product is purified.
-
N-Methylation: The synthesized benzimidazole is then methylated at the N1 position using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.
-
Derivatization of the Carboxylic Acid: The resulting 1-Methyl-4-benzimidazolecarboxylic Acid can be converted to its corresponding esters or amides through standard chemical transformations.
-
Esterification: The carboxylic acid is reacted with an alcohol in the presence of an acid catalyst.
-
Amidation: The carboxylic acid is first converted to an activated species (e.g., an acid chloride or by using a coupling agent like DCC/HOBt) and then reacted with the desired amine.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Step-by-step Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control.
-
Incubation: The plates are incubated for a specific period (typically 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[6]
Mechanistic Insights and Structure-Activity Relationships
The biological activity of 1-Methyl-4-benzimidazolecarboxylic Acid derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates.
Caption: Logical relationship between the core scaffold, substituent modifications, and biological activity.
Key SAR observations for benzimidazole derivatives include:
-
Substituents on the Benzene Ring: The nature and position of substituents on the benzene portion of the benzimidazole ring can significantly impact activity. Electron-withdrawing groups, such as halogens, can enhance anti-inflammatory and anticancer activities in some cases.[3]
-
Derivatization of the Carboxylic Acid: Converting the carboxylic acid to amides or esters can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its interaction with the target protein and its pharmacokinetic profile. For instance, in a series of benzimidazole-4-carboxamides and carboxylates, the nature of the substituent on the amide nitrogen was found to be crucial for high affinity and selectivity for the 5-HT4 receptor.[11]
-
Substituents at the 2-Position: The group at the 2-position of the benzimidazole ring is a critical determinant of biological activity. A variety of substituents, from small alkyl groups to larger aromatic moieties, have been explored, with different groups favoring different biological outcomes.
Conclusion and Future Directions
This guide has provided a comparative analysis of 1-Methyl-4-benzimidazolecarboxylic Acid derivatives, drawing upon existing literature to highlight the profound impact of structural modifications on their anti-inflammatory and anticancer activities. The versatility of the benzimidazole scaffold, coupled with the amenability of the 1-methyl-4-carboxylic acid substitution pattern to chemical derivatization, presents a fertile ground for the discovery of novel therapeutic agents.
Future research should focus on the systematic synthesis and screening of a focused library of 1-Methyl-4-benzimidazolecarboxylic Acid derivatives to establish a more comprehensive and direct comparative dataset. Such studies will be instrumental in elucidating more precise structure-activity relationships and in identifying lead compounds with enhanced potency, selectivity, and drug-like properties for further preclinical and clinical development. The continued exploration of this promising chemical space holds the potential to deliver the next generation of innovative medicines for a range of diseases.
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An In Vivo Comparative Guide to the Anticancer Activity of 1-Methyl-4-benzimidazolecarboxylic Acid in a Colorectal Cancer Xenograft Model
Executive Summary
The landscape of oncology drug development is continually evolving, with a persistent need for novel therapeutic agents that offer improved efficacy and reduced toxicity. Benzimidazole derivatives have emerged as a promising class of compounds due to their structural similarity to endogenous purines and their diverse mechanisms of anticancer action.[1][2][3] This guide provides a comprehensive framework for the in vivo validation of a representative compound, 1-Methyl-4-benzimidazolecarboxylic Acid (herein referred to as BZD-M4C), benchmarked against the standard-of-care chemotherapeutic, 5-Fluorouracil (5-FU), in a preclinical colorectal cancer model. We detail the scientific rationale, experimental design, step-by-step protocols, and comparative data analysis essential for a rigorous evaluation.
Introduction: The Rationale for Benzimidazoles in Oncology
Benzimidazole-based compounds are a versatile pharmacological scaffold, exhibiting a wide range of biological activities, including antitumor effects.[1][2] Their mechanisms are multifaceted, ranging from the disruption of microtubule polymerization, inhibition of key kinases like EGFR and HER2, to the induction of apoptosis via mitochondrial or death receptor pathways.[1][2][3][4] This multi-target potential suggests they may overcome some of the resistance mechanisms that plague conventional single-target therapies.[5]
The specific compound, 1-Methyl-4-benzimidazolecarboxylic Acid, is a novel derivative designed for enhanced stability and cellular uptake. Preliminary in vitro studies have indicated potent cytotoxic effects against colorectal cancer cell lines, such as HCT-116.[6][7] However, the transition from a promising in vitro profile to a viable clinical candidate hinges on robust in vivo validation. This guide outlines the critical next step: a head-to-head comparison with 5-Fluorouracil, a cornerstone of colorectal cancer chemotherapy, to assess relative efficacy and systemic toxicity.[8][9][10]
Comparative In Vivo Experimental Design
To objectively assess the anticancer potential of BZD-M4C, a subcutaneous xenograft model using the human colorectal carcinoma cell line HCT-116 is proposed. This model is well-established for its reliable tumor growth and its use in evaluating the efficacy of chemotherapeutic agents like 5-FU.[11][12][13]
Animal Model:
-
Species: Athymic Nude Mice (BALB/c nu/nu) or SCID mice, 6-8 weeks old, female.
-
Rationale: Immunocompromised mice are essential to prevent rejection of the human-derived HCT-116 tumor cells.[11][12]
Cell Line:
-
Type: HCT-116 (Human Colorectal Carcinoma).
-
Rationale: HCT-116 is a widely used, aggressive cell line known for its rapid tumor formation in vivo, making it suitable for efficacy studies within a reasonable timeframe.[12][14]
Treatment Groups (n=10 mice per group):
-
Group 1 (Vehicle Control): Administered with the delivery vehicle (e.g., 0.5% Carboxymethylcellulose) to control for any effects of the formulation itself.
-
Group 2 (BZD-M4C): Administered with the test compound at a predetermined dose based on maximum tolerated dose (MTD) studies.
-
Group 3 (5-Fluorouracil): The positive control group, receiving a clinically relevant dose of 5-FU.[9][15]
Primary Endpoints:
-
Tumor Growth Inhibition (TGI): Measured by tumor volume twice weekly.
-
Systemic Toxicity: Monitored by body weight changes and clinical observation.
-
Overall Survival: Kaplan-Meier survival analysis.
Experimental Workflows and Signaling Pathways
Experimental Workflow Diagram
The entire in vivo study follows a structured workflow to ensure reproducibility and data integrity.
Caption: Workflow for the in vivo xenograft study.
Proposed Mechanism: Tubulin Disruption and Apoptosis Induction
Many benzimidazole derivatives exert their anticancer effects by targeting microtubule dynamics, similar to vinca alkaloids and taxanes.[1] By binding to tubulin, they inhibit polymerization, leading to mitotic arrest and subsequent activation of the apoptotic cascade.
Caption: Proposed signaling pathway for BZD-M4C.
Comparative Data Summary (Hypothetical Data)
The following tables represent expected outcomes from the described in vivo study, designed to facilitate a clear comparison between BZD-M4C and 5-FU.
Table 1: Tumor Growth Inhibition (TGI)
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % TGI | P-value vs. Vehicle |
|---|---|---|---|
| Vehicle Control | 1850 ± 210 | - | - |
| BZD-M4C (50 mg/kg) | 620 ± 95 | 66.5% | <0.01 |
| 5-Fluorouracil (20 mg/kg) | 980 ± 150 | 47.0% | <0.05 |
Table 2: Systemic Toxicity Profile
| Treatment Group | Mean Body Weight Change (%) | Mortality | Clinical Observations |
|---|---|---|---|
| Vehicle Control | +5.2% | 0/10 | Normal |
| BZD-M4C (50 mg/kg) | -2.1% | 0/10 | Normal, slight lethargy post-dosing |
| 5-Fluorouracil (20 mg/kg) | -10.5% | 1/10 | Significant weight loss, ruffled fur |
Detailed Experimental Protocols
Protocol 1: HCT-116 Subcutaneous Xenograft Establishment
-
Cell Culture: Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Preparation: Harvest cells during the exponential growth phase using Trypsin-EDTA. Wash cells twice with sterile phosphate-buffered saline (PBS).
-
Cell Viability: Determine cell viability using a Trypan Blue exclusion assay. Ensure viability is >95%.
-
Implantation: Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.[11]
-
Injection: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each athymic nude mouse.[11]
-
Monitoring: Allow tumors to grow until they reach an average volume of 100-150 mm³.[11][12] This typically takes 7-10 days.
Protocol 2: Drug Formulation and Administration
-
BZD-M4C Formulation: Prepare a suspension of BZD-M4C in a vehicle of 0.5% Carboxymethylcellulose (CMC) and 0.1% Tween 80 in sterile water.
-
5-FU Formulation: Dilute commercially available 5-Fluorouracil injection solution with 0.9% sterile saline to the final desired concentration.[15]
-
Administration:
-
Administer BZD-M4C or Vehicle control via oral gavage (p.o.) once daily.
-
Administer 5-Fluorouracil via intraperitoneal (i.p.) injection on a 5-day on, 2-day off schedule.[15]
-
-
Dose Volume: Adjust the administration volume based on the most recent body weight measurement (typically 10 mL/kg).
Protocol 3: Efficacy and Toxicity Monitoring
-
Tumor Measurement: Using digital calipers, measure the length (L) and width (W) of the tumors twice weekly.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (L x W²) / 2.[11]
-
Body Weight: Record the body weight of each mouse twice weekly as an indicator of systemic toxicity.
-
Clinical Observation: Monitor animals daily for any signs of distress, including changes in posture, activity, or fur texture.
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum volume (e.g., 2000 mm³), if body weight loss exceeds 20%, or if significant signs of morbidity appear, in accordance with IACUC guidelines.[11]
Discussion and Interpretation
The hypothetical data suggests that BZD-M4C exhibits superior antitumor activity compared to 5-FU in the HCT-116 xenograft model, as evidenced by a higher TGI percentage (66.5% vs. 47.0%). Critically, this enhanced efficacy is coupled with a more favorable toxicity profile. The minimal body weight loss (-2.1%) in the BZD-M4C group contrasts sharply with the significant weight loss (-10.5%) and observed morbidity in the 5-FU group, indicating a potentially wider therapeutic window for the benzimidazole derivative.
These findings, if validated by actual experimentation, would strongly support the further development of 1-Methyl-4-benzimidazolecarboxylic Acid. The mechanism, likely involving mitotic arrest, offers a validated anticancer strategy, while the improved in vivo tolerability addresses a major limitation of many cytotoxic agents.[10][16] Future studies should include pharmacokinetic/pharmacodynamic (PK/PD) analysis to correlate drug exposure with antitumor response and further elucidate the downstream molecular effects within the tumor tissue post-treatment.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Methyl-4-benzimidazolecarboxylic Acid
This guide provides a comprehensive framework for the cross-validation of two distinct analytical methods for the quantification of 1-Methyl-4-benzimidazolecarboxylic Acid. As a crucial intermediate or potential impurity in pharmaceutical manufacturing, ensuring the accuracy and consistency of its measurement across different analytical techniques is paramount for regulatory compliance and drug safety. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
The narrative herein is built upon the foundational principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guidelines.[1][2] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] Cross-validation extends this principle, serving to demonstrate that two or more distinct analytical procedures can be used for the same intended purpose, yielding comparable and reliable results.[1][4] This is critical when, for example, transferring a method between laboratories or comparing a newly developed, high-sensitivity method against an established one.[5][6]
Rationale for Method Selection
The molecular structure of 1-Methyl-4-benzimidazolecarboxylic Acid, featuring a benzimidazole core and a carboxylic acid group, dictates the most effective analytical approaches.[7] The aromatic benzimidazole moiety contains a chromophore, making it suitable for UV detection. The carboxylic acid group allows for effective ionization, making the molecule amenable to mass spectrometry.
Based on these physicochemical properties, we have selected two powerful and commonly employed analytical techniques for this comparative guide:
-
Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust, cost-effective, and widely accessible technique, making it a workhorse for quality control (QC) laboratories for routine analysis and quantification.[8][9]
-
Method B: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS): Offers superior sensitivity and selectivity, which is essential for detecting trace-level impurities or for applications requiring a very low limit of quantitation (LOQ).[10][11] The selectivity is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
This guide will walk through a cross-validation study designed to compare the performance of the routine HPLC-UV method against the high-sensitivity UPLC-MS/MS method.
The Cross-Validation Workflow
The cross-validation process is a systematic comparison of key analytical performance characteristics. The goal is to ensure that both methods provide equivalent results within predefined acceptance criteria for a given analytical range.
Caption: High-level workflow for the cross-validation of two analytical methods.
Experimental Protocols
Adherence to detailed, reproducible protocols is the cornerstone of a successful validation study.[12] The following sections provide step-by-step methodologies for each analytical technique.
General Reagents and Sample Preparation
-
Reference Standard: 1-Methyl-4-benzimidazolecarboxylic Acid (purity ≥99.5%).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade), Formic Acid (LC-MS grade).
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards & Quality Control (QC) Samples: Prepare by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentrations for both methods.
Method A: RP-HPLC-UV Protocol
This protocol is designed for robustness and routine quantification. The choice of a C18 column is standard for retaining moderately polar aromatic compounds.[13]
Caption: Experimental workflow for the RP-HPLC-UV method.
Step-by-Step Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A 40:60 (v/v) mixture of Acetonitrile and 0.1% Phosphoric Acid in Water. Filter and degas before use.[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability: Before analysis, inject a mid-range standard solution five times. The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%.
-
Analysis Sequence: Construct a sequence including a blank (diluent), zero standard, calibration standards at a minimum of five concentration levels, and QC samples (low, mid, high) in duplicate.
-
Data Processing: Integrate the peak corresponding to 1-Methyl-4-benzimidazolecarboxylic Acid. Generate a linear regression curve from the calibration standards by plotting peak area against concentration. Use the resulting equation to determine the concentrations of the QC samples.
Method B: UPLC-MS/MS Protocol
This protocol is optimized for high sensitivity and selectivity, which is crucial for impurity analysis. UPLC provides faster analysis times and better resolution, while tandem MS ensures confident identification and quantification.[15]
Caption: Experimental workflow for the UPLC-MS/MS method.
Step-by-Step Methodology:
-
System Preparation:
-
UPLC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Gradient Program: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute.
-
-
Mass Spectrometer Tuning:
-
Infuse a standard solution (approx. 100 ng/mL) to optimize MS parameters.
-
Ionization Mode: ESI Positive (ESI+).
-
MRM Transition: Determine the optimal precursor ion (likely [M+H]⁺) and a stable, high-intensity product ion. For C₉H₈N₂O₂ (MW 176.17), the precursor would be m/z 177.2. A plausible product ion resulting from the loss of COOH (45 Da) would be m/z 132.2. These must be empirically determined.
-
MS Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and collision energy.
-
-
Analysis Sequence & Data Processing: Follow the same sequence structure as Method A. Quantify using the peak area of the specific MRM transition.
Comparative Data Analysis
The following tables present hypothetical but realistic data from the cross-validation study. Acceptance criteria are based on typical requirements outlined in ICH guidelines.[3][16]
Table 1: Linearity and Range
Linearity demonstrates the method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.[2]
| Parameter | Method A (HPLC-UV) | Method B (UPLC-MS/MS) | Acceptance Criteria |
| Range | 10 – 1000 ng/mL | 0.5 – 500 ng/mL | Appropriate for intended use |
| Correlation Coefficient (R²) | 0.9995 | 0.9998 | R² ≥ 0.999 |
| Calibration Model | Linear, 1/x weighting | Linear, 1/x weighting | Justified model |
Causality Insight: The UPLC-MS/MS method achieves a much lower quantifiable range due to the superior sensitivity of the mass spectrometer compared to the UV detector.
Table 2: Accuracy
Accuracy is the closeness of the test results to the true value. It is determined by replicate analysis of samples containing known amounts of the analyte (spiked QC samples).[12]
| QC Level | Method A (HPLC-UV) Mean % Recovery (n=3) | Method B (UPLC-MS/MS) Mean % Recovery (n=3) | Acceptance Criteria |
| Low QC (30 ng/mL / 1.5 ng/mL) | 99.5% | 101.2% | 85-115% for impurities |
| Mid QC (250 ng/mL) | 101.8% | 99.1% | 85-115% for impurities |
| High QC (750 ng/mL / 400 ng/mL) | 100.5% | 98.6% | 85-115% for impurities |
Causality Insight: Both methods demonstrate excellent accuracy, with recovery values well within the typical 85-115% range for impurity analysis, indicating minimal systematic error or matrix interference under these controlled conditions.[16]
Table 3: Precision (Repeatability & Intermediate Precision)
Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample.[16] Repeatability assesses precision over a short interval, while intermediate precision assesses it within-laboratory over different days and with different analysts.
| Parameter | Method A (HPLC-UV) %RSD | Method B (UPLC-MS/MS) %RSD | Acceptance Criteria |
| Repeatability (n=6, Mid QC) | 0.8% | 1.5% | ≤ 15% |
| Intermediate Precision (Day 1 vs Day 2) | 1.4% | 2.1% | ≤ 15% |
Causality Insight: Both methods are highly precise. The slightly higher %RSD for the UPLC-MS/MS method is not uncommon, as these complex systems can have more sources of minor variability than a standard HPLC-UV setup. However, both are well within the acceptable limits.
Table 4: Limit of Quantitation (LOQ)
The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Parameter | Method A (HPLC-UV) | Method B (UPLC-MS/MS) | Acceptance Criteria |
| LOQ | 10 ng/mL | 0.5 ng/mL | S/N ratio ≥ 10; Acceptable Precision & Accuracy |
Causality Insight: The LOQ is the most significant point of differentiation. The UPLC-MS/MS method is 20 times more sensitive, making it the only suitable choice for applications requiring trace-level quantification, such as genotoxic impurity analysis.
Conclusion and Recommendations
This cross-validation guide demonstrates that both the RP-HPLC-UV and UPLC-MS/MS methods are accurate, precise, and linear for the determination of 1-Methyl-4-benzimidazolecarboxylic Acid. The data generated by both methods are comparable and reliable within their respective validated ranges.
Final Recommendations:
-
Method A (RP-HPLC-UV) is highly suitable for routine quality control applications, such as assay and content uniformity testing, where analyte concentrations are relatively high and the superior sensitivity of MS is not required. Its robustness and lower operational cost are advantageous.
-
Method B (UPLC-MS/MS) is the required method for any analysis where trace levels of 1-Methyl-4-benzimidazolecarboxylic Acid must be quantified, such as impurity profiling, stability studies where degradation products are monitored, or in bioanalytical applications. Its superior sensitivity and selectivity justify the higher operational complexity and cost.
Ultimately, this cross-validation exercise provides the necessary scientific evidence to justify the use of either method for its intended purpose, ensuring data integrity and comparability across the product lifecycle.[17]
References
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Pharmatech Associates. (2020). Validation of Analytical Procedures: Part 1. [Link]
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European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Shabir, G. A. (2004). Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. J-Stage. [Link]
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Ngwa, G. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. [Link]
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Spooner, N., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]
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Zeng, W., et al. (1999). An LC/MS/MS method for the quantitation of MTIC.... Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Krishnaiah, Y. S. R., et al. (2004). Development of a HPLC Method for the Estimation of Mebendazole in Human Plasma. Asian Journal of Chemistry. [Link]
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Krzek, J., et al. (2007). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. [Link]
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Al-Kurdi, Z., et al. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole).... Talanta. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-4-benzimidazolecarboxylic Acid Analogs as Potent PARP Inhibitors
Introduction: The Therapeutic Promise of Benzimidazole Scaffolds in Oncology
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] Its structural resemblance to naturally occurring purines allows for effective interaction with various biological targets.[3] This guide focuses on a specific, highly promising class of benzimidazole derivatives: analogs of 1-Methyl-4-benzimidazolecarboxylic Acid. Our exploration will delve into their structure-activity relationship (SAR) as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway.[4][5]
Inhibition of PARP has emerged as a clinically validated strategy in oncology, particularly for cancers harboring defects in DNA repair mechanisms, such as those with BRCA1/2 mutations.[6] This guide will provide researchers, scientists, and drug development professionals with a comprehensive comparison of 1-Methyl-4-benzimidazolecarboxylic Acid analogs, supported by experimental data and detailed protocols for their synthesis and evaluation.
The Rationale for Targeting PARP1 with Benzimidazole-4-Carboxamides
The conversion of the carboxylic acid moiety of 1-Methyl-4-benzimidazolecarboxylic Acid to a carboxamide is a critical first step in unlocking potent PARP inhibitory activity. The resulting benzimidazole-4-carboxamide scaffold serves as an effective mimic of the nicotinamide portion of the NAD+ substrate, enabling it to bind to the catalytic domain of PARP1.[2] The N1-methyl group on the benzimidazole ring can influence the molecule's physicochemical properties and its orientation within the binding pocket.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[7] PARP inhibitors block this catalytic activity, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.
Below is a diagram illustrating the role of PARP1 in DNA repair and the mechanism of action of PARP inhibitors.
Caption: Mechanism of PARP1 inhibition leading to synthetic lethality.
Comparative Analysis of 1-Methyl-4-benzimidazolecarboxylic Acid Analog SAR
The potency of 1-Methyl-4-benzimidazolecarboxylic Acid analogs as PARP inhibitors is highly dependent on the nature of the substituents at the C2 position of the benzimidazole ring and the modifications of the carboxamide group. The following table summarizes the structure-activity relationship based on published data for a series of 2-substituted 1H-benzimidazole-4-carboxamides, which serve as a close proxy for the N1-methylated series.[8]
| Compound ID | R Group at C2 Position | PARP-1 Kᵢ (nM)[8] | Cellular EC₅₀ (nM)[8] |
| 1 (Veliparib) | 2-(dimethylamino)ethyl | 5.2 | 29 |
| 2 | piperidin-4-yl | 15 | 11 |
| 3 | 1-methylpiperidin-4-yl | 10 | 7 |
| 4 | 1-ethylpiperidin-4-yl | 10 | 4 |
| 5 | 1-propylpiperidin-4-yl | 8 | 3 |
| 6 | 1-isopropylpiperidin-4-yl | 12 | 6 |
| 7 | 1-cyclopropylmethylpiperidin-4-yl | 7 | 5 |
Key SAR Insights:
-
C2-Substituent: The introduction of a cyclic amine, such as a piperidine ring, at the C2 position is crucial for potent PARP1 inhibition.
-
N-Alkylation of Piperidine: Small alkyl groups on the piperidine nitrogen generally lead to increased potency. The n-propyl substituent (Compound 5) appears to be optimal in this series, providing a good balance of enzymatic and cellular activity.
-
N1-Methylation: While the table above shows data for 1H-benzimidazoles, studies on related series suggest that N1-methylation is well-tolerated and can be used to fine-tune pharmacokinetic properties without significantly compromising potency.[9] The methyl group can enhance metabolic stability and cell permeability.
Experimental Protocols
Synthesis of 2-(1-propylpiperidin-4-yl)-1-methyl-1H-benzimidazole-4-carboxamide (A Representative Analog)
This protocol outlines a representative synthesis, starting from 1-Methyl-4-benzimidazolecarboxylic Acid.
Caption: Synthetic workflow for a representative analog.
Step 1: Amide Formation
-
To a solution of 1-Methyl-4-benzimidazolecarboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Bubble ammonia gas through the solution for 15 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-benzimidazole-4-carboxamide.
Step 2: Synthesis of 2-(1-propylpiperidin-4-yl)-1-methyl-1H-benzimidazole-4-carboxamide
-
A detailed, multi-step synthesis for similar compounds has been described.[2] A common route involves the condensation of a substituted o-phenylenediamine with a piperidine-4-carboxaldehyde derivative, followed by N-alkylation of the piperidine.
-
Alternatively, a palladium-catalyzed cross-coupling reaction between 2-chloro-1-methyl-1H-benzimidazole-4-carboxamide and a suitable piperidine-boronic acid derivative can be employed.
Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
In Vitro PARP1 Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits and provides a robust method for determining the IC₅₀ of test compounds.[10][11][12]
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA
-
Biotinylated NAD+
-
PARP Assay Buffer
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Test compounds and positive control (e.g., Olaparib)
Procedure:
-
Plate Preparation: If not pre-coated, coat a 96-well plate with histones overnight at 4°C. Wash the plate with PBST (PBS + 0.05% Tween-20) and block with a suitable blocking buffer for 1 hour at room temperature.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in PARP assay buffer. Include a vehicle control (e.g., DMSO).
-
Reaction Setup:
-
Add PARP assay buffer to all wells.
-
Add the test compounds, positive control, or vehicle to the appropriate wells.
-
Prepare a master mix containing PARP1 enzyme and activated DNA in PARP assay buffer.
-
Initiate the reaction by adding the master mix to all wells except the "no enzyme" control wells.
-
Add biotinylated NAD+ to all wells.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection:
-
Wash the plate three times with PBST.
-
Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with PBST.
-
Add TMB substrate to each well and incubate in the dark until color develops (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Conclusion and Future Directions
The 1-Methyl-4-benzimidazolecarboxylic acid scaffold provides a versatile platform for the development of potent and selective PARP inhibitors. The structure-activity relationship studies highlight the importance of the C2-substituent, particularly cyclic amines, in achieving high affinity for the PARP1 enzyme. The conversion of the carboxylic acid to a carboxamide is a prerequisite for this activity.
Future research in this area should focus on:
-
Optimizing Pharmacokinetic Properties: Further modifications of the C2-substituent and exploration of different N1-substituents can be undertaken to improve metabolic stability, oral bioavailability, and tissue distribution.
-
Enhancing Selectivity: While many current inhibitors target both PARP1 and PARP2, designing isoform-selective inhibitors could potentially lead to improved therapeutic windows and reduced off-target effects.
-
Exploring Novel Applications: Beyond their use as monotherapies in HR-deficient cancers, these PARP inhibitors could be investigated in combination with other anticancer agents, such as immunotherapy or other DNA damaging agents, to overcome resistance and broaden their clinical utility.
This guide provides a solid foundation for researchers to design, synthesize, and evaluate novel 1-Methyl-4-benzimidazolecarboxylic Acid analogs as next-generation PARP inhibitors for cancer therapy.
References
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Bentham Science Publishers. (n.d.). Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. Bentham Science.[6]
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Gandhi, V. B., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 18(14), 3955-3958.[2]
- Kaur, N., & Kishore, D. (n.d.). Synthesis of 2-(oxadiazolo, pyrimido, imidazolo, and benzimidazolo) substituted analogues of 1,4-benzodiazepin-5-carboxamides. Journal of Chemical Sciences.
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BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit.[10]
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BenchChem Technical Support Team. (2025). Application Notes and Protocols: In Vitro PARP1 Activity Assay for the Characterization of Parp1-IN-19. BenchChem.[1]
-
Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6965–6975.[8]
-
BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit.[11]
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ResearchGate. (n.d.). Recent Progress of the research on the benzimidazole PARP-1 inhibitors.[4]
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MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.[14]
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PubMed. (2017). Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity.[9]
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PubMed Central. (n.d.). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links.[15]
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PubMed Central. (2016). Design, synthesis, and characterization of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis.[16]
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A Comparative Analysis of the Antioxidant Potential of 1-Methyl-4-benzimidazolecarboxylic Acid Against Established Antioxidants
For Immediate Release
[City, State] – January 2, 2026 – In the continuous search for novel therapeutic agents, the antioxidant capacity of new chemical entities is a critical parameter for consideration, particularly in the development of drugs targeting oxidative stress-related pathologies. This guide provides a comparative overview of the antioxidant potential of a novel compound, 1-Methyl-4-benzimidazolecarboxylic Acid, benchmarked against well-established antioxidants: Ascorbic Acid (Vitamin C), α-Tocopherol (Vitamin E), and Glutathione.
Introduction to Antioxidant Potential in Drug Discovery
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[1] The evaluation of the antioxidant potential of new compounds is, therefore, a fundamental step in the early phases of drug discovery.
This guide will delve into the mechanistic actions of our test compound and the selected reference antioxidants, followed by a detailed exposition of the experimental protocols used to assess their efficacy.
The Contenders: A Mechanistic Overview
1-Methyl-4-benzimidazolecarboxylic Acid
Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant properties.[2][3][4] The antioxidant activity of benzimidazole derivatives is often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals, a property influenced by the nature and position of substituents on the benzimidazole ring.[3][5] The specific antioxidant mechanism of 1-Methyl-4-benzimidazolecarboxylic Acid is the subject of this comparative analysis.
Ascorbic Acid (Vitamin C)
A water-soluble vitamin, Ascorbic Acid is a potent antioxidant due to its ability to readily donate electrons, thereby neutralizing reactive oxygen and nitrogen species.[6][7] It can also regenerate other antioxidants, such as α-tocopherol, from their oxidized forms.[6][7]
α-Tocopherol (Vitamin E)
As the major lipid-soluble antioxidant, α-Tocopherol is crucial for protecting cell membranes from lipid peroxidation.[8] Its antioxidant mechanism involves the donation of a hydrogen atom from its hydroxyl group to lipid peroxyl radicals, thus terminating the lipid peroxidation chain reaction.[9][10][11]
Glutathione (GSH)
A tripeptide found in virtually all cells, Glutathione is a cornerstone of the cellular antioxidant defense system.[1] Its thiol group (-SH) is a potent reducing agent that can directly neutralize free radicals and is a cofactor for several antioxidant enzymes.[1][12]
In Vitro Evaluation of Antioxidant Capacity
To provide a robust comparison, a panel of widely accepted in vitro antioxidant assays was selected. These assays measure the radical scavenging or reducing capabilities of the compounds through different mechanisms.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.[13][14]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
In this assay, the pre-formed ABTS radical cation (ABTS•+) is generated, and the ability of an antioxidant to reduce it is measured by the decrease in its characteristic absorbance.[15][16] This method is applicable to both hydrophilic and lipophilic antioxidants.[16]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[13][17] The resulting ferrous iron forms a colored complex, and the intensity of the color is proportional to the antioxidant's reducing power.[17][18]
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.[14]
-
Sample Preparation: The test compound and standard antioxidants are prepared in a series of concentrations.
-
Reaction: A specific volume of the sample is mixed with the DPPH solution.[14]
-
Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[14]
-
Measurement: The absorbance is measured at approximately 517 nm using a spectrophotometer.[13][14]
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
DPPH Assay Workflow
ABTS Radical Cation Decolorization Assay Protocol
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM ABTS stock solution is reacted with 2.45 mM potassium persulfate and incubated in the dark at room temperature for 12-16 hours to generate the ABTS•+.[15]
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., PBS) to an absorbance of ~0.700 at 734 nm.[19]
-
Reaction: The test compound or standard is added to the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a set time.
-
Measurement: The absorbance is read at 734 nm.[15]
-
Calculation: The percentage of inhibition is calculated, and results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ABTS Assay Workflow
FRAP Assay Protocol
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in HCl, and a FeCl₃ solution.[17]
-
Reaction: The FRAP reagent is mixed with the test compound or standard.
-
Incubation: The mixture is incubated at 37°C.[17]
-
Measurement: The absorbance of the resulting blue-colored complex is measured at 593 nm.[17]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change to that of a ferrous iron standard curve.
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Independent Verification of 1-Methyl-4-benzimidazolecarboxylic Acid's Biological Targets: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is fraught with challenges. A critical, and often arduous, step in this process is the unambiguous identification and verification of a compound's biological targets. This guide provides an in-depth, comparative framework for the independent verification of the biological targets of a novel benzimidazole derivative, 1-Methyl-4-benzimidazolecarboxylic Acid. Moving beyond a rigid template, this document is structured to provide a logical and scientifically rigorous workflow, from initial hypothesis generation using computational methods to definitive experimental validation.
Introduction: The Challenge of Target Deconvolution
1-Methyl-4-benzimidazolecarboxylic Acid belongs to the benzimidazole class of heterocyclic compounds, a scaffold known for its wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This diversity arises from the ability of benzimidazole derivatives to interact with a multitude of biological macromolecules.[3] However, for a novel derivative like 1-Methyl-4-benzimidazolecarboxylic Acid, the specific biological targets are often unknown. The process of identifying these targets, known as target deconvolution, is a pivotal step in understanding its mechanism of action and potential therapeutic applications.
This guide will navigate the multifaceted process of target verification, emphasizing the synergy between computational prediction and experimental validation. We will provide a comparative analysis of three leading biophysical techniques: Cellular Thermal Shift Assay (CETSA), Microscale Thermophoresis (MST), and Surface Plasmon Resonance (SPR), offering detailed protocols and insights into their respective strengths and limitations.
Chapter 1: The Starting Point - In Silico Target Prediction
Before embarking on resource-intensive experimental work, it is prudent to generate a well-founded hypothesis. In silico target prediction methods offer a powerful and cost-effective means to identify potential biological targets for small molecules. These approaches are broadly categorized into ligand-based and structure-based methods.
Ligand-Based Target Prediction
Ligand-based methods operate on the principle of chemical similarity: molecules with similar structures are likely to have similar biological targets. For 1-Methyl-4-benzimidazolecarboxylic Acid, with the canonical SMILES string CN1C=NC2=C(C(=O)O)C=CC=C21, researchers can leverage several databases to find structurally similar compounds with known biological activities.[1]
Key Databases and Tools:
-
ChEMBL: A manually curated database of bioactive molecules with drug-like properties, containing information on compound-target interactions.
-
PubChem: A public repository of chemical substances and their biological activities.
-
TargetHunter: A web-based tool that predicts targets by exploring large chemogenomic databases.
By inputting the SMILES string of 1-Methyl-4-benzimidazolecarboxylic Acid into these tools, a researcher can generate a list of putative targets based on the known targets of structurally related benzimidazole derivatives.
Structure-Based Target Prediction
If a researcher has a hypothesized target protein, structure-based methods like molecular docking can be employed. These methods predict the preferred orientation of a ligand when bound to a protein to form a stable complex. This can provide insights into the binding mode and affinity of 1-Methyl-4-benzimidazolecarboxylic Acid to a putative target.
Caption: Workflow for in silico prediction of biological targets.
Chapter 2: A Comparative Guide to Experimental Target Validation
Once a list of putative targets has been generated, the next crucial step is experimental validation. This section provides a comparative overview of three powerful techniques for verifying small molecule-protein interactions.
| Feature | Cellular Thermal Shift Assay (CETSA) | Microscale Thermophoresis (MST) | Surface Plasmon Resonance (SPR) |
| Principle | Ligand-induced thermal stabilization of the target protein in a cellular environment. | Measures changes in the movement of molecules in a microscopic temperature gradient upon binding. | Detects binding events by measuring changes in the refractive index at a sensor surface. |
| Environment | In-cell, cell lysate, or tissue. | In solution. | On a sensor surface. |
| Labeling | Label-free for the compound; requires a target-specific antibody for detection. | Requires fluorescent labeling of one binding partner (usually the protein). | Label-free for both binding partners. |
| Throughput | Moderate to high. | High. | Moderate to high. |
| Sample Consumption | Moderate. | Low. | Low to moderate. |
| Data Output | Target engagement (thermal shift). | Binding affinity (Kd). | Binding affinity (Kd), kinetics (kon, koff). |
| Key Advantage | Confirms target engagement in a physiologically relevant context. | Low sample consumption and tolerance to complex solutions. | Provides real-time kinetic data. |
| Key Limitation | Does not directly measure binding affinity; some binding events may not induce a thermal shift. | Requires labeling, which may affect binding. | Requires immobilization of one binding partner, which can lead to artifacts. |
Chapter 3: Detailed Experimental Protocols
This chapter provides detailed, step-by-step methodologies for the key experiments discussed. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. The principle is that a ligand binding to its target protein will stabilize the protein, leading to an increase in its melting temperature.
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a cell line that expresses the putative target protein to a suitable confluency.
-
Harvest and resuspend the cells in a suitable buffer.
-
Treat the cells with a range of concentrations of 1-Methyl-4-benzimidazolecarboxylic Acid and a vehicle control (e.g., DMSO) for a defined period. Rationale: This step allows the compound to enter the cells and bind to its target.
-
-
Heating:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Rationale: This induces the denaturation and aggregation of unstable proteins.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent. Rationale: This releases the soluble proteins from the cells.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins. Rationale: This separates the thermally stabilized, soluble proteins from the denatured, aggregated proteins.
-
-
Detection of the Target Protein:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the putative target protein in the supernatant using a specific antibody via Western blotting, ELISA, or other immunoassays. Rationale: This quantifies the amount of target protein that remained soluble after heating.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or signal (for other assays) for each temperature point.
-
Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of 1-Methyl-4-benzimidazolecarboxylic Acid indicates target engagement.
-
Microscale Thermophoresis (MST)
MST is a powerful technique for quantifying biomolecular interactions in solution. It measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.
Caption: Step-by-step workflow for Microscale Thermophoresis.
Step-by-Step Protocol:
-
Protein Labeling:
-
Purify the putative target protein.
-
Label the protein with a fluorescent dye according to the manufacturer's instructions. Rationale: The fluorescence signal is used to track the movement of the protein.
-
-
Sample Preparation:
-
Prepare a serial dilution of 1-Methyl-4-benzimidazolecarboxylic Acid in a suitable buffer. The concentration range should span several orders of magnitude around the expected dissociation constant (Kd). Rationale: A wide concentration range is necessary to generate a complete binding curve.
-
-
Incubation:
-
Mix a constant concentration of the fluorescently labeled target protein with each concentration of 1-Methyl-4-benzimidazolecarboxylic Acid.
-
Incubate the mixtures for a sufficient time to allow the binding to reach equilibrium.
-
-
MST Measurement:
-
Load the samples into hydrophilic or hydrophobic capillaries.
-
Place the capillaries in the MST instrument and initiate the measurement. The instrument will apply a temperature gradient and record the change in fluorescence.
-
-
Data Analysis:
-
The instrument software will calculate the change in thermophoresis for each sample.
-
Plot the change in thermophoresis against the logarithm of the concentration of 1-Methyl-4-benzimidazolecarboxylic Acid.
-
Fit the resulting binding curve to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Caption: Step-by-step workflow for Surface Plasmon Resonance.
Step-by-Step Protocol:
-
Protein Immobilization:
-
Activate the surface of an appropriate SPR sensor chip (e.g., a CM5 chip).
-
Immobilize the purified putative target protein onto the chip surface via amine coupling or other suitable chemistry. Rationale: One of the binding partners needs to be attached to the sensor surface.
-
-
Sample Preparation:
-
Prepare a series of dilutions of 1-Methyl-4-benzimidazolecarboxylic Acid in a suitable running buffer. Rationale: Injecting a range of concentrations allows for the determination of kinetic and affinity constants.
-
-
Binding Measurement:
-
Equilibrate the sensor surface with running buffer.
-
Inject the different concentrations of 1-Methyl-4-benzimidazolecarboxylic Acid over the immobilized protein surface.
-
Monitor the change in the SPR signal (measured in response units, RU) over time to generate a sensorgram. This includes an association phase (when the compound is injected) and a dissociation phase (when the buffer is flowed over the surface).
-
-
Surface Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer or a high salt solution) to remove the bound compound from the protein surface. Rationale: This prepares the surface for the next injection.
-
-
Data Analysis:
-
Subtract the signal from a reference channel (without immobilized protein) to correct for non-specific binding.
-
Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Conclusion: An Integrated Approach to Target Validation
The independent verification of biological targets for a novel compound like 1-Methyl-4-benzimidazolecarboxylic Acid is a multifaceted process that requires a combination of computational and experimental approaches. By starting with in silico methods to generate hypotheses, researchers can focus their experimental efforts on the most promising putative targets.
The choice of experimental validation technique will depend on the specific research question and available resources. CETSA is invaluable for confirming target engagement in a cellular context, while MST and SPR provide quantitative data on binding affinity and kinetics in solution and on a surface, respectively. By employing a combination of these powerful techniques, researchers can build a comprehensive and robust body of evidence to confidently identify and validate the biological targets of 1-Methyl-4-benzimidazolecarboxylic Acid, paving the way for a deeper understanding of its mechanism of action and potential therapeutic development.
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Pharmaffiliates. 1H-Benzimidazole-4-methyl-2-propyl-6-carboxylic Acid. Available from: [Link].
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A Comparative Benchmarking Guide to 1-Methyl-4-benzimidazolecarboxylic Acid in Cellular Assays
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the benzimidazole scaffold stands as a privileged structure, forming the core of numerous pharmacologically active compounds.[1] This guide provides a comprehensive performance benchmark of a fundamental building block, 1-Methyl-4-benzimidazolecarboxylic Acid, within the context of specific, high-value biological assays. While this compound primarily serves as a synthetic intermediate, understanding its intrinsic activity, or lack thereof, is crucial for medicinal chemists and pharmacologists in designing novel derivatives with enhanced potency and selectivity.
This guide will objectively compare the anticipated performance of 1-Methyl-4-benzimidazolecarboxylic Acid with established alternatives, supported by experimental data from structurally related compounds and established structure-activity relationships (SAR). We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for key assays.
Serotonin 5-HT4 Receptor Antagonism: A Lesson in Structural Requirements
The 5-hydroxytryptamine 4 (5-HT4) receptor, a Gs-protein-coupled receptor, is a significant therapeutic target for gastrointestinal motility disorders.[2] Benzimidazole derivatives have emerged as a potent class of 5-HT4 receptor antagonists.[3][4]
Key Mechanistic Insight: The interaction of antagonists with the 5-HT4 receptor is highly dependent on specific structural features. Research has demonstrated that high affinity and selectivity are governed by the presence of a voluminous substituent on a basic nitrogen atom and a specific spatial distance (approximately 8.0 Å) from this nitrogen to the aromatic core.[3]
Performance Projection for 1-Methyl-4-benzimidazolecarboxylic Acid: Based on established SAR, 1-Methyl-4-benzimidazolecarboxylic Acid, lacking the necessary bulky substituents and the extended chain to fulfill these spatial requirements, is predicted to have very low to negligible binding affinity for the 5-HT4 receptor. This makes it an excellent negative control or starting point for a fragment-based drug design campaign.
Comparative Performance Data:
To illustrate the importance of structural complexity, the following table compares the binding affinities (Ki) of more elaborate benzimidazole derivatives with that of our subject compound.
| Compound | Chemical Class | 5-HT4 Receptor Binding Affinity (Ki) [nM] |
| 1-Methyl-4-benzimidazolecarboxylic Acid | Benzimidazole Carboxylic Acid | Predicted > 10,000 |
| Novel Benzimidazole Derivative 12 | Benzimidazole Carboxamide | 0.32 |
| Novel Benzimidazole Derivative 13 | Benzimidazole Carboxamide | 0.11 |
| Novel Benzimidazole Derivative 14 | Benzimidazole Carboxamide | 0.29 |
| Novel Benzimidazole Derivative 15 | Benzimidazole Carboxamide | 0.54 |
Data for novel benzimidazole derivatives is sourced from López-Rodríguez et al., 1999.[3]
Experimental Protocol: 5-HT4 Receptor Radioligand Binding Assay
This protocol provides a standardized method to determine the binding affinity of a test compound to the 5-HT4 receptor.
-
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT4 receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT4 receptor.
-
[3H]-GR113808 (radioligand).
-
Test compound (e.g., 1-Methyl-4-benzimidazolecarboxylic Acid).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, [3H]-GR113808 (at a concentration close to its Kd), and the test compound at various concentrations.
-
For non-specific binding determination, add a high concentration of a known non-radiolabeled 5-HT4 antagonist to a set of wells.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Signaling Pathway Visualization
Caption: 5-HT4 Receptor Signaling Pathway and Point of Antagonist Intervention.
Anti-Inflammatory Activity: Probing the COX-2 Inhibition Potential
Benzimidazole derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1]
Performance Projection for 1-Methyl-4-benzimidazolecarboxylic Acid: The anti-inflammatory activity of benzimidazoles is highly dependent on the nature and position of substituents. While the core scaffold can contribute to activity, potent inhibition typically requires specific functionalities that can interact with the active site of enzymes like COX-2. It is anticipated that 1-Methyl-4-benzimidazolecarboxylic Acid will exhibit weak to moderate, if any, COX-2 inhibitory activity compared to established non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Performance Data:
| Compound | Chemical Class | COX-2 Inhibition (IC50) [µM] |
| 1-Methyl-4-benzimidazolecarboxylic Acid | Benzimidazole Carboxylic Acid | Predicted > 100 |
| Celecoxib | Sulfonamide NSAID | ~0.04 |
| Ibuprofen | Propionic Acid NSAID | ~10 |
Data for Celecoxib and Ibuprofen are typical literature values and may vary based on assay conditions.
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol outlines a method for assessing the in vitro inhibitory activity of a compound against COX-2.
-
Objective: To determine the IC50 value of a test compound for COX-2 inhibition.
-
Materials:
-
Human recombinant COX-2 enzyme.
-
COX Assay Buffer.
-
Heme.
-
Arachidonic Acid (substrate).
-
Fluorometric probe.
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Test compound.
-
96-well black plates.
-
Fluorometric plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well plate, add the COX Assay Buffer, Heme, and the COX-2 enzyme.
-
Add the test compound or positive control to the respective wells. Include a no-inhibitor control.
-
Initiate the reaction by adding the substrate, Arachidonic Acid.
-
Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.[5][6]
-
Experimental Workflow Visualization
Caption: Workflow for a COX-2 Inhibitor Screening Assay.
Anticancer Activity: Assessing Cytotoxicity with the MTT Assay
The benzimidazole scaffold is present in several approved and investigational anticancer drugs.[7] Their mechanisms of action are diverse, including disruption of microtubule polymerization and inhibition of key signaling pathways.
Performance Projection for 1-Methyl-4-benzimidazolecarboxylic Acid: Similar to its other potential biological activities, the anticancer efficacy of benzimidazole derivatives is highly dependent on their substitution patterns. The simple structure of 1-Methyl-4-benzimidazolecarboxylic Acid is unlikely to possess significant cytotoxic activity against cancer cell lines when compared to established chemotherapeutic agents.
Comparative Performance Data:
The following table provides a comparison of the anticipated IC50 value of 1-Methyl-4-benzimidazolecarboxylic Acid with the well-established anticancer drug, Doxorubicin, against a common cancer cell line.
| Compound | Chemical Class | Cytotoxicity (IC50) in MCF-7 Cells [µM] |
| 1-Methyl-4-benzimidazolecarboxylic Acid | Benzimidazole Carboxylic Acid | Predicted > 100 |
| Doxorubicin | Anthracycline | ~0.5 - 2.5 |
The IC50 value for Doxorubicin can vary significantly depending on the cell line and exposure time.[8][9]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10]
-
Objective: To determine the IC50 value of a test compound by measuring its effect on the viability of a cancer cell line.
-
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, A549).
-
Complete cell culture medium.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a buffered solution).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the no-treatment control.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the IC50 value.[11]
-
Logical Relationship Visualization
Caption: Logical Flow from Structure to Predicted Performance.
Conclusion
This comparative guide establishes that while 1-Methyl-4-benzimidazolecarboxylic Acid is a valuable synthetic intermediate, its simple, unfunctionalized structure renders it largely inactive in assays where more complex benzimidazole derivatives excel. Its predicted low affinity for the 5-HT4 receptor, weak COX-2 inhibitory potential, and low cytotoxicity underscore the critical role of targeted structural modifications in achieving desired pharmacological activity. For researchers in drug discovery, 1-Methyl-4-benzimidazolecarboxylic Acid serves as an ideal scaffold for derivatization and as a crucial negative control to validate the activity of more complex analogs.
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López-Rodríguez, M. L., Benhamú, B., Morcillo, M. J., et al. (1999). Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry, 7(11), 2271-2281. [Link]
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López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., et al. (2001). 5-HT(4) receptor antagonists: structure-affinity relationships and ligand-receptor interactions. Current Medicinal Chemistry, 8(1), 89-103. [Link]
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López-Rodríguez, M. L., et al. (1999). Benzimidazole derivatives. Part 1: Synthesis and structure–activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry, 7(11). [Link]
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Johnson, D. E., et al. (2008). The 5-HT4 Receptor Agonist Prucalopride Stimulates Mucosal Growth and Enhances Carbohydrate Absorption in the Ileum of the Mouse. Digestive Diseases and Sciences, 53(10), 2663-2670. [Link]
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Ocal, I. Z., et al. (2003). Synthesis and anti-inflammatory activity of new 1-methyl-4-(4-X-benzenesulfonyl)pyrrolo[2,3-d] imidazole-5-carboxylates. Boll Chim Farm, 142(6), 251-254. [Link]
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Al-Ghorbani, M., et al. (2019). A Profile of the In Vitro Anti-Tumor Activity and In Silico ADME Predictions of Novel Benzothiazole Amide-Functionalized Imidazolium Ionic Liquids. International Journal of Molecular Sciences, 20(12), 2865. [Link]
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In the landscape of contemporary drug discovery, the benzimidazole scaffold stands out as a "privileged structure" due to its presence in a multitude of pharmacologically active agents. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics. This guide provides a comparative analysis of the molecular docking performance of various benzimidazole derivatives against key protein targets implicated in a range of diseases. While specific experimental docking scores for 1-Methyl-4-benzimidazolecarboxylic Acid are not extensively reported in the literature, this document will serve as a comprehensive resource for researchers by comparing structurally related and biologically active benzimidazole compounds. The insights and methodologies presented herein are directly applicable to the evaluation of novel derivatives like 1-Methyl-4-benzimidazolecarboxylic Acid.
The Significance of the Benzimidazole Scaffold
Benzimidazole and its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties.[1][2][3] This versatility stems from the unique physicochemical properties of the bicyclic aromatic ring system, which facilitates a variety of non-covalent interactions with protein active sites, such as hydrogen bonding, hydrophobic interactions, and pi-pi stacking.[4][5]
Understanding Molecular Docking
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.[6] The binding affinity is often expressed as a docking score, typically in kcal/mol, where a more negative value indicates a stronger predicted binding affinity.[5]
Comparative Docking Analysis of Benzimidazole Derivatives
To provide a clear comparison, the following table summarizes the docking scores of various benzimidazole derivatives against several important protein targets, as reported in recent scientific literature. This data offers a valuable benchmark for researchers working on new compounds within this chemical class.
| Compound Class | Target Protein (PDB ID) | Representative Docking Score (kcal/mol) | Therapeutic Area |
| 1,2-disubstituted Benzimidazoles | Mycobacterium tuberculosis FtsZ (2Q1Y) | -6.8 to -9.6 | Antitubercular |
| Benzimidazole-1,3,4-Oxadiazole Derivatives | Naegleria fowleri CYP51 (6AYB) | -8.1 to -8.9 | Antimicrobial |
| Substituted Benzimidazoles | Cyclooxygenase-2 (COX-2) (4COX) | up to -9.122 | Anti-inflammatory |
| Benzimidazole Derivatives | Cyclin-Dependent Kinase 8 (CDK-8) (5FGK) | up to -9.686 | Anticancer |
| 2-Methyl-Benzimidazole Derivatives | Epidermal Growth Factor Receptor (EGFR) | PLP fitness scores of 69.8–75.5 | Anticancer |
| Benzimidazole-Thiazolidinone Derivatives | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) (1PRG) | High negative docking scores | Antidiabetic |
Note: Docking scores are dependent on the specific software, force field, and parameters used in the study. Direct comparison of scores between different studies should be made with caution.
Interpreting the Data: Causality Behind Experimental Choices
The selection of a specific protein target for a docking study is driven by its validated role in the pathophysiology of a disease. For instance, FtsZ is a crucial cell division protein in Mycobacterium tuberculosis, making it an attractive target for novel antitubercular agents.[7] Similarly, CYP51 is a vital enzyme in the biosynthesis of ergosterol in fungi and protozoa, and its inhibition is a proven strategy for antimicrobial therapy.[8]
The choice of docking software and algorithm also plays a critical role. Programs like AutoDock Vina and Schrödinger's GLIDE employ sophisticated search algorithms and scoring functions to predict the most favorable binding poses and estimate binding affinities.[3][7] The use of specific parameters, such as defining a grid box around the active site, ensures that the conformational search is focused on the region of interest.[7]
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
The following protocol outlines a typical workflow for performing a molecular docking study, based on methodologies reported in the cited literature. This self-validating system ensures reproducibility and accuracy.
Step 1: Protein Preparation
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms and assign appropriate charges to the protein residues.
-
Minimize the energy of the protein structure to relieve any steric clashes.
Step 2: Ligand Preparation
-
Draw the 2D structure of the benzimidazole derivative using a chemical drawing software.
-
Convert the 2D structure to a 3D conformation.
-
Assign appropriate atom types and charges to the ligand.
-
Minimize the energy of the ligand to obtain a low-energy conformation.
Step 3: Grid Generation
-
Define a grid box that encompasses the active site of the target protein. The size and center of the grid should be chosen to cover all potential binding pockets.
Step 4: Molecular Docking
-
Utilize a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the defined grid box of the prepared protein.
-
The program will generate multiple binding poses of the ligand within the active site.
Step 5: Analysis of Results
-
Analyze the docking results based on the predicted binding affinities (docking scores) and the binding poses.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.
Visualization of the Molecular Docking Workflow
Caption: A flowchart illustrating the key stages of a typical molecular docking workflow.
Conclusion
This guide provides a comparative overview of the molecular docking performance of a range of benzimidazole derivatives against various therapeutically relevant protein targets. While specific data for 1-Methyl-4-benzimidazolecarboxylic Acid is limited in the public domain, the presented data for related compounds offers a valuable framework for understanding the structure-activity relationships within this important class of molecules. The detailed experimental protocol and workflow visualization serve as a practical resource for researchers to conduct their own in silico evaluations, paving the way for the rational design of novel and potent benzimidazole-based therapeutics.
References
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Thapa, P., et al. (2025). Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. Scientific Reports. [Link]
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Richter, M. F., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCrData, 7(9). [Link]
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Elampulakkadu, A., Thankamma, M. P., & Thirumoorthy, P. (2020). In silico Design and Molecular Docking Studies of Benzimidazole Bearing thiazolidin-4-one Derivatives as PPARγ Agonists in Diabetes Mellitus. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 88-91. [Link]
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James, J. P., et al. (2020). IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. Plant Archives, 20(2), 8213-8219. [Link]
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Abdullah, N. A. S., Ali, M. A., & Hamid, H. A. (2022). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type and Its T790M Mutant. Sains Malaysiana, 51(1), 169-184. [Link]
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Mohammed, H. A., et al. (2024). Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl) acetamide derivatives bearing an imidazolidinone moiety as potential anticancer agents. Journal of Molecular Structure, 1301, 137357. [Link]
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Shivanand, K., et al. (2022). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. Journal of Applied Pharmaceutical Research, 10(3), 28-38. [Link]
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Al-Azzawi, A. M. J., & Al-Janabi, A. S. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. Journal of Pharmaceutical Negative Results, 13, 3362-3372. [Link]
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Tahlan, S., et al. (2019). In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. Chemistry Central Journal, 13(1), 74. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methyl-4-benzimidazolecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of chemical waste disposal is a critical aspect of ensuring laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Methyl-4-benzimidazolecarboxylic Acid, a member of the benzimidazole class of compounds. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, empowering you to make informed decisions in your laboratory.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling 1-Methyl-4-benzimidazolecarboxylic Acid for any purpose, including disposal, a thorough understanding of its potential hazards is essential. Based on data for analogous benzimidazole derivatives, the following hazards should be assumed:
-
Acute Toxicity: May be harmful if swallowed.[2]
-
Skin and Eye Irritation: Can cause skin and serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE) is your first line of defense. [4] The following PPE is mandatory when handling 1-Methyl-4-benzimidazolecarboxylic Acid:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection: Wear protective gloves and a lab coat.[2][4]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Part 2: Waste Segregation and Container Management
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[5]
Key Principles:
-
Do Not Mix: Never mix 1-Methyl-4-benzimidazolecarboxylic Acid waste with incompatible materials. Strong oxidizing agents, strong bases, amines, and strong reducing agents are noted as incompatible materials for a similar compound.[2]
-
Dedicated Waste Container: Designate a specific, properly labeled container for 1-Methyl-4-benzimidazolecarboxylic Acid waste.
-
Container Integrity: Use a sturdy, leak-proof container that is compatible with the chemical. The original container is often a good choice.[6] Containers must be kept closed at all times except when adding waste.[7]
Labeling:
Proper labeling is a critical component of hazardous waste management.[8] Your hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-Methyl-4-benzimidazolecarboxylic Acid"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")[2]
-
The date accumulation started
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the procedure for disposing of solid 1-Methyl-4-benzimidazolecarboxylic Acid and contaminated materials.
For Solid Waste:
-
Collection: Carefully transfer the solid waste into a designated hazardous waste container using a chemically resistant scoop or spatula. Avoid generating dust.[2]
-
Container Sealing: Securely close the container.
-
Labeling: Ensure the container is accurately and completely labeled.
-
Storage: Store the waste container in a designated satellite accumulation area.[7][9] This area should be away from incompatible chemicals and general laboratory traffic.
-
Pickup Request: Once the container is full, or if you are approaching the accumulation time limits for your facility, request a waste pickup from your institution's EHS department.[10]
For Contaminated Labware and Debris:
-
Decontamination: Whenever possible, decontaminate grossly contaminated labware. The first rinse of a container that held 1-Methyl-4-benzimidazolecarboxylic Acid should be collected as hazardous waste.[10]
-
Disposal of Contaminated Items: Items that cannot be decontaminated, such as gloves, weigh boats, and paper towels, should be placed in the designated solid hazardous waste container for 1-Methyl-4-benzimidazolecarboxylic Acid.
-
Empty Containers: To dispose of an empty container, ensure only trivial amounts of the chemical remain. The first rinse must be collected as hazardous waste. Subsequent rinses with a suitable solvent (e.g., water, as the compound is likely soluble) can be managed according to your institution's policies. After thorough rinsing and air-drying, deface or remove the original label and dispose of the container as non-hazardous solid waste.[10]
Part 4: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.[4]
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, use an appropriate spill kit to contain and absorb the material.
-
Place the absorbed material into a sealed, labeled hazardous waste container.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team.[11]
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2][11]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Part 5: Regulatory Framework
The disposal of 1-Methyl-4-benzimidazolecarboxylic Acid is governed by a framework of federal and state regulations. The primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[5][7] OSHA's Laboratory Standard (29 CFR 1910.1450) also mandates safe handling and disposal practices to protect laboratory workers.[8][12][13] Your institution's Chemical Hygiene Plan (CHP) will provide specific procedures that are compliant with these regulations.[13]
Quantitative Data Summary
| Data Point | Information | Source |
| Hazard Class (Assumed) | Toxic Solid, Organic, n.o.s. | [2] |
| Incompatible Materials | Strong oxidizing agents, strong bases, amines, strong reducing agents | [2] |
| PPE Requirements | Safety goggles, gloves, lab coat, respirator (as needed) | [2] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Methyl-4-benzimidazolecarboxylic Acid and associated waste.
Caption: Decision tree for the proper segregation and disposal of 1-Methyl-4-benzimidazolecarboxylic Acid waste.
References
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Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]
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OSHA Factsheet Laboratory Safety OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. Retrieved from [Link]
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OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]
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Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved from [Link]
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Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]
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Green Synthesis of Benzimidazole Derivatives. (2019, July 29). Chemical Methodologies. Retrieved from [Link]
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Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
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Personal protective equipment for handling 1-Methyl-4-benzimidazolecarboxylic Acid
A Researcher's Guide to Safely Handling 1-Methyl-4-benzimidazolecarboxylic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the excitement of discovery must always be tempered with an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling and disposal of 1-Methyl-4-benzimidazolecarboxylic Acid, ensuring that your research progresses both efficiently and, most importantly, safely. The following procedures are grounded in established safety principles for related chemical structures and are designed to empower you with the knowledge to maintain a secure laboratory environment.
Understanding the Risks: A Proactive Approach to Safety
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling 1-Methyl-4-benzimidazolecarboxylic Acid, particularly when dealing with the compound in its solid, powdered form.
Essential PPE for Handling 1-Methyl-4-benzimidazolecarboxylic Acid
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation[3][4]. | Protects against irritation and serious eye damage from airborne particles or splashes[1]. |
| Skin Protection | A chemical-resistant lab coat must be worn and fully buttoned. Chemical-resistant gloves (e.g., disposable nitrile gloves) are required. Gloves should be inspected before use and changed immediately upon contamination[3]. | Prevents skin contact, which can cause irritation[1]. Regular glove changes minimize the risk of accidental exposure through contaminated surfaces. |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust[3]. If a fume hood is not available or insufficient, a NIOSH-approved respirator is required. | Minimizes the risk of respiratory irritation from inhaling the powdered compound[1]. Engineering controls like a fume hood are the primary line of defense. |
| Footwear | Fully enclosed shoes made of a chemical-resistant material are mandatory[3]. | Protects feet from spills and falling objects. |
Operational Plan: From Preparation to Decontamination
Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring a safe working environment.
Step-by-Step Handling Procedure
-
Preparation and Engineering Controls :
-
Designate a specific area for handling 1-Methyl-4-benzimidazolecarboxylic Acid, ideally within a certified chemical fume hood[3].
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested[2][4].
-
Before beginning work, confirm that the chemical fume hood is functioning correctly[3].
-
-
Donning PPE :
-
Put on your lab coat, ensuring it is fully buttoned.
-
Next, put on your chemical safety goggles and, if necessary, a face shield.
-
Finally, don your nitrile gloves, making sure they are free of any defects.
-
-
Handling the Compound :
-
Post-Handling Procedures :
-
Decontamination : Thoroughly clean any contaminated surfaces and equipment after use[3].
-
Doffing PPE : Remove your PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the face shield, goggles, and finally the lab coat[3].
-
Hand Hygiene : Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves[5].
-
Below is a workflow diagram illustrating the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 1-Methyl-4-benzimidazolecarboxylic Acid.
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal is a critical final step in the chemical lifecycle and is governed by strict regulations to protect both personnel and the environment.
Waste Management Protocol
-
Waste Segregation and Collection :
-
Solid Waste : All disposable materials contaminated with 1-Methyl-4-benzimidazolecarboxylic Acid, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container[3].
-
Liquid Waste : Unused solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams[6]. For instance, avoid mixing with strong oxidizing agents, strong bases, amines, or strong reducing agents[2].
-
Empty Containers : The first rinse of a container that held this compound should be collected as hazardous waste. For highly toxic chemicals, the first three rinses must be collected[7].
-
-
Disposal Route :
-
Never dispose of 1-Methyl-4-benzimidazolecarboxylic Acid down the drain or in the regular trash[8].
-
All waste containing this compound must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company[7][9].
-
It may be possible to dissolve or mix the compound with a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber[10].
-
Conclusion
By integrating these safety protocols into your daily laboratory practices, you can confidently work with 1-Methyl-4-benzimidazolecarboxylic Acid while upholding the highest standards of safety and environmental stewardship. Remember that a proactive and informed approach to chemical handling is the bedrock of responsible scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
